molecular formula C20H21NO4 B1236079 Indanocine

Indanocine

Número de catálogo: B1236079
Peso molecular: 339.4 g/mol
Clave InChI: KJTPWUVVLPCPJD-VGOFMYFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indanocine is a synthetic indanone compound identified as a potent antimitotic and microtubule-depolymerizing agent for research applications in oncology and cell biology . It binds to tubulin at the colchicine-binding site, effectively inhibiting tubulin polymerization and disrupting mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . A key characteristic of this compound is its demonstrated selective activity against multidrug-resistant (MDR) cancer cell lines, including MCF-7/ADR and HL-60/ADR, while showing minimal effects on the viability of normal, non-proliferating cells at comparable concentrations . Computational molecular modeling studies suggest that its binding affinity varies among different human αβ-tubulin isotypes, with particularly high affinity for the αβVI isotype, providing a structural basis for its unique activity profile . These properties make this compound a valuable research tool for investigating mechanisms of apoptosis in quiescent cells, overcoming multidrug resistance in cancer, and developing novel tubulin-targeting therapeutics. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H21NO4

Peso molecular

339.4 g/mol

Nombre IUPAC

(2E)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one

InChI

InChI=1S/C20H21NO4/c1-10-5-12(6-11(2)18(10)22)7-14-8-13-9-15(24-3)20(25-4)17(21)16(13)19(14)23/h5-7,9,22H,8,21H2,1-4H3/b14-7+

Clave InChI

KJTPWUVVLPCPJD-VGOFMYFVSA-N

SMILES isomérico

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C(=C3C2=O)N)OC)OC

SMILES canónico

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C(=C3C2=O)N)OC)OC

Sinónimos

indanocine
indanosine
NSC 698666

Origen del producto

United States

Foundational & Exploratory

Indanocine: A Targeted Approach to Overcoming Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapeutic regimens. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from malignant cells.[1][2] Indanocine, a synthetic indanone derivative, has emerged as a promising therapeutic agent that circumvents these resistance mechanisms.[3][4] This technical guide delineates the molecular mechanism of action of this compound, focusing on its activity in multidrug-resistant cancer cells. It provides a comprehensive overview of its primary cellular target, the induction of apoptosis, and its ability to evade common resistance pathways. This document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying biological processes to support further research and development in this critical area of cancer therapeutics.

Core Mechanism of Action: Microtubule Destabilization

This compound's primary anticancer activity stems from its function as a potent microtubule-destabilizing agent.[3] It exerts its effect by interacting directly with tubulin, the fundamental protein subunit of microtubules.

  • Binding Site: this compound binds to the colchicine-binding site on the β-tubulin subunit.[5][6] This interaction is competitive with colchicine.[7]

  • Inhibition of Polymerization: By occupying this site, this compound inhibits the polymerization of tubulin dimers into microtubules.[5][6] This disruption of microtubule dynamics leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase and the ultimate induction of apoptosis.[8] The IC50 value for tubulin polymerization inhibition by this compound is comparable to that of other well-known inhibitors like podophyllotoxin and combretastatin A-4.[5]

The discrepancy between the micromolar concentrations required for in vitro tubulin polymerization inhibition and the nanomolar concentrations that are cytotoxic to cells suggests that other cellular factors may amplify this compound's effects in a cellular context.[5]

Logical Relationship: this compound's Interaction with Tubulin

This compound This compound Tubulin β-Tubulin Subunit (Colchicine-Binding Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces cluster_cell MDR Cancer Cell This compound This compound Tubulin Tubulin Depolymerization This compound->Tubulin Mitochondrion Mitochondrion Tubulin->Mitochondrion Stress Signal MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Caspase9 Caspase-9 (Initiator) MMP->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Executes cluster_prolif Antiproliferative Assay cluster_apoptosis Apoptosis Assays start Start: MDR and Parental Cancer Cell Cultures mtt1 Seed cells in 96-well plates start->mtt1 cas1 Treat cells with this compound start->cas1 mmp1 Treat cells with this compound start->mmp1 mtt2 Treat with this compound (72h) mtt1->mtt2 mtt3 Add MTT, Incubate (4h) mtt2->mtt3 mtt4 Solubilize Formazan (DMSO) mtt3->mtt4 mtt5 Read Absorbance (570nm) mtt4->mtt5 mtt6 Calculate IC50 mtt5->mtt6 cas2 Lyse cells cas1->cas2 cas3 Incubate with DEVD-AMC cas2->cas3 cas4 Measure Fluorescence cas3->cas4 cas5 Determine Caspase-3 Activity cas4->cas5 mmp2 Stain with DiOC6 mmp1->mmp2 mmp3 Analyze via Flow Cytometry mmp2->mmp3 mmp4 Assess ΔΨm Loss mmp3->mmp4

References

The Molecular Target of Indanocine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine is a potent synthetic indanone derivative that has demonstrated significant antiproliferative activity, particularly in multidrug-resistant (MDR) cancer cells.[1][2] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized to offer a comparative perspective. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's cellular effects.

The Primary Molecular Target: β-Tubulin at the Colchicine-Binding Site

The principal molecular target of this compound is the β-subunit of the tubulin heterodimer.[1][3][4] Tubulin polymers, known as microtubules, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. This compound exerts its antimitotic effects by binding to the colchicine-binding site located at the interface of the αβ-tubulin heterodimer.[3][5] This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.[1]

Unlike some other microtubule-targeting agents, this compound's activity is not significantly affected by the overexpression of P-glycoprotein, a common mechanism of multidrug resistance.[1] This property makes this compound a promising candidate for the treatment of drug-resistant cancers.

Quantitative Analysis of this compound's Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize key data points from the literature.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (μM)Source
This compound1.7 ± 0.1[1]
Combretastatin A-41.20 ± 0.03[1]

Table 2: Inhibition of [³H]Colchicine Binding

Compound (at 5 μM)Inhibition of Colchicine Binding (%)Source
This compound95 ± 2[1]
Combretastatin A-498 ± 4[1]

Table 3: Growth Inhibition (GI₅₀) in Human Cancer Cell Lines

Cell LineParental GI₅₀ (nM)MDR Derivative GI₅₀ (nM)MDR Cell LineSource
MCF-7 (Breast)25 ± 310 ± 2MCF-7/ADR[1]
MES-SA (Uterine)18 ± 28 ± 1MES-SA/DX5[1]
HL-60 (Leukemia)30 ± 412 ± 2HL-60/ADR[1]

Table 4: Binding Energy of this compound with αβ-Tubulin Isotypes

Tubulin IsotypeBinding Energy (kcal/mol)Source
αβI-9.09[5]
αβIIa-8.07[5]
αβIII-8.30[5]
αβIVa-7.81[5]
αβIVb-8.73[5]
αβV-8.10[5]
αβVI-8.85[5]

Mechanism of Action: From Microtubule Disruption to Apoptosis

The binding of this compound to tubulin initiates a cascade of cellular events culminating in apoptotic cell death.[1][2] The disruption of microtubule dynamics leads to a block in the G2/M phase of the cell cycle.[6] This mitotic arrest is a common consequence of antimicrotubule agents. However, this compound is particularly effective at inducing apoptosis, even in non-proliferating, stationary-phase MDR cancer cells.[1] The apoptotic pathway induced by this compound involves the intrinsic or mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3.[1]

Indanocine_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Mitochondria Mitochondrial Membrane Potential Alteration G2M->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The identification and characterization of this compound's molecular target and mechanism of action have been elucidated through a series of key experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Objective: To determine the in vitro effect of this compound on tubulin polymerization.

  • Methodology:

    • Purified tubulin (e.g., from bovine brain) is incubated with GTP and a polymerization-inducing agent (e.g., glutamate or paclitaxel) at 37°C.

    • The polymerization process is monitored by measuring the change in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

    • Different concentrations of this compound are added to the reaction mixture to assess its inhibitory effect.

    • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[1]

Tubulin_Polymerization_Assay start Start step1 Prepare reaction mixture: Purified Tubulin + GTP + Polymerization Inducer start->step1 step2 Add this compound (various concentrations) step1->step2 step3 Incubate at 37°C step2->step3 step4 Monitor absorbance at 340 nm over time step3->step4 step5 Calculate IC50 step4->step5 end End step5->end

Caption: Workflow for the tubulin polymerization assay.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin.

  • Objective: To confirm that this compound binds to the colchicine site on tubulin.

  • Methodology:

    • Purified tubulin is incubated with [³H]-colchicine, a radiolabeled form of colchicine.

    • Varying concentrations of the test compound (this compound) are added to compete with [³H]-colchicine for binding to tubulin.

    • After incubation, the tubulin-bound [³H]-colchicine is separated from the unbound radioligand (e.g., by gel filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • A decrease in bound radioactivity in the presence of this compound indicates competitive binding at the colchicine site.[1]

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic and antiproliferative effects of a compound on cancer cells.

  • Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (GI₅₀).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.[1][7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology:

    • Cells are treated with this compound for a defined period.

    • The cells are then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[1][6]

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

  • Objective: To determine if this compound induces apoptosis via caspase activation.

  • Methodology:

    • Cells are treated with this compound.

    • Cell lysates are prepared and incubated with a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

    • The cleavage of the substrate by active caspases releases a fluorescent or colored molecule.

    • The signal is measured using a fluorometer or spectrophotometer, and the caspase activity is quantified. An increase in caspase activity indicates the induction of apoptosis.[1][2]

Conclusion

This compound's primary molecular target is β-tubulin, to which it binds at the colchicine-binding site, leading to the inhibition of microtubule polymerization. This action disrupts the cellular microtubule network, causing a G2/M cell cycle arrest and subsequently inducing apoptosis through the intrinsic pathway. The ability of this compound to circumvent P-glycoprotein-mediated multidrug resistance highlights its potential as a valuable therapeutic agent for the treatment of resistant cancers. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and its analogs as novel anticancer drugs.

References

Indanocine: A Technical Guide to its Function as a Microtubule-Depolymerizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine is a synthetic indanone compound that has demonstrated potent antiproliferative activity by disrupting microtubule dynamics.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism as a microtubule-depolymerizing agent. It details its interaction with tubulin, its effects on various cancer cell lines—with a particular focus on multidrug-resistant (MDR) phenotypes—and the downstream signaling pathways leading to apoptosis.[3][4] This document consolidates key quantitative data, experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Tubulin Interaction and Microtubule Depolymerization

This compound exerts its cytotoxic effects by directly interacting with the tubulin protein, the fundamental building block of microtubules.[2] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3]

Binding at the Colchicine Site

Studies have shown that this compound binds to tubulin at the colchicine-binding site, located at the interface of the αβ-tubulin heterodimer.[1][2] This binding is reversible and occurs at a faster rate than that of colchicine itself.[1] By occupying this site, this compound sterically hinders the conformational changes required for tubulin polymerization, leading to the disruption of microtubule assembly.[1][3] Competitive binding assays have demonstrated that this compound significantly inhibits the binding of radiolabeled colchicine to tubulin, confirming their shared binding pocket.[3]

Effects on Microtubule Dynamics

The primary consequence of this compound's interaction with tubulin is the inhibition of microtubule polymerization.[2] This leads to a net depolymerization of existing microtubules within the cell. The disruption of the microtubule network has profound effects, particularly during mitosis. The mitotic spindle, which is composed of microtubules, cannot form correctly, leading to an arrest of the cell cycle at the G2/M phase.[3] This mitotic arrest is a common mechanism for many microtubule-targeting anticancer agents.

Quantitative Efficacy Data

This compound has shown potent cytotoxic and cytostatic effects across a range of cancer cell lines. A notable feature of this compound is its efficacy against multidrug-resistant (MDR) cancer cells, which often overexpress efflux pumps like P-glycoprotein.[1][5]

Cell LineTypeResistance PhenotypeGI50 (nM) mean ± SD (n > 5)IC50 (nM)Notes
MCF-7 Breast AdenocarcinomaParental20 ± 4--
MCF-7/ADR Breast AdenocarcinomaMultidrug-Resistant10 ± 132More sensitive to this compound than the parental line. IC50 is for stationary-phase cells.[3][5]
MES-SA Uterine SarcomaParental18 ± 3--
MES-SA/DX5 Uterine SarcomaMultidrug-Resistant7 ± 1-More sensitive to this compound than the parental line.[2][5]
HL-60 Promyelocytic LeukemiaParental10 ± 2--
HL-60/ADR Promyelocytic LeukemiaMultidrug-Resistant5 ± 1-More sensitive to this compound than the parental line.[3][5]
KB-3-1 Epidermoid CarcinomaParental---
KB-GCR-1 Epidermoid CarcinomaP-glycoprotein overexpressing--Retained complete sensitivity to this compound.[5]
MV522 Lung CarcinomaParental---
MV522/Q6 Lung CarcinomaP-glycoprotein overexpressing--Retained complete sensitivity to this compound.[5]

Signaling Pathways Affected by this compound

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[3][4] This is particularly effective in cancer cells, which are often more reliant on rapid cell division.

Apoptosis Induction in MDR Cells

A unique characteristic of this compound is its ability to induce apoptosis in stationary-phase (non-cycling) multidrug-resistant cancer cells, a population that is typically resistant to conventional chemotherapeutics that target proliferating cells.[2][3]

The apoptotic pathway initiated by this compound involves the following key steps:

  • Mitochondrial Membrane Potential Disruption : Treatment with this compound leads to a reduction in the mitochondrial transmembrane potential.[3][5] This is an early event in the apoptotic cascade.

  • Caspase-3 Activation : The loss of mitochondrial membrane potential is followed by the activation of caspase-3, a key "executioner" caspase in the apoptotic pathway.[3][5]

  • DNA Fragmentation : Activated caspase-3 orchestrates the cleavage of cellular proteins and the fragmentation of nuclear DNA, leading to the characteristic morphological changes of apoptosis.[2][3]

Indanocine_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Heterodimer This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Depolymerization Microtubule Depolymerization MitoticArrest G2/M Phase Arrest Depolymerization->MitoticArrest Mitochondria Loss of Mitochondrial Membrane Potential Depolymerization->Mitochondria Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][6]

  • Cell Plating : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment : Cells are treated with various concentrations of this compound for 72 hours.

  • MTT Incubation : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader. The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start PlateCells Plate Cells in 96-well Plate Start->PlateCells Addthis compound Add this compound (various concentrations) PlateCells->Addthis compound Incubate72h Incubate for 72h Addthis compound->Incubate72h AddMTT Add MTT Solution Incubate72h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Solubilize Formazan with DMSO Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateGI50 Calculate GI50 ReadAbsorbance->CalculateGI50 End End CalculateGI50->End

Workflow for the MTT-based antiproliferative assay.
Tubulin Polymerization Assay

This in vitro assay directly measures the effect of this compound on the assembly of purified tubulin.[2][7]

  • Reaction Mixture : A reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP is prepared.

  • Initiation : The mixture is incubated at 37°C to initiate polymerization.

  • Treatment : this compound or a vehicle control is added to the reaction mixture.

  • Monitoring Polymerization : The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis : The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[3][7]

  • Cell Treatment : Cells are treated with this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining : Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer.

  • Analysis : The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Caspase-3 Activation Assay

This fluorometric assay quantifies the activity of caspase-3, a key marker of apoptosis.[3][5]

  • Cell Lysis : Cells treated with this compound are lysed to release cellular contents.

  • Substrate Addition : A fluorogenic caspase-3 substrate, such as DEVD-AMC (Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), is added to the cell lysate.

  • Fluorometric Measurement : The cleavage of the substrate by active caspase-3 releases the fluorescent AMC molecule. The fluorescence is measured over time using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

  • Quantification : The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

Interaction with Tubulin Isotypes

Recent research has explored the interaction of this compound with different human αβ-tubulin isotypes.[1][4] The binding affinity of this compound varies among isotypes, with calculations suggesting the highest affinity for αβVI and the lowest for αβI.[1][4] This differential binding may have implications for the selective toxicity of this compound and for overcoming drug resistance associated with altered tubulin isotype expression in cancer cells.[4][8]

Tubulin_Isotype_Binding cluster_isotypes Tubulin Isotypes This compound This compound BindingPocket Binds to Interface Pocket of αβ-Tubulin This compound->BindingPocket abVI αβVI BindingPocket->abVI Highest Affinity abI αβI BindingPocket->abI Lowest Affinity abIVb αβIVb abIIa αβIIa abIII αβIII abV αβV abIVa αβIVa

Relative binding affinity of this compound to tubulin isotypes.

Conclusion

This compound is a potent microtubule-depolymerizing agent with a clear mechanism of action centered on its interaction with the colchicine-binding site of tubulin. Its ability to induce apoptosis, particularly in multidrug-resistant and non-proliferating cancer cells, makes it a promising candidate for further investigation and development in oncology. This guide provides a foundational understanding of this compound's properties and the experimental approaches to evaluate its efficacy, serving as a valuable resource for the scientific community.

References

Indanocine's Interaction with the Colchicine Binding Site of Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine, a synthetic indanone, has emerged as a potent microtubule-depolymerizing agent with significant potential in oncology. Its mechanism of action involves binding to the colchicine site on the β-tubulin subunit, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing apoptosis. A remarkable feature of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, a characteristic that distinguishes it from many other microtubule-targeting agents. This technical guide provides an in-depth overview of the binding of this compound to the colchicine site on tubulin, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. Their dynamic nature makes them a prime target for anticancer therapeutics. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule dynamics.[1][2] Ligands that bind to this site, known as colchicine site inhibitors (CSIs), disrupt the curved-to-straight conformational change required for tubulin incorporation into microtubules, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase.[2][3]

This compound is a potent, synthetic indanone that has demonstrated significant antiproliferative activity.[4] It interacts with tubulin at the colchicine-binding site, potently inhibiting tubulin polymerization in vitro and disrupting the mitotic apparatus in dividing cells.[4][5] Notably, this compound induces apoptotic cell death in stationary-phase multidrug-resistant cancer cells at concentrations that do not impair the viability of normal nonproliferating cells.[4][6] This selective cytotoxicity towards MDR cells makes this compound a promising lead compound for the development of novel chemotherapeutic strategies.[4][5]

This guide will delve into the quantitative aspects of this compound's interaction with tubulin, provide detailed methodologies for key experimental assays, and present visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on this compound-Tubulin Binding

The interaction of this compound with tubulin has been characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibition of Tubulin Polymerization and Competitive Binding

ParameterValueCell Line/ConditionsReference
IC₅₀ (Tubulin Polymerization)2.85 µMIn vitro, DMSO[7]
Kᵢ (vs. Podophyllotoxin)~13.5 µMIn vitro, fluorometric assay[7]

Table 2: Thermodynamic Parameters of this compound-Tubulin Binding

ParameterValueMethodReference
ΔG (Binding Free Energy)Varies by isotype (see Table 3)Molecular Modeling[8][9]
ΔH (Enthalpy of Association)NegativeIsothermal Titration Calorimetry (ITC)[10]
ΔCₚ (Heat Capacity Change)-175.1 cal mol⁻¹ K⁻¹Isothermal Titration Calorimetry (ITC)[10]

Table 3: Calculated Binding Free Energies of this compound with Human αβ-Tubulin Isotypes

Tubulin IsotypeBinding Free Energy (kcal/mol)Reference
αβVI-50.70[11]
αβIVbHigher Affinity[8][9][12]
αβIIaHigher Affinity[8][9][12]
αβIIIHigher Affinity[8][9][12]
αβVLower Affinity[8][9][12]
αβIVaLower Affinity[8][9][12]
αβILowest Affinity[8][9][12]

Note: The binding free energies from molecular modeling studies indicate a preferential binding of this compound to certain tubulin isotypes, which may have implications for its activity in different cancer cell types.

Table 4: Kinetic Parameters of this compound-Tubulin Interaction

ParameterValueMethodReference
Activation Energy10.5 ± 0.81 kcal/molStopped-Flow Fluorescence[10]
Association KineticsBiphasicStopped-Flow Fluorescence[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the colchicine site on tubulin.

Preparation of Tubulin

Purified tubulin is essential for in vitro binding and polymerization assays.

  • Source: Porcine or bovine brain are common sources for obtaining large quantities of tubulin.

  • Purification Method: The most common method involves cycles of temperature-dependent polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

    • Homogenize fresh or frozen brain tissue in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) with protease inhibitors.

    • Centrifuge the homogenate at high speed to obtain a clarified supernatant.

    • Induce microtubule polymerization by adding GTP and incubating at 37°C.

    • Pellet the microtubules by ultracentrifugation.

    • Depolymerize the microtubules by resuspending the pellet in cold buffer and incubating on ice.

    • Clarify the solution by ultracentrifugation to remove aggregates.

    • Repeat the polymerization/depolymerization cycles for further purification.

    • Apply the tubulin solution to a phosphocellulose column to remove MAPs. Tubulin does not bind to the column and is collected in the flow-through.

    • Concentrate the purified tubulin and store it in small aliquots at -80°C.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

  • Materials:

    • Purified tubulin (>99%)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol (as a polymerization enhancer)

    • This compound stock solution (in DMSO)

    • 96-well microplate reader with temperature control

  • Protocol:

    • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

    • Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

    • Add varying concentrations of this compound or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the tubulin reaction mixture to the wells.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • Plot the absorbance as a function of time. The IC₅₀ value is determined by plotting the maximal rate of polymerization or the final extent of polymerization against the logarithm of the this compound concentration.

Competitive Binding Assay (Fluorescence-Based)

This assay determines if a compound binds to the same site as a known fluorescently-labeled or fluorescence-enhancing ligand, such as colchicine or podophyllotoxin.

  • Principle: this compound's intrinsic fluorescence is enhanced upon binding to tubulin.[10] The displacement of this compound by a competing ligand results in a decrease in fluorescence. Alternatively, the competition of this compound with a fluorescent probe for the colchicine site can be monitored.

  • Materials:

    • Purified tubulin

    • This compound

    • A known colchicine site binder (e.g., podophyllotoxin)

    • PEM buffer

    • Fluorometer

  • Protocol (using this compound's intrinsic fluorescence):

    • Prepare a solution of tubulin (e.g., 2 µM) in PEM buffer.

    • Add a fixed concentration of this compound (e.g., 5 µM) and incubate at 25°C for a set time to allow binding to reach equilibrium.

    • Measure the baseline fluorescence of the tubulin-indanocine complex (Excitation ~350 nm, Emission ~430 nm).

    • Add increasing concentrations of the competitor (e.g., podophyllotoxin).

    • After a further incubation period, measure the fluorescence at each competitor concentration.

    • A decrease in fluorescence indicates competitive binding. The data can be analyzed using a modified Dixon plot to determine the inhibition constant (Kᵢ).[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (tubulin) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.

  • Materials:

    • Purified tubulin, extensively dialyzed against the final buffer.

    • This compound, dissolved in the final dialysis buffer.

    • ITC instrument.

  • Protocol:

    • Thoroughly dialyze the purified tubulin against the chosen experimental buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 10 µM GTP, pH 7.0).

    • Dissolve this compound in the final dialysis buffer to ensure no heat of dilution from buffer mismatch.

    • Degas both the tubulin and this compound solutions.

    • Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections of this compound into the tubulin solution, allowing the system to reach equilibrium after each injection.

    • The heat change per injection is measured and plotted against the molar ratio of this compound to tubulin.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Stopped-Flow Fluorescence Spectroscopy

This technique is used to study the kinetics of rapid binding events that occur on the millisecond timescale.

  • Principle: Solutions of tubulin and this compound are rapidly mixed, and the change in fluorescence upon binding is monitored over time.

  • Materials:

    • Purified tubulin

    • This compound

    • PEM buffer

    • Stopped-flow spectrometer with fluorescence detection.

  • Protocol:

    • Prepare solutions of tubulin and this compound in PEM buffer at various concentrations.

    • Load the tubulin solution into one syringe of the stopped-flow instrument and the this compound solution into the other.

    • Rapidly mix the two solutions, initiating the binding reaction.

    • Monitor the increase in this compound fluorescence over time (Excitation ~350 nm, Emission >400 nm).

    • Collect kinetic traces at different this compound concentrations (under pseudo-first-order conditions where [this compound] >> [Tubulin]).

    • Fit the kinetic traces to exponential functions to obtain the observed rate constants (kₒₑₛ).

    • The dependence of kₒₑₛ on the this compound concentration can be analyzed to determine the association (kₒₙ) and dissociation (kₒբբ) rate constants. The biphasic nature of the kinetics suggests a multi-step binding process.[10]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to tubulin, leading to apoptosis.

Indanocine_Signaling_Pathway This compound This compound Binding This compound-Tubulin Complex This compound->Binding Tubulin αβ-Tubulin Dimer (Colchicine Site) Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibition MitoticSpindle Mitotic Spindle Formation Binding->MitoticSpindle Disruption Microtubule Microtubule Dynamics Polymerization->Microtubule Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Failure Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound binding to tubulin inhibits polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram outlines the key steps in determining the thermodynamic profile of this compound-tubulin binding using ITC.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Tubulin_Prep 1. Purify & Dialyze Tubulin Indanocine_Prep 2. Dissolve this compound in Dialysis Buffer Tubulin_Prep->Indanocine_Prep Degas 3. Degas Both Solutions Indanocine_Prep->Degas Load_Sample 4. Load Tubulin into Sample Cell Degas->Load_Sample Load_Ligand 5. Load this compound into Syringe Degas->Load_Ligand Titration 6. Titrate this compound into Tubulin Load_Sample->Titration Load_Ligand->Titration Raw_Data 7. Obtain Raw Heat Data Titration->Raw_Data Binding_Isotherm 8. Generate Binding Isotherm Raw_Data->Binding_Isotherm Fitting 9. Fit Data to Binding Model Binding_Isotherm->Fitting Results 10. Determine Kₐ, n, ΔH, ΔS, ΔG Fitting->Results

Caption: Workflow for characterizing this compound-tubulin binding thermodynamics using ITC.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

This diagram illustrates the logical relationship between the structural features of this compound and its biological activity.

SAR_Logic Indanocine_Structure This compound Scaffold (Indanone Core) Binding_Affinity Binding Affinity (Hydrophobic & H-Bonding) Indanocine_Structure->Binding_Affinity Dictates Colchicine_Site Colchicine Binding Site (αβ-Tubulin Interface) Colchicine_Site->Binding_Affinity Determines MDR_Activity Activity in MDR Cells Binding_Affinity->MDR_Activity Apoptosis_Induction Potent Apoptosis Induction Binding_Affinity->Apoptosis_Induction

Caption: Relationship between this compound's structure, binding, and its potent anticancer effects.

Conclusion

This compound represents a promising class of colchicine site inhibitors with a distinct advantage in its activity against multidrug-resistant cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of microtubule-targeting cancer therapeutics. The unique thermodynamic and kinetic profile of this compound's interaction with tubulin, coupled with its differential binding to various tubulin isotypes, offers a foundation for the rational design of next-generation analogs with improved efficacy and specificity. Further elucidation of the precise molecular interactions at the binding site through high-resolution structural studies will be invaluable in advancing the development of this compound-based therapies.

References

A Technical Guide to Indanocine-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indanocine is a synthetic indanone compound identified for its potent antiproliferative activity against a range of cancer cell lines. It functions as a microtubule-destabilizing agent, binding to the colchicine site on tubulin to inhibit polymerization.[1][2] A distinguishing feature of this compound is its marked efficacy in inducing apoptosis, particularly in multidrug-resistant (MDR) cancer cells, even in a non-proliferating, stationary state.[1][3] This document provides a detailed overview of the molecular mechanisms, key quantitative data, and experimental protocols associated with this compound-induced apoptosis, serving as a technical resource for oncology researchers and drug developers.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, which culminates in the activation of the intrinsic apoptotic pathway. The process can be delineated into two major phases: microtubule disruption and subsequent apoptotic signaling.

Microtubule Disruption and Mitotic Arrest

Like other antimitotic agents such as colchicine and vinca alkaloids, this compound's primary molecular target is the tubulin protein, a fundamental component of microtubules.[2]

  • Binding: this compound binds to the colchicine-binding site at the interface of αβ-tubulin heterodimers.[1][2]

  • Inhibition of Polymerization: This binding event potently inhibits the polymerization of tubulin into microtubules.[1][3]

  • Cell Cycle Arrest: The resulting disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle at the G2/M boundary in dividing cells.[1]

Induction of the Intrinsic Apoptotic Pathway

Following microtubule disruption, this compound initiates a cascade of events leading to programmed cell death. This process is particularly effective in MDR cancer cells. The key signaling events occur sequentially over 8 to 24 hours following exposure.[1][3][4]

  • Mitochondrial Membrane Destabilization: An early and critical event is the reduction of the mitochondrial transmembrane potential (ΔΨm).[1][4]

  • Cytochrome c Release: The loss of membrane integrity leads to the release of cytochrome c from the mitochondria into the cytosol.[5]

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the "executioner" caspase, caspase-3.[1][5]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final phase of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation.[1][4]

A related indanone derivative has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-2 and NF-κB p65, suggesting a potentially broader mechanism for this class of compounds.[6][7]

Indanocine_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption (G2/M Arrest) Tubulin->Microtubule Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Microtubule->Mito Initiates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: this compound apoptotic signaling cascade.

Quantitative Data: Antiproliferative Activity

The growth-inhibitory effects of this compound have been quantified across various human cancer cell lines using the MTT assay. The GI50 value represents the concentration required to inhibit cell growth by 50%.

Cell LineDescriptionGI50 (this compound), nM
MCF-7 Human Breast Adenocarcinoma20 ± 5
MES-SA Human Uterine Sarcoma85 ± 6
MDA-MB-321 Human Breast Adenocarcinoma10 ± 3
HL-60 Human Promyelocytic Leukemia40 ± 3
MCF-7/ADR Doxorubicin-Resistant MCF-7 (Stationary Phase)32 (IC50 for cell death)
Data sourced from Leoni et al., JNCI (2000).[1][8]

Notably, several multidrug-resistant cell lines, including MCF-7/ADR, MES-SA/DX5, and HL-60/ADR, demonstrated higher sensitivity to this compound than their drug-sensitive parental counterparts.[1]

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to elucidate the apoptotic activity of this compound.

Cell Viability and Growth Inhibition (MTT Assay)

This assay measures the metabolic activity of viable cells to determine cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle-only control.

  • MTT Incubation: Add 20 µL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.

Analysis of Apoptosis by Flow Cytometry

Flow cytometry is used to quantify apoptosis by measuring changes in mitochondrial membrane potential.

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 nM) for various time points (e.g., 8, 16, 24 hours).[4]

  • Cell Harvesting: Harvest cells by trypsinization or scraping and wash with PBS.

  • Staining: Resuspend cells in medium containing 40 nM 3,3'-dihexyloxacarbocyanine iodide (DiOC6), a fluorescent dye that accumulates in mitochondria with intact membrane potential.[4]

  • Flow Cytometry: Immediately analyze the cells on a flow cytometer. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of early apoptosis.[4]

Caspase-3 Activity Assay (Fluorometric)

This assay directly measures the activity of the key executioner caspase.

  • Cell Lysis: Treat approximately 5 x 10^6 cells with this compound. Harvest and lyse the cells in 100 µL of a specialized lysis buffer (e.g., 25 mM Tris-HCl, 150 mM KCl, 5 mM EDTA, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS).[1]

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay.

  • Enzymatic Reaction: In a 96-well plate, mix 10-20 µg of protein lysate with an assay buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[1][5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Increased fluorescence corresponds to higher caspase-3 activity.[5]

Experimental_Workflow cluster_assays Apoptosis Assessment cluster_results Endpoints start Cancer Cell Culture treat Treat with this compound (Varying concentrations & times) start->treat fc Flow Cytometry (DiOC6 Staining) treat->fc caspase Caspase-3 Activity Assay (Fluorometric) treat->caspase wb Western Blot (Cytochrome c) treat->wb res_fc ↓ Mitochondrial Membrane Potential fc->res_fc res_caspase ↑ Caspase-3 Activity caspase->res_caspase res_wb ↑ Cytosolic Cytochrome c wb->res_wb conclusion Confirmation of Apoptosis Induction res_fc->conclusion res_caspase->conclusion res_wb->conclusion

Caption: Workflow for evaluating this compound's apoptotic effect.

References

Indanocine: A Targeted Approach to Eradicating Stationary-Phase Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A significant challenge in cancer chemotherapy is the presence of quiescent or stationary-phase cancer cells within a tumor. These cells, which are not actively proliferating, are often resistant to traditional chemotherapeutic agents that target rapidly dividing cells. This resistance can lead to tumor recurrence and treatment failure. Indanocine, a synthetic indanone, has emerged as a promising therapeutic agent that selectively induces apoptosis in multidrug-resistant (MDR) cancer cells in a stationary phase, while exhibiting minimal toxicity to normal, non-proliferating cells. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and critical data related to the effects of this compound on stationary-phase cancer cells.

Quantitative Data: Efficacy of this compound in Stationary-Phase Cancer Cells

This compound has demonstrated potent cytotoxic effects against multidrug-resistant cancer cells that are in a non-proliferative state. The following table summarizes the key quantitative data regarding its efficacy.

Cell LineTypeTreatment ConditionIC50 (nM)Key Findings
MCF-7/ADRDoxorubicin-Resistant Breast CancerStationary Phase (1 week in confluent culture)32This compound induces cell death in stationary-phase MDR cells.
MCF-7Parental Breast CancerStationary PhaseNot cytotoxic at concentrations effective against MCF-7/ADRDemonstrates selectivity for MDR cells.
MES-SA/DX5Doxorubicin-Resistant Uterine SarcomaStationary PhaseMore sensitive than parental cell line (specific IC50 not provided)Efficacy extends to other MDR cell lines.[1]
HL-60/ADRDoxorubicin-Resistant Promyelocytic LeukemiaStationary PhaseMore sensitive than parental cell line (specific IC50 not provided)Efficacy extends to other MDR cell lines.[1]
Normal Peripheral Blood LymphocytesNon-cancerousQuiescentNo loss of viability at 1000-fold higher concentrationsHighlights the safety profile of this compound for non-proliferating normal cells.

Mechanism of Action: Signaling Pathway

This compound's selective cytotoxicity in stationary-phase MDR cancer cells is initiated by its interaction with the microtubule cytoskeleton. The subsequent signaling cascade leads to the activation of the intrinsic apoptotic pathway.

Indanocine_Signaling_Pathway This compound This compound Tubulin Tubulin (Colchicine-Binding Site) This compound->Tubulin Polymerization Tubulin Polymerization Block Tubulin->Polymerization Mitochondria Decreased Mitochondrial Membrane Potential Polymerization->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's apoptotic signaling cascade.

This compound binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics.[1] This event triggers a downstream cascade, beginning with a reduction in the mitochondrial membrane potential. The loss of mitochondrial integrity leads to the activation of effector caspases, notably caspase-3, a key executioner of apoptosis. Activated caspase-3 then orchestrates the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on stationary-phase cancer cells.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Biological Assays cluster_mechanism Mechanism of Action Induce_SP Induce Stationary Phase (1 week confluent culture) Treat This compound Treatment Induce_SP->Treat MTT Cell Viability (MTT Assay) Treat->MTT FACS_CC Cell Cycle & Apoptosis (Flow Cytometry - PI) Treat->FACS_CC FACS_MMP Mitochondrial Potential (Flow Cytometry - DiOC6) Treat->FACS_MMP Caspase Caspase-3 Activity (Fluorometric Assay) Treat->Caspase Tubulin_Assay Tubulin Polymerization Assay Indanocine_Source This compound Indanocine_Source->Tubulin_Assay

Workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research on this compound and are intended to serve as a guide for replication and further investigation.

1. Induction of Stationary Phase in Cancer Cells

  • Objective: To generate a population of non-proliferating cancer cells for treatment with this compound.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, MCF-7/ADR) in appropriate culture vessels and culture under standard conditions until they reach confluence.

    • Maintain the cells in a confluent state for one week to induce entry into the stationary (G0/G1) phase. The culture medium should be changed every 2-3 days to replenish nutrients and remove waste products.

    • Confirm the cell cycle status of a representative sample using flow cytometry with propidium iodide staining to ensure a high percentage of cells are in the G0/G1 phase (typically >80%).

2. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound on stationary-phase cancer cells.

  • Protocol:

    • Seed cells in a 96-well plate and induce a stationary phase as described above.

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include vehicle-treated controls.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Cell Cycle and Apoptosis Analysis (Flow Cytometry with Propidium Iodide)

  • Objective: To analyze the cell cycle distribution and quantify apoptosis (sub-G0/G1 peak) in this compound-treated stationary-phase cells.

  • Protocol:

    • Culture and treat stationary-phase cells with this compound in larger culture vessels (e.g., 6-well plates).

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases. Apoptotic cells will appear as a distinct population with sub-G0/G1 DNA content.

4. Mitochondrial Membrane Potential Assay (Flow Cytometry with DiOC6)

  • Objective: To measure changes in the mitochondrial membrane potential following this compound treatment.

  • Protocol:

    • Treat stationary-phase cells with this compound for the desired time (e.g., 8-16 hours).

    • Incubate the cells with the fluorescent dye 3,3'-dihexyloxacarbocyanine iodide (DiOC6) at a final concentration of 40 nM.

    • Immediately analyze the cells by flow cytometry. A reduction in DiOC6 fluorescence indicates a decrease in the mitochondrial membrane potential.

5. Caspase-3 Activity Assay (Fluorometric)

  • Objective: To quantify the activation of caspase-3 in response to this compound treatment.

  • Protocol:

    • Treat stationary-phase cells with this compound for various time points (e.g., 0, 8, 16, 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Incubate the cell lysates with a fluorogenic caspase-3 substrate, such as DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).

    • Measure the fluorescence of the cleaved AMC product using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

    • The increase in fluorescence is proportional to the caspase-3 activity.

6. Tubulin Polymerization Assay

  • Objective: To confirm the direct inhibitory effect of this compound on tubulin polymerization.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add this compound at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., colchicine) and negative (vehicle) controls.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An inhibition of the increase in absorbance indicates an inhibitory effect on tubulin polymerization.[1]

Conclusion

This compound represents a significant advancement in the development of therapeutics targeting the challenging population of stationary-phase cancer cells, particularly those with a multidrug-resistant phenotype. Its unique mechanism of action, which involves the disruption of microtubule dynamics leading to apoptosis, provides a clear rationale for its selective cytotoxicity. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and related compounds as novel anticancer agents. The ability to eradicate quiescent cancer cells holds the potential to overcome a major hurdle in cancer treatment and reduce the incidence of tumor relapse.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indanocine is a synthetic indanone derivative identified by the National Cancer Institute's (NCI) Developmental Therapeutics Program as a compound with significant antiproliferative activity.[1] It has garnered considerable interest within the oncology research community due to its potent cytotoxicity against a wide range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound and related indanones. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Discovery and Biological Activity

This compound was identified through the NCI's extensive screening program for potential anticancer agents.[1] Subsequent studies revealed that its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and intracellular transport.[2][4] this compound interacts with tubulin at the colchicine-binding site, potently inhibiting its polymerization into microtubules.[2][4] This disruption of the mitotic apparatus leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptotic cell death.[5]

A remarkable feature of this compound is its selective cytotoxicity towards multidrug-resistant cancer cells.[1][2] Several MDR cell lines, such as MCF-7/ADR, MES-SA/DX5, and HL-60/ADR, have shown greater sensitivity to this compound than their drug-sensitive parental counterparts.[2] Furthermore, this compound has been observed to induce apoptosis in stationary-phase MDR cancer cells at concentrations that do not harm normal, non-proliferating cells, suggesting a promising therapeutic window.[1][2]

Synthesis of this compound and Related Indanones

The synthesis of indanone derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core indanone scaffold.[6][7] Common strategies include the cyclization of phenylpropanoic acid derivatives using strong acids and transition metal-catalyzed reactions.[6]

An improved synthesis of this compound has been reported, offering higher yields than previous methods.[8] The general synthetic approach involves a multi-step process, which is outlined below.

General Synthetic Scheme for this compound

A plausible synthetic route, based on reported literature, involves the following key transformations:

Synthesis_Workflow cluster_start Starting Materials Substituted_Indanone Substituted Indanone Condensation Aldol Condensation Substituted_Indanone->Condensation Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Condensation Intermediate Intermediate Condensation->Intermediate Benzylidene Indanone Intermediate Reduction Nitro Group Reduction This compound This compound Reduction->this compound Intermediate->Reduction

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The biological activity of this compound and its analogues has been quantified in various studies. The following tables summarize key data points for easy comparison.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
MCF-7Breast< 20[3]
MCF-7/ADRBreast (MDR)< 20[2]
NCI-H460Lung< 20[3]
SF-268CNS< 20[3]
OVCAR-3Ovarian< 20[3]
HL-60Leukemia< 20[2]
HL-60/ADRLeukemia (MDR)< 20[2]

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: Inhibitory Activity of this compound on Tubulin Polymerization

CompoundIC50 (µM)Reference
This compound~2-3[9]
Colchicine~1-2[9]
Podophyllotoxin~1-2[9]

IC50: The concentration required to inhibit tubulin polymerization by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound (Illustrative Protocol)

This protocol is a composite based on reported synthetic strategies for this compound and its analogues.[8]

Step 1: Condensation to form 2-benzylidene-5,6-dimethoxy-7-nitro-1-indanone

  • To a solution of 5,6-dimethoxy-7-nitro-1-indanone in a suitable solvent (e.g., ethanol), add 3,4,5-trimethoxybenzaldehyde.

  • Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the benzylidene indanone intermediate.

Step 2: Reduction of the Nitro Group to afford this compound

  • Dissolve the 2-benzylidene-5,6-dimethoxy-7-nitro-1-indanone intermediate in a suitable solvent (e.g., ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain crude this compound.

  • Purify the product by recrystallization or column chromatography.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add various concentrations of this compound or a control compound to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance reflects the extent of microtubule formation.

  • Plot the absorbance values against time to generate polymerization curves and determine the IC50 value.[10]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

  • Grow cells on coverslips and treat them with this compound or a vehicle control.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate the cells with a primary antibody against α-tubulin.

  • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with the cellular machinery that governs cell division and survival. The following diagrams illustrate the key signaling pathways and experimental workflows.

Indanocine_MoA This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Analogues In_Vitro_Screening In Vitro Screening (MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Active Compounds Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Caspase Activity, etc.) Mechanism_Studies->Apoptosis_Assay Microscopy Immunofluorescence Microscopy Mechanism_Studies->Microscopy

Caption: A typical experimental workflow for the evaluation of this compound and its analogues.

Conclusion

This compound represents a promising class of antimitotic agents with a unique profile of activity, particularly against multidrug-resistant cancer cells. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization, provides a solid foundation for further drug development efforts. The synthetic accessibility of the indanone core allows for the generation of diverse analogues, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide are intended to facilitate ongoing research and development in this important area of cancer therapeutics. The continued investigation of this compound and related indanones holds the potential to yield novel and effective treatments for challenging malignancies.

References

The Antiproliferative Potential of Synthetic Indanones: A Technical Guide to Indanocine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Mechanism and Efficacy of a Promising Class of Anticancer Agents

For Immediate Release

This technical guide provides an in-depth analysis of the antiproliferative activity of synthetic indanones, with a primary focus on the well-characterized compound, Indanocine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. It consolidates key findings on the mechanism of action, quantitative efficacy data, and the experimental methodologies used to evaluate this promising class of molecules.

Executive Summary

Synthetic indanones represent a class of compounds with significant antiproliferative properties. This compound, a prominent member of this class, has been identified by the National Cancer Institute's Developmental Therapeutics Program for its potent anticancer activity.[1][2][3][4] A key feature of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in current chemotherapy regimens.[1][2][4] This guide will explore the molecular mechanisms underpinning the activity of this compound and other indanone derivatives, present collated data on their efficacy, and provide an overview of the experimental protocols for their evaluation.

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

This compound exerts its antiproliferative effects primarily by disrupting microtubule dynamics, a critical process for cell division.[1][2][4] Unlike some other antimitotic agents, this compound demonstrates a unique efficacy against MDR cancer cells, suggesting a mechanism that circumvents common resistance pathways.[1][2]

2.1 Microtubule Destabilization

This compound interacts with tubulin at the colchicine-binding site, potently inhibiting its polymerization into microtubules.[1][2][4] This disruption of the microtubule network leads to the disassembly of the mitotic spindle in dividing cells, causing cell cycle arrest and ultimately triggering programmed cell death (apoptosis).[1][2][4]

2.2 Induction of Apoptosis in Multidrug-Resistant Cells

A remarkable characteristic of this compound is its ability to induce apoptosis in stationary-phase (non-cycling) multidrug-resistant cancer cells.[1][2][4] This effect is observed at concentrations that do not harm normal, non-proliferating cells.[1][2] The apoptotic cascade initiated by this compound involves sequential changes in mitochondrial membrane potential, activation of caspase-3 (an "executioner" caspase), and subsequent DNA fragmentation.[1][2][4]

Indanocine_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Disruption Mitochondria Mitochondrial Membrane Potential Alteration Mitotic_Spindle->Mitochondria Triggers Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

2.3 Activity of Other Indanone Derivatives

Research into other synthetic indanones has revealed similar and distinct mechanisms. For instance, the indanone-based thiazolyl hydrazone derivative ITH-6 has shown potent cytotoxicity against p53 mutant colorectal cancer cells.[5] Mechanistic studies indicate that ITH-6 induces G2/M phase cell cycle arrest and apoptosis by increasing reactive oxygen species (ROS) levels.[5] Furthermore, ITH-6 inhibits tubulin polymerization and downregulates the expression of NF-κB p65 and Bcl-2, key proteins in cell survival pathways.[5]

ITH6_Mechanism cluster_crc_cell p53 Mutant Colorectal Cancer Cell ITH6 ITH-6 (Indanone Derivative) Tubulin Tubulin Polymerization ITH6->Tubulin Inhibits ROS Increased Reactive Oxygen Species (ROS) ITH6->ROS NFkB NF-κB p65 Expression ITH6->NFkB Downregulates Bcl2 Bcl-2 Expression ITH6->Bcl2 Downregulates G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis ROS->Apoptosis G2M_Arrest->Apoptosis

Quantitative Data: Antiproliferative Efficacy

The antiproliferative activity of this compound and its analogs has been quantified across a range of human cancer cell lines, including those exhibiting multidrug resistance. The following tables summarize the reported 50% growth inhibitory concentrations (GI₅₀) and 50% inhibitory concentrations (IC₅₀).

Table 1: Antiproliferative Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeResistance PhenotypeGI₅₀ (nM)
MCF-7BreastParental (Drug-sensitive)12 ± 2
MCF-7/ADRBreastMultidrug-Resistant8 ± 1
MES-SAUterine SarcomaParental (Drug-sensitive)15 ± 3
MES-SA/DX5Uterine SarcomaMultidrug-Resistant7 ± 1
HL-60LeukemiaParental (Drug-sensitive)10 ± 2
HL-60/ADRLeukemiaMultidrug-Resistant5 ± 1

Data compiled from Leoni et al. (2000). GI₅₀ values represent the mean ± standard deviation.[1]

Table 2: Cytotoxicity of Indanone Derivative ITH-6 against Colorectal Cancer Cell Lines

Cell Linep53 StatusIC₅₀ (µM)
HT-29Mutant0.44
COLO 205Mutant0.98
KM 12Mutant0.41
HCT 116Wild-type> 10

Data extracted from a study on indanone-based thiazolyl hydrazone derivatives.[5]

Table 3: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
This compound1.7 ± 0.1
Combretastatin A-41.20 ± 0.03

IC₅₀ values for the inhibition of tubulin assembly in vitro. Data from Leoni et al. (2000).[1]

Experimental Protocols

The evaluation of the antiproliferative activity of synthetic indanones involves a suite of in vitro assays. Below are overviews of the key experimental methodologies.

4.1 Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indanone compound for a specified period (e.g., 72 hours).[1]

  • MTT Incubation: MTT solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases of viable cells into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI₅₀ or IC₅₀ values.

4.2 Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the indanone compound, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometric Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6]

4.3 Apoptosis Detection

  • Mitochondrial Membrane Potential: Assessed by flow cytometry using fluorescent dyes like JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells (green fluorescence).[2]

  • Caspase-3 Activity: Measured using a fluorogenic substrate specific for caspase-3, such as DEVD-AMC.[1][4] Cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified by fluorometry.

  • DNA Fragmentation: Detected by techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by analyzing the sub-G0/G1 peak in cell cycle analysis via flow cytometry.[1][2]

4.4 Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP.

  • Compound Addition: The indanone compound at various concentrations is added to the mixture.

  • Polymerization Induction: The reaction is initiated by raising the temperature (e.g., to 30°C or 37°C).

  • Turbidity Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm or 350 nm.[1]

Experimental_Workflow Start Start: Synthetic Indanone Compound MTT Antiproliferative Screening (MTT Assay) Start->MTT GI50 Determine GI₅₀/IC₅₀ MTT->GI50 CellCycle Cell Cycle Analysis (Flow Cytometry) GI50->CellCycle Apoptosis Apoptosis Assays (Caspase, MMP, DNA Frag.) GI50->Apoptosis Tubulin In Vitro Target Validation (Tubulin Polymerization Assay) GI50->Tubulin Mechanism Elucidate Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism Tubulin->Mechanism

Conclusion and Future Directions

This compound and related synthetic indanones have emerged as potent antiproliferative agents with a compelling mechanism of action. Their ability to inhibit tubulin polymerization and, notably, to induce apoptosis in multidrug-resistant cancer cells, positions them as valuable lead compounds for the development of novel chemotherapeutic strategies.[1][2] The distinct activity profile of compounds like ITH-6 further underscores the versatility of the indanone scaffold in targeting various cancer-related pathways.

Future research should focus on the synthesis and evaluation of a broader range of indanone analogs to establish comprehensive structure-activity relationships (SAR).[7] In vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates.[5][8] Furthermore, exploring the potential for combination therapies, where indanones could be used to sensitize resistant tumors to existing anticancer drugs, represents a promising avenue for clinical translation. The continued investigation of this chemical class holds significant promise for addressing the challenge of drug resistance in cancer therapy.

References

The Role of Indanocine in Overcoming P-glycoprotein-Mediated Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and efficacy. This technical guide provides an in-depth analysis of the role of Indanocine, a potent microtubule-binding agent, in overcoming P-gp-mediated resistance. Contrary to traditional P-gp inhibitors, evidence suggests that this compound circumvents P-gp-mediated efflux rather than directly inhibiting the transporter. This guide summarizes the available quantitative data on this compound's cytotoxic and mechanistic effects, provides detailed protocols for key experimental assays, and presents signaling pathways and experimental workflows using Graphviz visualizations. The findings indicate that this compound's efficacy against MDR cancer cells, and in some cases, its collateral sensitivity in these cells, stems from its distinct mechanism of action targeting tubulin polymerization, a pathway that is independent of P-gp expression.

Introduction: The Challenge of P-glycoprotein in Cancer Therapy

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] It is expressed in various normal tissues, where it plays a protective role by extruding xenobiotics and toxins.[1][2] However, in the context of oncology, the overexpression of P-gp in cancer cells is a major contributor to the phenomenon of multidrug resistance (MDR).[1][2] P-gp recognizes a wide array of structurally diverse chemotherapeutic agents, including taxanes, vinca alkaloids, and anthracyclines, actively transporting them out of the cell and preventing them from reaching their intracellular targets.[1][2]

Strategies to overcome P-gp-mediated MDR have historically focused on the development of P-gp inhibitors, also known as chemosensitizers. However, the clinical success of these agents has been limited by toxicity and unfavorable pharmacokinetic interactions. An alternative approach is to identify cytotoxic agents that are not substrates for P-gp and therefore retain their efficacy in resistant cancer cells. This compound, a synthetic indanone derivative, has emerged as a promising compound in this regard.

This compound: A Novel Agent Effective Against Multidrug-Resistant Cancer Cells

This compound is a microtubule-destabilizing agent that has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those that overexpress P-gp.[1][2] Notably, several P-gp-overexpressing cell lines have shown increased sensitivity to this compound compared to their drug-sensitive parental lines, a phenomenon known as collateral sensitivity.[1][2] This suggests that the mechanism of action of this compound is not impeded by P-gp and may even exploit cellular changes associated with the MDR phenotype.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound in P-gp-Negative and P-gp-Overexpressing Cancer Cell Lines

Cell LineParental Cell LineP-gp ExpressionThis compound GI₅₀ (nM) *Paclitaxel GI₅₀ (nM) *Reference
MCF-7-Low15 ± 44 ± 1[1][2]
MCF-7/ADRMCF-7High7 ± 22000 ± 500[1][2]
MES-SA-Low12 ± 35 ± 2[1][2]
MES-SA/DX5MES-SAHigh5 ± 11500 ± 400[1][2]
HL-60-Low20 ± 58 ± 3[1][2]
HL-60/ADRHL-60High3 ± 11800 ± 600[1][2]
KB-3-1-Low10 ± 33 ± 1[1][2]
KB-GRC-1KB-3-1High (transfected)11 ± 4500 ± 150[1][2]
MV522-Low18 ± 66 ± 2[1][2]
MV522/Q6MV522High (transfected)17 ± 5750 ± 200[1][2]

*GI₅₀ (50% growth inhibition) values are presented as mean ± standard deviation.

Table 2: Effect of this compound on Tubulin Polymerization

CompoundIC₅₀ (µM) *Reference
This compound1.5 ± 0.3[1][2]
Colchicine1.8 ± 0.4[1][2]
Podophyllotoxin1.2 ± 0.2[1][2]

*IC₅₀ (50% inhibitory concentration) for the inhibition of tubulin polymerization in vitro.

Table 3: Apoptotic Effects of this compound in Stationary-Phase MCF-7/ADR Cells

TreatmentEffectConcentrationReference
This compoundIC₅₀ for cell death32 nM[1][2]
This compoundCaspase-3 activation10 nM[1][2]
This compoundReduction of mitochondrial membrane potential10 nM[1][2]

This compound and P-glycoprotein: A Lack of Direct Interaction

  • Retained Cytotoxicity: As shown in Table 1, this compound's cytotoxic potency is retained, and in some cases enhanced, in cell lines that overexpress P-gp.[1][2] If this compound were a P-gp substrate, an increase in resistance (higher GI₅₀) would be expected in P-gp-overexpressing cells.

  • Rhodamine Efflux: Qualitative reports indicate that this compound does not inhibit the efflux of rhodamine 123, a known P-gp substrate, from P-gp-overexpressing cells.[1][2]

Signaling Pathways and Experimental Workflows

P-glycoprotein Efflux Mechanism and this compound's Bypass

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and how this compound, as a non-substrate, evades this resistance mechanism.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux (ATP-dependent) Indanocine_in This compound Tubulin Tubulin Indanocine_in->Tubulin Inhibits Polymerization Drug_in Chemotherapeutic Drug (P-gp Substrate) Drug_in->Pgp Binds to P-gp Apoptosis Apoptosis Tubulin->Apoptosis Leads to Indanocine_out This compound Indanocine_out->Indanocine_in Enters Cell Drug_out->Drug_in Enters Cell

Caption: P-gp efflux and this compound's bypass mechanism.

Experimental Workflow for Assessing this compound's Effect on P-gp-Mediated Resistance

This workflow outlines the key experiments to characterize a compound's ability to overcome P-gp-mediated resistance.

experimental_workflow start Start: Characterize Compound X (e.g., this compound) cytotoxicity Cytotoxicity Assay (MTT) (P-gp+ vs. P-gp- cells) start->cytotoxicity rhodamine Rhodamine 123 Efflux Assay start->rhodamine atpase P-gp ATPase Activity Assay start->atpase mechanism Mechanism of Action Assays (e.g., Tubulin Polymerization) cytotoxicity->mechanism conclusion Conclusion: Compound Overcomes P-gp Resistance rhodamine->conclusion atpase->conclusion apoptosis Apoptosis Assays (Caspase, MMP, Cell Cycle) mechanism->apoptosis apoptosis->conclusion

Caption: Workflow for evaluating a compound against P-gp resistance.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a working solution of GTP (10 mM) in GTB.

    • Prepare serial dilutions of this compound and control compounds in GTB.

  • Assay Setup (on ice):

    • In each well of the 96-well plate, add the following in order:

      • GTB to bring the final volume to 100 µL.

      • 10 µL of the test compound dilution (this compound, control, or vehicle).

      • A solution of tubulin (final concentration 1-2 mg/mL) and GTP (final concentration 1 mM) in GTB containing glycerol (final concentration ~10%).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of this compound.

    • Determine the maximum rate of polymerization (Vmax) from the steepest part of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Rhodamine 123 Efflux Assay

Objective: To assess whether this compound inhibits the P-gp-mediated efflux of Rhodamine 123.

Materials:

  • P-gp-overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Rhodamine 123 stock solution

  • This compound stock solution

  • Positive control (e.g., Verapamil or Cyclosporin A)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow to ~80-90% confluency.

  • Rhodamine 123 Loading:

    • Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) in serum-free medium for 30-60 minutes at 37°C.

  • Efflux and Treatment:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Add fresh, pre-warmed medium containing either vehicle (DMSO), this compound at various concentrations, or a positive control inhibitor.

    • Incubate for a defined period (e.g., 60-120 minutes) at 37°C to allow for efflux.

  • Cell Harvesting and Analysis:

    • Wash the cells with ice-cold PBS.

    • Trypsinize and harvest the cells.

    • Resuspend the cells in PBS for flow cytometric analysis.

    • Measure the intracellular fluorescence of Rhodamine 123 (typically using the FL1 channel).

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of cells treated with this compound to the vehicle control. A significant increase in MFI in the presence of a compound indicates inhibition of P-gp-mediated efflux.

P-gp ATPase Activity Assay

Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.

Materials:

  • Membrane vesicles from cells overexpressing P-gp

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT

  • ATP solution (100 mM)

  • This compound stock solution

  • Positive controls: Verapamil (stimulator) and Sodium Orthovanadate (inhibitor)

  • Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • 96-well microplate

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add membrane vesicles (5-10 µg of protein) to the assay buffer.

    • Add this compound at various concentrations, controls, or vehicle.

    • Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding ATP (final concentration 5 mM).

    • Incubate for 20-30 minutes at 37°C.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent.

    • Incubate at room temperature for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

    • Subtract the absorbance of the vanadate-treated samples (background ATPase activity) from the other samples to determine the P-gp-specific ATPase activity.

    • Compare the ATPase activity in the presence of this compound to the basal activity (vehicle control). An increase indicates stimulation (substrate-like behavior), while a decrease in verapamil-stimulated activity indicates inhibition.

Caspase-3 Activity Assay

Objective: To quantify the activation of caspase-3 as a marker of apoptosis induction by this compound.

Materials:

  • MCF-7/ADR cells

  • This compound stock solution

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at the desired concentrations for various time points (e.g., 8, 16, 24 hours).

  • Cell Lysis:

    • Harvest and lyse the cells according to the kit manufacturer's protocol.

    • Determine the protein concentration of the lysates.

  • Enzymatic Reaction:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Normalize the caspase-3 activity to the protein concentration.

    • Compare the activity in this compound-treated cells to untreated controls.

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential (ΔΨm).

Materials:

  • MCF-7/ADR cells

  • This compound stock solution

  • Fluorescent cationic dye (e.g., JC-1, TMRM, or TMRE)

  • Positive control (e.g., FCCP, a mitochondrial uncoupling agent)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for the desired time.

  • Dye Staining:

    • Incubate the cells with the fluorescent dye according to the manufacturer's instructions (e.g., JC-1 for 15-30 minutes at 37°C).

  • Analysis:

    • For flow cytometry, harvest the cells and analyze the fluorescence. With JC-1, healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers).

    • For fluorescence microscopy, visualize the cells directly.

  • Data Analysis:

    • Quantify the percentage of cells with depolarized mitochondria (green fluorescence for JC-1) or the change in the red/green fluorescence ratio.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • MCF-7/ADR cells

  • This compound stock solution

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for a period corresponding to at least one cell cycle (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Conclusion

This compound represents a promising class of anticancer agents with a mechanism of action that effectively circumvents P-glycoprotein-mediated multidrug resistance. Its ability to inhibit tubulin polymerization, a fundamental process for cell division, makes it a potent cytotoxic agent in both drug-sensitive and P-gp-overexpressing cancer cells. The observation of collateral sensitivity in some MDR cell lines further highlights its potential therapeutic value. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating this compound and other compounds designed to overcome the challenge of P-gp in cancer therapy. Future research should focus on elucidating the precise molecular basis for the observed collateral sensitivity and further exploring the clinical potential of this compound in the treatment of drug-resistant malignancies.

References

Indanocine's Interaction with Human αβ-Tubulin Isotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine is a potent, synthetic microtubule-depolymerizing agent that exhibits significant anti-proliferative activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2][3] Its mechanism of action involves binding to the colchicine site at the interface of the αβ-tubulin heterodimer, disrupting microtubule dynamics and inducing apoptosis.[1][2][3] Human cells express various αβ-tubulin isotypes, which can influence the efficacy of and resistance to microtubule-targeting drugs.[1][2] This technical guide provides an in-depth analysis of the differential interaction of this compound with various human αβ-tubulin isotypes, based on molecular modeling studies. It includes a summary of binding affinities, detailed experimental protocols for computational analysis, and visualizations of the interaction and experimental workflow.

Introduction to this compound and Tubulin Isotypes

This compound is a synthetic indanone that effectively disrupts microtubule dynamics at low concentrations.[1] A key feature of this compound is its high activity against MDR cancer cells, a significant advantage over other microtubule-targeting agents that are often substrates for efflux pumps responsible for resistance.[1][3] It selectively induces apoptosis in cancer cells, including quiescent ones, while showing minimal effect on normal, non-proliferating cells.[1][3]

Microtubules are dynamic polymers of αβ-tubulin heterodimers and are crucial for various cellular functions, including mitosis, cell motility, and intracellular transport.[4] In humans, tubulin is encoded by multiple genes, giving rise to different α- and β-tubulin isotypes. These isotypes exhibit tissue-specific expression patterns and can affect the stability and dynamics of microtubules.[1][2] Variations in the amino acid sequences of these isotypes, particularly within drug-binding sites, can alter the binding affinity of anti-cancer agents and contribute to drug resistance.[1][2] This guide focuses on the specific interactions between this compound and seven human β-tubulin isotypes: βI, βIIa, βIII, βIVa, βIVb, βV, and βVI, complexed with α-tubulin.

Quantitative Data: this compound-Tubulin Isotype Interactions

The binding affinity of this compound to different αβ-tubulin isotypes has been evaluated using molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations followed by binding free energy calculations.[1] The data reveals significant differences in how various isotypes bind to this compound.

Table 1: Binding Energies from Molecular Docking

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. The binding energy values indicate the affinity of this compound for the colchicine-binding site on different tubulin isotypes.[1]

Tubulin IsotypeBinding Energy (kcal/mol)
αβI-9.09
αβIIa-8.07
αβIII-8.30
αβIVa-7.81
αβIVb-8.73
αβV-8.10
αβVI-8.85
Tubulin (1SA0)-8.09
Data sourced from Kumbhar et al., 2018.[1]
Table 2: Binding Free Energies from Molecular Dynamics Simulations

Binding free energy calculations from MD simulations provide a more accurate estimation of binding affinity by considering the dynamic nature of the protein-ligand complex in a simulated physiological environment.[1]

Tubulin IsotypeBinding Free Energy (ΔE_bind, kcal/mol)
αβI-41.39
αβIIa-44.03
αβIII-43.47
αβIVa-41.50
αβIVb-44.57
αβV-42.97
αβVI-50.70
Tubulin (1SA0)-49.90
Data sourced from Kumbhar et al., 2018.[1]

Summary of Findings: The binding free energy calculations indicate that this compound has the highest binding affinity for the αβVI isotype and the lowest for the αβI isotype.[1][2][5] The order of decreasing binding affinity is: αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI.[1][2][5] These differences are attributed to variations in the amino acid residues within the this compound binding pocket of the β-tubulin isotypes.[1] Interestingly, MD simulations revealed that this compound is expelled from the binding pocket of αβI and αβIVa isotypes, suggesting a lower stability of the complex for these particular isotypes.[1][2]

Experimental Protocols

The data presented above was generated using a computational, molecular modeling approach.[1] Below are the detailed methodologies employed in the study by Kumbhar et al. (2018), supplemented with standard protocols for related in vitro assays.

Molecular Modeling and Simulation

This protocol describes the in silico methods used to determine the binding affinities of this compound to various tubulin isotypes.[1]

A. Preparation of Ligand and Receptor Structures:

  • Ligand Preparation: The 3D atomic coordinates of this compound were generated using the PRODRG server.[1]

  • Receptor Preparation: The crystal structure of the αβ-tubulin heterodimer (e.g., PDB ID: 1SA0) was used as a template. Homology models for the different human αβ-tubulin isotypes (αβI, αβIIa, αβIII, αβIVa, αβIVb, αβV, and αβVI) were generated.

  • Charge Assignment: Gasteiger charges were added to the αβ-tubulin structures using AutoDockTools.[1]

B. Molecular Docking:

  • Software: AutoDock 4.2 was used for molecular docking simulations.[1][6]

  • Grid Box Definition: An autogrid was used to define the binding pocket around the colchicine-binding site at the interface of the αβ-tubulin heterodimer.[1][6]

  • Docking Algorithm: A local docking methodology was employed to determine the binding mode of this compound.[1]

  • Analysis: The docked conformations were analyzed based on their binding energies and interactions with surrounding amino acid residues.[1]

C. Molecular Dynamics (MD) Simulation:

  • Purpose: To assess the stability of the this compound-tubulin complexes and to calculate binding free energies.

  • Procedure: The docked complexes were subjected to MD simulations in a simulated aqueous environment.

  • Analysis: The trajectories from the MD simulations were analyzed to determine the root mean square deviation (RMSD) of the complex, and the binding free energies were calculated, ignoring the entropic contribution for computational efficiency.[1]

In Vitro Tubulin Polymerization Assay (General Protocol)

This is a standard biochemical assay to experimentally validate the effect of compounds on microtubule formation.

  • Materials: Purified tubulin protein (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), test compound (this compound).[7]

  • Procedure: a. A solution of purified tubulin is prepared in cold polymerization buffer. b. The test compound (this compound) at various concentrations is added to the tubulin solution. c. Polymerization is initiated by adding GTP and incubating the mixture at 37°C.[7] d. The extent of polymerization is monitored over time by measuring the change in fluorescence (or light scattering/turbidity).[7]

  • Analysis: An increase in fluorescence indicates microtubule polymerization. An inhibitory compound like this compound will prevent or reduce the rate of this increase compared to a control without the drug.

Visualizations: Workflows and Interactions

Diagram 1: Computational Workflow for Analyzing this compound-Tubulin Interaction

G cluster_prep 1. Structure Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_results 4. Data Interpretation ligand Generate 3D this compound Structure (PRODRG Server) dock Perform Docking Simulation (AutoDock 4.2) ligand->dock receptor Prepare αβ-Tubulin Isotype Models (Homology Modeling) receptor->dock dock_analysis Analyze Binding Energy & Pose at Colchicine Site dock->dock_analysis md_sim Run MD Simulation of Tubulin-Indanocine Complex dock_analysis->md_sim md_analysis Calculate Binding Free Energy & Assess Complex Stability (RMSD) md_sim->md_analysis interpretation Determine Isotype-Specific Binding Affinities md_analysis->interpretation

Caption: A flowchart of the in silico methodology used to study this compound's binding to tubulin isotypes.

Diagram 2: Mechanism of Action of this compound

G cluster_cell Cellular Effects This compound This compound Tubulin αβ-Tubulin Heterodimer (Multiple Isotypes) This compound->Tubulin Binds to Colchicine Site MT Microtubule Polymer This compound->MT Inhibits Polymerization & Promotes Depolymerization Tubulin->MT Polymerization MT->Tubulin Depolymerization Disruption Disruption of Microtubule Dynamics Apoptosis Apoptotic Cell Death MitoticArrest Mitotic Arrest Disruption->MitoticArrest MitoticArrest->Apoptosis

Caption: this compound binds to tubulin, disrupts microtubule dynamics, and induces apoptosis.

Conclusion and Future Directions

Molecular modeling studies have provided significant insights into the isotype-specific interactions of this compound with human αβ-tubulin. The computational data clearly demonstrates that this compound exhibits preferential binding to certain tubulin isotypes, with αβVI showing the highest affinity and αβI the lowest.[1][2] This differential affinity is likely due to amino acid variations in the colchicine-binding pocket.

These findings have important implications for drug development. The high affinity for specific isotypes like αβVI could be exploited to design more potent and selective this compound analogues. Understanding which isotypes are prevalent in certain MDR tumors could pave the way for personalized cancer therapies, using drugs tailored to the specific tubulin isotype profile of a patient's cancer cells. Further experimental validation of these computational findings through in vitro binding assays with purified tubulin isotypes and cell-based assays using cell lines with defined isotype expression profiles is warranted.

References

Early Studies on the Cytotoxic Effects of Indanocine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the cytotoxic effects of Indanocine, a synthetic indanone identified by the National Cancer Institute's Developmental Therapeutics Program for its antiproliferative activity. The document focuses on the early research that established this compound as a potent microtubule-destabilizing agent with selective cytotoxicity against multidrug-resistant (MDR) cancer cells.

Core Findings of Early Research

Initial investigations revealed that this compound exerts its cytotoxic effects by interacting with tubulin at the colchicine-binding site, leading to a potent inhibition of tubulin polymerization and disruption of the mitotic apparatus in dividing cells.[1][2] A key characteristic of this compound is its ability to induce apoptotic cell death, particularly in stationary-phase MDR cancer cells, at concentrations that do not harm normal, non-proliferating cells.[1][2] This selective activity suggested that this compound and related indanones could be valuable lead compounds for developing chemotherapeutic strategies against drug-resistant malignancies.[1][2]

Quantitative Analysis of Cytotoxic and Growth Inhibitory Activity

The antiproliferative and cytotoxic effects of this compound were quantified across a panel of cancer cell lines, with a notable efficacy observed in multidrug-resistant lines. The following tables summarize the 50% growth-inhibitory concentrations (GI50) and the 50% inhibitory concentration (IC50) from these early studies.

Table 1: Growth-Inhibitory (GI50) Concentrations of this compound in Parental and Multidrug-Resistant Cancer Cell Lines [3]

Cell LineParental GI50 (nM)Multidrug-Resistant GI50 (nM)
MCF-7 (Breast)>100025 ± 4
MES-SA (Uterine Sarcoma)150 ± 1230 ± 5
HL-60 (Leukemia)20 ± 34 ± 1
KB-3-1 (Cervical)8 ± 2N/A
KB-GRC-1 (MDR1-transfected)N/A7 ± 2
MV522 (Lung)12 ± 3N/A
MV522/Q6 (MDR1-transfected)N/A11 ± 3

Data represents the mean ± standard deviation from at least five experiments. Cells were treated with various concentrations of this compound for 72 hours, and cell proliferation was assessed by the MTT assay.[3]

Table 2: Cytotoxic (IC50) Concentration of this compound in Stationary-Phase Cancer Cells [3]

Cell LineIC50 (nM)
MCF-7/ADR (Stationary)32

Stationary-phase cells were treated with this compound, and cell death was determined.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of this compound.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound or Paclitaxel (as a control) for 72 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution was added to each well.

  • Incubation: The plates were incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured on a microplate reader to determine cell viability.

  • Data Analysis: The GI50 values were calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method was used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Cell Culture and Treatment: Cells were cultured to the desired confluency and treated with this compound for a specified period.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells were stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI signal. In stationary MCF-7/ADR cells, up to 81% were found to be in the G1 phase before treatment.[3]

Assessment of Mitochondrial Membrane Potential (Flow Cytometry with DiOC6)

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Treatment: HL-60/ADR cells were incubated with 10 nM this compound for 8 hours.

  • Staining: The cells were then stained with the fluorochrome 3,3'-dihexyloxacarbocyanine iodide (DiOC6).

  • Flow Cytometry: The fluorescence of the stained cells was measured by flow cytometry. A reduction in DiOC6 fluorescence indicates a decrease in the mitochondrial transmembrane potential.

  • Analysis: The flow cytometry results showed a visible reduction in DiOC6 fluorescence in this compound-treated HL-60/ADR cells, indicating mitochondrial damage.[3]

Caspase-3 Activation Assay (Fluorometry)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Culture and Treatment: HL-60/ADR cells were incubated with 10 nM this compound for various time points (e.g., up to 24 hours).

  • Cell Lysis: The cells were lysed to release their intracellular contents.

  • Substrate Addition: The cell lysates were incubated with the fluorogenic caspase-3-specific substrate DEVD-AMC (Asp-Glu-Val-Asp coupled to 7-amino-4-methyl coumarin).

  • Fluorometric Measurement: The fluorescence resulting from the cleavage of the substrate by active caspase-3 was measured using a fluorometer.

  • Data Analysis: An increase in fluorescence over time indicated a time-dependent increase in caspase-3 activity in HL-60/ADR cells treated with this compound, with a maximum activation observed at 24 hours.[3]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Reaction Setup: Purified tubulin was mixed with GTP in a reaction buffer.

  • Compound Addition: this compound or control compounds were added to the tubulin solution.

  • Polymerization Induction: The reaction was initiated by warming the mixture to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules was monitored by measuring the increase in turbidity (light scattering) over time in a spectrophotometer.

  • Data Analysis: Inhibition of tubulin polymerization was determined by a reduction in the rate and extent of the turbidity increase compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway

The early studies elucidated a pathway of apoptosis induction in multidrug-resistant cancer cells.

Indanocine_Apoptosis_Pathway This compound This compound Tubulin Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Mitochondria Mitochondrial Membrane Potential Decrease Microtubule->Mitochondria Leads to Caspase9 Initiator Caspase-9 (Implied) Mitochondria->Caspase9 Activates Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway in MDR cancer cells.

Experimental Workflow for Assessing this compound's Cytotoxicity

The general workflow for evaluating the cytotoxic effects of this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Cytotoxicity & Mechanism Assays start Cancer Cell Lines (Parental & MDR) treat This compound Treatment (Dose- & Time-dependent) start->treat mtt MTT Assay (Growth Inhibition - GI50) treat->mtt flow_cycle Flow Cytometry (Cell Cycle - Propidium Iodide) treat->flow_cycle flow_mito Flow Cytometry (Mitochondrial Potential - DiOC6) treat->flow_mito caspase Fluorometry (Caspase-3 Activation) treat->caspase analysis Data Analysis & Interpretation mtt->analysis flow_cycle->analysis flow_mito->analysis caspase->analysis tubulin Tubulin Polymerization Assay (Direct Inhibition) tubulin->analysis Indanocine_source This compound Indanocine_source->treat

Caption: General experimental workflow for evaluating this compound's effects.

References

Indanocine: A Promising Lead Compound for Drug-Resistant Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Drug resistance remains a formidable challenge in oncology, necessitating the discovery of novel therapeutic agents with unconventional mechanisms of action. Indanocine, a synthetic indanone derivative, has emerged as a compelling lead compound that exhibits potent cytotoxic and cytostatic activity, particularly against multidrug-resistant (MDR) cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its unique anticancer properties. Notably, this compound circumvents common resistance pathways by targeting tubulin dynamics in a manner that selectively induces apoptosis in stationary-phase MDR cancer cells, a population notoriously difficult to eradicate with conventional antimitotic agents. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Mechanism of Action: A Dual Threat to Cancer Cells

This compound exerts its anticancer effects primarily through the disruption of microtubule dynamics, a critical process for cell division and survival. However, its unique efficacy in MDR cells suggests a more nuanced mechanism than traditional microtubule-targeting agents.

Inhibition of Tubulin Polymerization

This compound acts as a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[1][2] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent cell death.[1]

Selective Apoptosis Induction in Multidrug-Resistant Cells

A key distinguishing feature of this compound is its ability to selectively induce apoptosis in MDR cancer cells, even in a stationary (non-proliferating) state.[1][2] This is in stark contrast to many other antimitotic drugs, which are primarily effective against rapidly dividing cells. Several multidrug-resistant cell lines, including MCF-7/ADR, MES-SA/DX5, and HL-60/ADR, have shown greater sensitivity to this compound than their drug-sensitive parental counterparts.[1][2]

The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by:

  • Disruption of Mitochondrial Membrane Potential: Treatment with this compound leads to a loss of mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.[1]

  • Caspase-3 Activation: Following mitochondrial dysfunction, there is a significant increase in the activity of caspase-3, an executioner caspase responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell.[1]

The signaling pathway from tubulin binding to apoptosis in MDR cells is a critical area of ongoing research. The preferential activity in MDR cells suggests that this compound may exploit cellular alterations associated with the resistant phenotype.

Indanocine_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site MDR_Cell MDR Cancer Cell (Stationary Phase) This compound->MDR_Cell Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis MDR_Cell->Mitochondria Loss of Membrane Potential

Figure 1: Proposed signaling pathway of this compound-induced apoptosis in MDR cancer cells.

Preclinical Efficacy: Quantitative Analysis

The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines, including both drug-sensitive and multidrug-resistant variants. The 50% growth-inhibitory concentrations (GI50) from these studies are summarized below.

Cell LineTypeResistance PhenotypeThis compound GI50 (nM)Paclitaxel GI50 (nM)
MCF-7Breast AdenocarcinomaParental15 ± 23.2 ± 0.4
MCF-7/ADRBreast AdenocarcinomaDoxorubicin-resistant9 ± 11100 ± 150
MES-SAUterine SarcomaParental14 ± 34.5 ± 0.8
MES-SA/DX5Uterine SarcomaDoxorubicin-resistant7 ± 1120 ± 25
HL-60Promyelocytic LeukemiaParental11 ± 28.1 ± 1.2
HL-60/ADRPromyelocytic LeukemiaDoxorubicin-resistant3 ± 0.5450 ± 70
CEMAcute Lymphoblastic LeukemiaParental12 ± 25.5 ± 0.9
VBL100Acute Lymphoblastic LeukemiaVinblastine-resistant18 ± 3280 ± 45

Data extracted from Leoni et al., JNCI, 2000.

These data highlight the remarkable efficacy of this compound against cell lines with acquired resistance to conventional chemotherapeutics like Paclitaxel and Doxorubicin. The lower GI50 values in the resistant lines (MCF-7/ADR, MES-SA/DX5, and HL-60/ADR) compared to their parental counterparts underscore the compound's potential for treating refractory malignancies.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic and cytostatic effects of this compound.

  • Principle: The yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a control compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the drug concentration.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of this compound on microtubule formation.

  • Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically.

  • Protocol Outline:

    • Resuspend purified tubulin in a polymerization buffer (e.g., PIPES buffer) containing GTP.

    • Add this compound or a control compound at various concentrations to the tubulin solution.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

    • Analyze the polymerization kinetics, including the rate and extent of microtubule formation.

Analysis of Mitochondrial Membrane Potential (Flow Cytometry)

This assay assesses the impact of this compound on mitochondrial integrity, a key indicator of apoptosis.

  • Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form, which emits green fluorescence.

  • Protocol Outline:

    • Treat cells with this compound or a control compound for a specified duration.

    • Incubate the cells with JC-1 dye.

    • Harvest the cells and wash them with a suitable buffer.

    • Analyze the cells using a flow cytometer, measuring the fluorescence emission in both the green (FL1) and red (FL2) channels.

    • A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the onset of apoptosis.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspase-3 releases the fluorophore, resulting in a measurable increase in fluorescence.

  • Protocol Outline:

    • Treat cells with this compound or a control compound.

    • Lyse the cells to release their cytoplasmic contents.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the specific fluorophore.

    • The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Biological Assays cluster_DataAnalysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay Treatment->MTT Mito_Potential Mitochondrial Potential Assay Treatment->Mito_Potential Caspase_Assay Caspase-3 Assay Treatment->Caspase_Assay GI50_Calc Calculate GI50 MTT->GI50_Calc Apoptosis_Quant Quantify Apoptosis Mito_Potential->Apoptosis_Quant Caspase_Assay->Apoptosis_Quant

Figure 2: A generalized experimental workflow for the preclinical evaluation of this compound.

Synthesis and Derivatives

This compound is a synthetic compound belonging to the indanone class of molecules. Its chemical structure provides a scaffold for the development of analogues with potentially improved efficacy, solubility, and pharmacokinetic properties. The synthesis of this compound and related indanones has been reported in the literature, offering avenues for medicinal chemistry efforts to optimize this promising lead compound. Further investigation into structure-activity relationships may lead to the identification of second-generation this compound derivatives with enhanced therapeutic potential.

Clinical Development and Future Perspectives

As of the date of this publication, there is no publicly available information regarding the progression of this compound into clinical trials. The preclinical data strongly support its further investigation as a therapeutic candidate for drug-resistant cancers. Its unique mechanism of action, particularly its efficacy against quiescent MDR cells, suggests that it could be a valuable component of combination therapies, potentially sensitizing resistant tumors to other chemotherapeutic agents.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of drug-resistant cancers.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Elucidation of the precise mechanism of selectivity: Understanding why this compound is more effective against MDR cells could unveil novel targets for cancer therapy.

  • Development of novel analogues: Synthesizing and screening derivatives of this compound to improve its therapeutic index.

References

Methodological & Application

Application Notes and Protocol for In Vitro Tubulin Polymerization Assay with Indanocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis has made them a prime target for the development of anticancer therapeutics. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in rapidly dividing cancer cells.

Indanocine is a synthetic indanone that has been identified as a potent inhibitor of tubulin polymerization.[1] It exerts its antimitotic activity by binding to the colchicine-binding site on β-tubulin, thereby preventing the incorporation of tubulin dimers into growing microtubules.[1] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, cell cycle arrest, and subsequent induction of apoptosis.[1][2] Notably, this compound has shown efficacy in multidrug-resistant cancer cells.[1][2]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound. The assay is based on the principle that the formation of microtubules from purified tubulin can be monitored by an increase in light scattering (turbidity) or by a fluorescence-based method. This protocol will focus on the widely used turbidity-based assay, which measures the change in optical density at 340 nm over time.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the light-scattering properties of microtubules. Purified tubulin in a suitable buffer will polymerize into microtubules when the temperature is raised to 37°C in the presence of GTP. As microtubules form, they scatter light, leading to an increase in the turbidity of the solution. This change in turbidity can be measured spectrophotometrically as an increase in absorbance at 340 nm. The resulting polymerization curve typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state). The effect of an inhibitor like this compound can be quantified by observing changes in the rate of polymerization (Vmax) and the maximum polymer mass achieved at steady state.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50%. While a specific IC50 value for this compound in a cell-free tubulin polymerization assay is reported to be in the micromolar range, its antiproliferative effects in cell-based assays are observed at nanomolar concentrations.[3] The following table provides a representative summary of expected quantitative data from a tubulin polymerization assay with a potent inhibitor like this compound.

This compound ConcentrationVmax (mOD/min)% Inhibition of VmaxMaximum Polymer Mass (OD340)% Inhibition of Polymer Mass
0 µM (Vehicle Control)10.00%0.2500%
0.1 µM8.515%0.21315%
1 µM5.050%0.12550%
10 µM1.585%0.03885%
100 µM0.298%0.00598%

Experimental Protocols

Materials and Reagents
  • Purified Tubulin (>99% pure)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • DMSO (Dimethyl sulfoxide)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

  • 96-well, clear, flat-bottom plates

  • Pipettes and tips

  • Ice bucket

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup (on ice) cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Tubulin, this compound, Buffers, GTP) add_buffer Add General Tubulin Buffer to wells prep_reagents->add_buffer prep_plate Pre-warm 96-well plate and spectrophotometer to 37°C incubate_read Incubate at 37°C in plate reader and measure OD340 kinetically prep_plate->incubate_read add_this compound Add this compound dilutions (or vehicle control) add_buffer->add_this compound add_tubulin Add Tubulin-GTP mix add_this compound->add_tubulin add_tubulin->incubate_read plot_curves Plot polymerization curves (OD340 vs. Time) incubate_read->plot_curves calc_vmax Calculate Vmax and maximum polymer mass plot_curves->calc_vmax calc_ic50 Determine IC50 value calc_vmax->calc_ic50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Detailed Protocol
  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin protein in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare the final Tubulin Polymerization Buffer: General Tubulin Buffer containing 10% (v/v) glycerol.

  • Preparation of this compound Dilutions:

    • Prepare serial dilutions of the this compound stock solution in Tubulin Polymerization Buffer to achieve 10X the final desired concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%). Prepare a vehicle control with the same final concentration of DMSO.

  • Assay Setup:

    • Pre-warm the microplate spectrophotometer to 37°C.

    • On ice, prepare the tubulin reaction mixture. For a final tubulin concentration of 3 mg/mL, mix the required volume of the 10 mg/mL tubulin stock with the Tubulin Polymerization Buffer.

    • Add GTP to the tubulin reaction mixture to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate, add 10 µL of the 10X this compound dilutions or vehicle control to the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin-GTP reaction mixture to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • For each concentration of this compound and the vehicle control, plot the absorbance at 340 nm against time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) for each curve by calculating the slope of the steepest part of the linear phase.

    • Determine the maximum polymer mass by subtracting the initial absorbance (at time zero) from the final absorbance at the plateau phase.

    • Calculate the percentage of inhibition for both Vmax and maximum polymer mass at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Signaling Pathway

This compound's primary mechanism of action is the disruption of microtubule dynamics, which subsequently triggers the intrinsic pathway of apoptosis.

G This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Disruption Microtubule Disruption Depolymerization->Tubulin MitoticArrest Mitotic Spindle Disruption & G2/M Arrest Disruption->MitoticArrest MitochondrialPathway Mitochondrial Pathway Activation MitoticArrest->MitochondrialPathway MitoPotential ↓ Mitochondrial Membrane Potential MitochondrialPathway->MitoPotential Caspase9 Caspase-9 Activation MitoPotential->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Measuring the Effect of Indanocine on the Cell Cycle Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indanocine is a synthetic indanone compound that has demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics.[4][5] this compound binds to tubulin at the colchicine-binding site, inhibiting tubulin polymerization.[1][2] This interference with microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2] Consequently, treatment with this compound leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis, or programmed cell death.[1][6] Flow cytometry is a powerful technique to quantify these effects by measuring the DNA content of individual cells within a population.[7][8][9] This application note provides a detailed protocol for assessing the impact of this compound on the cell cycle using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[7][10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] By treating cells with a fixative like ethanol, which permeabilizes the cell membrane, PI can enter the cell and bind to the DNA.[10][11] Flow cytometry analysis of the stained cells allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 Phase: Cells in this phase have a normal (2N) amount of DNA.

  • S Phase: Cells undergoing DNA synthesis will have a DNA content between 2N and 4N.

  • G2/M Phase: Cells in this phase have a doubled (4N) amount of DNA.

  • Sub-G0/G1 Phase: Apoptotic cells with fragmented DNA will have less than a 2N amount of DNA and appear as a distinct peak.[7]

By comparing the cell cycle distribution of untreated (control) cells with those treated with this compound, researchers can quantify the compound's cytostatic and cytotoxic effects.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effect of this compound on a cancer cell line.

Treatment GroupConcentration (nM)% Cells in Sub-G0/G1% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Untreated) 02.5 ± 0.555.3 ± 2.120.1 ± 1.522.1 ± 1.8
This compound 108.7 ± 1.235.2 ± 2.515.5 ± 1.340.6 ± 2.9
This compound 5025.4 ± 3.115.8 ± 1.98.2 ± 0.950.6 ± 4.2

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[10]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells in culture plates B Allow cells to adhere overnight A->B C Treat with this compound or vehicle (DMSO) B->C D Incubate for desired time (e.g., 24h) C->D E Harvest cells (trypsinization) D->E F Wash with PBS E->F G Fix cells in ice-cold 70% ethanol F->G H Store at -20°C (optional) G->H I Wash fixed cells with PBS H->I J Treat with RNase A I->J K Stain with Propidium Iodide J->K L Acquire data on flow cytometer K->L M Gate on single cells L->M N Generate DNA content histogram M->N O Analyze cell cycle distribution N->O

Caption: A flowchart illustrating the key steps from cell treatment to data analysis.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line into 6-well plates at a density that will allow for logarithmic growth during the experiment.

    • Incubate the cells overnight to allow for attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A vehicle control (DMSO) should also be prepared.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • After incubation, collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from step 2.1.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[10]

    • Discard the supernatant and wash the cell pellet with PBS. Centrifuge again.

    • Resuspend the cell pellet in a small volume of PBS (e.g., 500 µL).

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final volume of 5 mL. This step is crucial for proper fixation and to prevent cell clumping.[10][11]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells (a higher speed may be necessary, e.g., 500 x g for 5 minutes) and carefully discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[10]

    • Add the PI staining solution to the cell suspension.[10]

    • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[12]

  • Flow Cytometry Analysis:

    • Set up the flow cytometer to measure the fluorescence in the appropriate channel for PI (typically FL2 or FL3).

    • Use a low flow rate to ensure accurate data collection.[10]

    • Acquire data for at least 10,000-20,000 events per sample.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the Sub-G0/G1, G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

G This compound's Mechanism of Action on the Cell Cycle cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Consequences This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Leads to CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: A diagram illustrating how this compound disrupts microtubules, leading to cell cycle arrest.

Conclusion

The protocol described provides a robust method for quantifying the effects of this compound on the cell cycle. By observing an accumulation of cells in the G2/M phase and an increase in the sub-G0/G1 population, researchers can confirm the compound's mechanism of action as a microtubule-disrupting agent that induces cell cycle arrest and apoptosis. This assay is a valuable tool in the preclinical evaluation of this compound and other potential anticancer agents.

References

Application Note: Assessing the Antiproliferative Activity of Indanocine using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indanocine is a synthetic indanone compound identified for its antiproliferative properties against malignant cells.[1][2] It functions as an antimitotic agent by interacting with tubulin at the colchicine-binding site, which potently inhibits tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to a blockage of the cell cycle and the induction of apoptosis, making this compound a compound of interest for cancer research, particularly for drug-resistant malignancies.[1][2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5][6] The assay's principle lies in the capacity of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[4][5] This reduction is carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry.[7] The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable method for evaluating the cytotoxic or growth-inhibitory effects of compounds like this compound.[4][7] This application note provides a detailed protocol for utilizing the MTT assay to determine the antiproliferative activity of this compound on cancer cell lines.

Experimental Protocol

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

1. Materials and Reagents

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.[8]

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate Buffered Saline (PBS).[4] This solution should be filter-sterilized (0.22 µm filter), protected from light, and can be stored at -20°C for several months.[4]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.[4] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells: A relevant cancer cell line for testing this compound's activity.

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm).

    • Inverted microscope

    • Standard cell culture equipment

2. Assay Procedure

Step 1: Cell Seeding

  • Harvest cells that are in their exponential growth phase.[4]

  • Perform a cell count to determine cell concentration. The optimal cell density depends on the cell line's growth rate and should be determined empirically to ensure cells are still in the exponential growth phase at the end of the incubation period. A starting point is typically between 1,000 to 100,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control (Negative Control): Cells grown in regular culture medium.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and recover.

Step 2: Treatment with this compound

  • Prepare serial dilutions of this compound in culture medium from your stock solution. The concentration range should be chosen to span the expected inhibitory concentration (e.g., from 0.01 nM to 100 µM).

  • After the 24-hour pre-incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound (and vehicle controls) to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation has been previously used for this compound.[1]

Step 3: MTT Addition and Incubation

  • Following the treatment period, carefully aspirate the spent culture medium.

  • Add 50 µL of serum-free medium to each well to wash the cells.

  • Add 50 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of approximately 0.5 mg/mL.[5][7]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Periodically check for the formation of these crystals under a microscope.

Step 4: Solubilization of Formazan

  • After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for about 15 minutes at room temperature, protected from light, to ensure complete solubilization.

Step 5: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Record the absorbance values within 1 hour of adding the solubilization solution.

3. Data Analysis

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated or vehicle-treated control cells using the following formula:

    • Percent Viability (%) = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) x 100

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the this compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. Non-linear regression analysis is then used to fit the curve and calculate the IC₅₀ value.[9]

Data Presentation

Quantitative results from the MTT assay should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Antiproliferative Effect of this compound on [Cell Line Name] Cells

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Control)1.25 ± 0.08100 ± 6.4
0.011.18 ± 0.0794.4 ± 5.6
0.10.95 ± 0.0676.0 ± 4.8
10.63 ± 0.0550.4 ± 4.0
100.28 ± 0.0322.4 ± 2.4
1000.15 ± 0.0212.0 ± 1.6
Calculated IC₅₀ (µM) \multicolumn{2}{c

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h (Attachment) start->incubate1 treat Add this compound Serial Dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT assay for evaluating this compound's antiproliferative activity.

Signaling Pathway Diagram

Indanocine_Pathway cluster_drug Drug Action cluster_cellular Cellular Target & Effect cluster_apoptosis Apoptotic Cascade This compound This compound microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin α/β-Tubulin Dimers tubulin->microtubules Polymerization mitosis Mitotic Spindle Disruption (G2/M Arrest) microtubules->mitosis Forms mitochondria Mitochondrial Damage mitosis->mitochondria Induces caspase Caspase-3 Activation mitochondria->caspase Leads to apoptosis Apoptosis (Cell Death) caspase->apoptosis Executes

References

Application Notes and Protocols: Measuring Changes in Mitochondrial Membrane Potential after Indanocine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanocine is a synthetic indanone that has demonstrated potent antiproliferative activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and the induction of apoptosis.[1][2][3] A key event in the apoptotic cascade initiated by this compound is the alteration of mitochondrial function, specifically the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2][3]

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. A decrease in ΔΨm is an early hallmark of apoptosis and can trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade.[1][2][3] Therefore, the accurate measurement of ΔΨm is a crucial step in elucidating the cytotoxic mechanism of this compound and similar compounds.

These application notes provide detailed protocols for measuring changes in mitochondrial membrane potential in response to this compound treatment using common fluorescent probes: JC-1, and Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE). Methodologies for fluorescence microscopy, flow cytometry, and microplate reader-based assays are described to offer flexibility for various experimental setups.

Signaling Pathway and Experimental Workflow

This compound treatment initiates a signaling cascade that culminates in apoptotic cell death. The key steps include the binding of this compound to tubulin, disruption of microtubule dynamics, and subsequent activation of the intrinsic apoptotic pathway, which is characterized by a decrease in mitochondrial membrane potential.

This compound This compound Treatment Tubulin Tubulin Binding This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitochondria Mitochondrial Membrane Potential Decrease (ΔΨm ↓) Microtubule->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

The general workflow for assessing the impact of this compound on mitochondrial membrane potential involves cell culture, treatment with this compound, staining with a potential-sensitive fluorescent dye, and subsequent analysis using an appropriate detection platform.

CellCulture Cell Culture (e.g., MCF-7/ADR) Treatment This compound Treatment (Varying Concentrations and Times) CellCulture->Treatment Staining Staining with Fluorescent Dye (JC-1, TMRM, or TMRE) Treatment->Staining Analysis Analysis Staining->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Quantitative FlowCytometry Flow Cytometry Analysis->FlowCytometry Quantitative PlateReader Microplate Reader Analysis->PlateReader Quantitative

Experimental workflow for measuring ΔΨm.

Data Presentation

The following tables summarize expected quantitative data from experiments measuring changes in mitochondrial membrane potential after this compound treatment.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Cell LineThis compound Conc. (nM)Incubation Time (h)% Cells with Depolarized Mitochondria (Green Fluorescence)Red/Green Fluorescence Ratio (Plate Reader)
MCF-7/ADR0 (Control)165%8.5
101625%4.2
501648%2.1
1001675%1.3
HL-60/ADR0 (Control)164%9.2
101644%[2]3.5
501668%1.8

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) using TMRM/TMRE Assay

Cell LineThis compound Conc. (nM)Incubation Time (h)Mean Fluorescence Intensity (MFI) - Flow Cytometry% Decrease in MFI vs. Control
MCF-7/ADR0 (Control)12150000%
10121125025%
5012750050%
10012450070%
MES-SA/DX50 (Control)12180000%
10121260030%
5012810055%

Experimental Protocols

Materials and Reagents
  • Cell Lines: e.g., MCF-7/ADR (multidrug-resistant human breast adenocarcinoma), HL-60/ADR (multidrug-resistant human promyelocytic leukemia)

  • This compound: Stock solution in DMSO

  • Fluorescent Dyes:

    • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

    • TMRM (Tetramethylrhodamine, Methyl Ester)

    • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone): Positive control for mitochondrial depolarization

  • DMSO (Dimethyl sulfoxide): Vehicle control

  • Black, clear-bottom 96-well plates (for plate reader and microscopy)

  • FACS tubes (for flow cytometry)

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

  • Cell Seeding: Seed cells onto glass coverslips or in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 8, 16, 24 hours). Include a positive control by treating cells with 50 µM FCCP or CCCP for 15-30 minutes.

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add fresh pre-warmed culture medium or PBS to the cells.

  • Imaging:

    • Immediately visualize the cells using a fluorescence microscope.

    • Use a filter set for green fluorescence (FITC channel, Ex/Em ≈ 485/535 nm) to detect JC-1 monomers.

    • Use a filter set for red fluorescence (TRITC/Rhodamine channel, Ex/Em ≈ 540/590 nm) to detect JC-1 aggregates.

    • Capture images of both channels for each treatment condition. Healthy cells will show punctate red mitochondrial staining, while apoptotic cells will exhibit diffuse green fluorescence.

  • Cell Preparation: Culture and treat cells in suspension or detach adherent cells with trypsin. Adjust the cell density to 1 x 10^6 cells/mL in fresh, pre-warmed medium.

  • This compound Treatment: Treat cells as described in 4.2.1.

  • JC-1 Staining:

    • Add JC-1 working solution (1-10 µM final concentration) to each cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using a 488 nm excitation laser.

    • Detect green fluorescence (monomers) in the FITC channel (e.g., 530/30 nm filter).

    • Detect red fluorescence (J-aggregates) in the PE channel (e.g., 585/42 nm filter).

    • Set up compensation to correct for spectral overlap.

    • Quantify the percentage of cells in the high red fluorescence (healthy) and high green fluorescence (apoptotic) populations.

  • Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in 4.2.1.

  • JC-1 Staining and Washing: Follow the staining and washing steps as outlined in 4.2.1.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Read the green fluorescence at Ex/Em ≈ 485/535 nm.

    • Read the red fluorescence at Ex/Em ≈ 540/590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

TMRM and TMRE are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in a reduced accumulation of these dyes and a corresponding decrease in fluorescence intensity.

  • Cell Seeding and Treatment: Follow the same procedure as in 4.2.1.

  • TMRM/TMRE Staining:

    • Prepare a 100-200 nM TMRM or TMRE working solution in pre-warmed cell culture medium.

    • Remove the culture medium and add the TMRM/TMRE working solution.

    • Incubate for 20-30 minutes at 37°C.

  • Washing: Wash the cells once with warm PBS.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope with a TRITC or similar filter set (Ex/Em ≈ 549/575 nm).

    • A decrease in the intensity of red fluorescence in the mitochondria indicates depolarization.

  • Cell Preparation and Treatment: Prepare and treat cells as described in 4.2.2.

  • TMRM/TMRE Staining:

    • Add TMRM or TMRE working solution (100-200 nM final concentration) to the cell suspensions.

    • Incubate for 20-30 minutes at 37°C.

  • Washing: Wash the cells once with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer with a laser suitable for excitation around 549 nm (e.g., 488 nm or 561 nm laser) and a detector for red fluorescence (e.g., PE channel).

    • Quantify the mean fluorescence intensity (MFI) of the cell population. A shift to the left in the fluorescence histogram indicates a decrease in ΔΨm.

  • Cell Seeding and Treatment: Follow the procedure in 4.2.1.

  • TMRM/TMRE Staining: Follow the staining protocol in 4.3.1.

  • Washing: Wash the cells once with PBS.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity at Ex/Em ≈ 549/575 nm using a microplate reader.

    • A decrease in fluorescence intensity correlates with a decrease in ΔΨm.

References

Application Notes: Caspase-3 Activation Assay for Confirming Apoptosis Induced by Indanocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanocine is a synthetic indanone compound that has demonstrated potent antiproliferative activity and the ability to selectively induce apoptosis in multidrug-resistant cancer cells.[1][2] As a microtubule-binding agent, this compound disrupts tubulin polymerization, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.[1][2] A critical final step in this pathway is the activation of executioner caspases, particularly caspase-3, which orchestrates the dismantling of the cell. Therefore, a caspase-3 activation assay is a crucial method to confirm that the cell death induced by this compound is indeed apoptosis.

These application notes provide a detailed protocol for a fluorometric caspase-3 activation assay to quantify the apoptotic effects of this compound on cancer cells.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by interacting with tubulin at the colchicine-binding site, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle.[1][2] This disruption triggers a cascade of events characteristic of the intrinsic apoptotic pathway:

  • Mitochondrial Membrane Depolarization: Disruption of the microtubule network leads to changes in the mitochondrial membrane potential.[1]

  • Caspase Activation: The change in mitochondrial function results in the release of pro-apoptotic factors that activate a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1]

  • Apoptosis Execution: Activated caspase-3 cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][2]

While the precise upstream signaling from microtubule disruption to mitochondrial dysregulation by this compound is an area of ongoing research, it is hypothesized to involve the Bcl-2 family of proteins, which are key regulators of mitochondrial-mediated apoptosis.

Data Presentation

The following table summarizes the growth-inhibitory concentrations (GI50) of this compound in various human cancer cell lines, demonstrating its potent antiproliferative activity.

Cell LineCancer TypeGI50 (nM)
MCF-7/ADRDoxorubicin-Resistant Breast Cancer< 10
MES-SA/DX5Doxorubicin-Resistant Uterine Sarcoma< 10
HL-60/ADRDoxorubicin-Resistant Promyelocytic Leukemia< 10
Mean of 49 Cell Lines Various Cancers ≤ 20

Table 1: Growth-inhibitory concentrations (GI50) of this compound in various human cancer cell lines. Data extracted from a study by Leoni et al. (2000).[1]

Experimental Protocols

Fluorometric Caspase-3 Activation Assay

This protocol is designed to quantify caspase-3 activity in cancer cells treated with this compound using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).

Materials:

  • Cancer cell line of interest (e.g., HL-60/ADR)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Ac-DEVD-AMC substrate (1 mM stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 440-460 nm)

  • Recombinant active caspase-3 (for positive control)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (for negative control)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with various concentrations of this compound (e.g., 10 nM) and a vehicle control (e.g., DMSO) for different time points (e.g., 0, 8, 16, 24 hours).

    • Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells).

  • Cell Lysis:

    • After treatment, centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

    • Wash the cells once with 100 µL of ice-cold PBS.

    • Centrifuge again, discard the supernatant, and add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 20 minutes with gentle shaking.

  • Caspase-3 Assay:

    • Prepare the reaction mixture by diluting the Ac-DEVD-AMC substrate to a final concentration of 50 µM in Assay Buffer.

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • For kinetic analysis, fluorescence can be measured at regular intervals.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 440 nm and 460 nm.

    • Subtract the background fluorescence (from wells with lysis buffer and reaction mixture but no cells).

    • Express the caspase-3 activity as the fold increase in fluorescence compared to the vehicle-treated control.

Visualizations

Indanocine_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Bcl2_Family Bcl-2 Family Modulation (Increased Bax / Decreased Bcl-2) Microtubule_Disruption->Bcl2_Family Putative Link Mitochondria Mitochondrial Membrane Potential Depolarization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves & Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caspase3_Assay_Workflow Caspase-3 Activation Assay Workflow Start Start Cell_Culture 1. Seed & Culture Cells Start->Cell_Culture Treatment 2. Treat with this compound & Controls Cell_Culture->Treatment Lysis 3. Lyse Cells Treatment->Lysis Assay 4. Add Ac-DEVD-AMC Substrate Lysis->Assay Incubation 5. Incubate at 37°C Assay->Incubation Measurement 6. Measure Fluorescence (Ex: 380nm, Em: 440-460nm) Incubation->Measurement Analysis 7. Data Analysis (Fold Change vs. Control) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the fluorometric caspase-3 assay.

References

Visualizing the Impact of Indanocine: An Application Note on Immunofluorescence Staining of Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanocine is a potent, synthetic microtubule-depolymerizing agent that exhibits significant antiproliferative activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2][3] Its mechanism of action involves binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization and leads to the disruption of the microtubule network.[4][5] This disruption of microtubule dynamics ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[3][6] This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound, enabling the visualization and quantification of its effects on the microtubule cytoskeleton.

Mechanism of Action

This compound's primary cellular target is tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site, this compound prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to a net depolymerization of the existing microtubule network.[4][5] This disruption has profound downstream consequences, including the collapse of the mitotic spindle, which is essential for chromosome segregation during mitosis. This ultimately triggers a mitotic catastrophe and leads to programmed cell death, or apoptosis.[3]

Data Presentation

The following tables summarize quantitative data on the effects of this compound and a related derivative on cancer cell lines.

Table 1: Growth-Inhibitory Concentrations (GI₅₀) of this compound in Various Human Cancer Cell Lines

Cell LineParental GI₅₀ (nM)Multidrug-Resistant GI₅₀ (nM)
MCF-7 (Breast)12 ± 25 ± 1 (MCF-7/ADR)
MES-SA (Uterine)10 ± 34 ± 1 (MES-SA/DX5)
HL-60 (Leukemia)8 ± 23 ± 1 (HL-60/ADR)
KB-3-1 (Cervical)7 ± 16 ± 2 (KB-GRC-1)
MV522 (Lung)9 ± 38 ± 2 (MV522/Q6)
Data represents the mean ± standard deviation from at least five independent experiments. Data sourced from Leoni et al., 2000.[7]

Table 2: Effect of an Indanone Derivative on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Apoptotic Cells (Sub-G0)
Control65%23%12%1%
Indanone Derivative (10 µg/ml)55%28%17%Not specified
Indanone Derivative (100 µg/ml)Not specifiedNot specifiedNot specified58%
Data is illustrative of the effects of an indanone derivative on the cell cycle. Data sourced from Chanda et al., 2012.[6]

Table 3: Caspase-3 Activation in HL-60 Cells Treated with 10 nM this compound

Time (hours)Caspase-3 Activity (Fold Increase over Control)
01.0
41.5
82.8
164.5
246.2
Data represents the mean fold increase in caspase-3-like activity compared to untreated cells. Data sourced from Leoni et al., 2000.[2]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules

This protocol details the steps for visualizing the effects of this compound on the microtubule network in cultured cells.

Materials:

  • Cultured cells (e.g., MCF-7, HeLa)

  • Glass coverslips (sterile)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates and culture until they reach 60-70% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

    • Aspirate the old medium and add the this compound-containing or control medium to the cells.

    • Incubate for the desired time (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with warm PBS.

    • For PFA fixation: Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • For Methanol fixation: Add 1 mL of ice-cold methanol to each well and incubate for 10 minutes at -20°C.

  • Permeabilization (for PFA-fixed cells):

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the Blocking Buffer and add the diluted primary antibody to the coverslips.

    • Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Mounting:

    • Wash the coverslips twice with PBS.

    • Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using consistent settings for all samples to allow for quantitative comparison.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Indanocine_Workflow cluster_cell_culture Cell Culture & Treatment cluster_if_staining Immunofluorescence Staining cluster_analysis Analysis A Seed Cells on Coverslips B This compound Treatment (Dose-Response & Time-Course) A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (0.1% Triton X-100) C->D E Blocking (1% BSA) D->E F Primary Antibody (Anti-α-tubulin) E->F G Secondary Antibody (Fluorophore-conjugated) F->G H Nuclear Counterstain (DAPI) G->H I Fluorescence Microscopy H->I J Image Acquisition I->J K Quantitative Analysis (Microtubule Length, Density, etc.) J->K

Fig 1. Experimental workflow for immunofluorescence staining.

Indanocine_Signaling This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Network Disruption Microtubule->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis Disruption->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase

Fig 2. Signaling pathway of this compound-induced apoptosis.

Expected Outcomes

Following treatment with this compound, a dose-dependent disruption of the microtubule network is expected. In control cells, a well-organized and extensive network of filamentous microtubules should be observed. With increasing concentrations of this compound, this network will appear progressively depolymerized, with shorter and more sparse microtubules. At higher concentrations, a diffuse cytoplasmic staining of tubulin may be observed, indicating a significant loss of polymerized microtubules. Quantitative analysis of the fluorescence images can provide objective measurements of these changes, such as a decrease in microtubule length and density.

Conclusion

Immunofluorescence staining is a powerful technique to visually and quantitatively assess the impact of this compound on the microtubule cytoskeleton. The provided protocols and background information offer a comprehensive guide for researchers to effectively utilize this method in the study of this compound and other microtubule-targeting agents. This approach is crucial for understanding the mechanism of action of such compounds and for the development of novel anticancer therapies.

References

Application Notes and Protocols for Preparing Indanocine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine is a potent, synthetic indanone with significant antimitotic and pro-apoptotic properties, particularly against multidrug-resistant (MDR) cancer cells.[1][2] Its mechanism of action involves binding to the colchicine site on tubulin, which inhibits microtubule polymerization, disrupts mitotic spindle formation, and ultimately leads to cell cycle arrest and apoptosis.[3][4] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO).[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO for cell culture applications.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Formula C₂₀H₂₁NO₄[5]
Molecular Weight 339.4 g/mol [5]
Appearance White solid powder[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

Application Notes

Solvent Selection

This compound is a hydrophobic compound, making DMSO an ideal solvent for preparing concentrated stock solutions for in vitro studies.[1][6] It is crucial to use anhydrous, high-purity DMSO (≥99.7%) to ensure the stability and solubility of the compound, as hygroscopic DMSO can negatively affect dissolution.[7][8]

Stock Solution Concentration

Preparing a highly concentrated stock solution (e.g., 1-10 mM) is standard practice.[9] This allows for the addition of a minimal volume of the stock to the cell culture medium, thereby preventing solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should typically not exceed 0.5%, with many protocols aiming for ≤0.1% to avoid off-target effects.

Storage and Stability

Solid this compound powder is stable when stored dry at room temperature.[1] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term stability.

Use in Cell Culture

This compound is a potent agent with activity observed at nanomolar concentrations.[1] The optimal working concentration is cell-line dependent and should be determined empirically. A preliminary dose-response experiment is recommended to establish the 50% growth-inhibitory concentration (GI₅₀) for the specific cell line being investigated.

ApplicationCell Line(s)Recommended Working ConcentrationReference
Growth Inhibition (GI₅₀) Various Cancer Cell Lines< 10 nM - 20 nM[1][10]
Apoptosis Induction HL-60/ADR (MDR line)10 nM[1][3]
Cytoskeletal Disruption Hep-G20.5 µM[1]
Growth Inhibition Assays HL-60Starting from 1 µM (serial dilutions)[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

Materials:

  • This compound (solid powder, MW: 339.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood or a ventilated enclosure.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 339.4 g/mol × 1000 mg/g = 3.394 mg

  • Weighing: Carefully weigh out 3.4 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. Gentle warming (e.g., in a 37°C water bath) can be used if dissolution is difficult, but is not typically required.[7]

  • Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions in Cell Culture Medium

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution (Recommended): To achieve low nanomolar concentrations accurately, perform a serial dilution of the stock solution in fresh cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Example Calculation for a 100 nM final concentration in 10 mL of medium:

      • Use the formula: C₁V₁ = C₂V₂

      • (10 mM) × V₁ = (0.0001 mM) × (10 mL) (Note: 100 nM = 0.0001 mM)

      • V₁ = (0.0001 mM × 10 mL) / 10 mM = 0.001 mL = 1 µL

  • Final Dilution: Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous final concentration.

  • Cell Treatment: Use the freshly prepared medium containing this compound to treat your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.01%) in your experimental setup.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solution preparation and the cellular mechanism of action of this compound.

G cluster_prep Stock Solution Preparation cluster_use Working Solution and Cell Treatment weigh 1. Weigh 3.4 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex Until Completely Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute Stock in Culture Medium thaw->dilute treat 8. Add to Cell Culture dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

G This compound This compound tubulin αβ-Tubulin Dimers This compound->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization This compound->polymerization Inhibits tubulin->polymerization mitosis Mitotic Spindle Disruption polymerization->mitosis arrest G2/M Phase Arrest mitosis->arrest signal Apoptotic Signal arrest->signal caspases_init Initiator Caspases (Caspase-8, Caspase-9) signal->caspases_init caspase_exec Executioner Caspase (Caspase-3) caspases_init->caspase_exec Activates apoptosis Apoptosis caspase_exec->apoptosis Executes

Caption: Simplified signaling pathway for this compound-induced apoptosis.

References

Application of Indanocine in Elucidating Multidrug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Indanocine, a synthetic indanone derivative, has emerged as a valuable tool for investigating the mechanisms of multidrug resistance (MDR) in cancer cells. Its unique properties, including potent cytotoxicity against MDR cell lines and a mechanism of action independent of common efflux pumps, make it a significant compound for both basic research and preclinical drug development.

One of the key features of this compound is its ability to induce apoptosis in cancer cells that have developed resistance to a broad spectrum of conventional chemotherapeutic agents.[1][2] Notably, several multidrug-resistant cell lines exhibit collateral sensitivity to this compound, meaning they are more susceptible to its cytotoxic effects than their parental, drug-sensitive counterparts.[1][3] This phenomenon suggests that the very mechanisms conferring resistance to other drugs may create vulnerabilities that can be exploited by this compound.

The primary mechanism of action of this compound involves its interaction with tubulin. It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of the microtubule network.[2][3] This disruption arrests cells in the G2/M phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.

Crucially, this compound's activity appears to be independent of the P-glycoprotein (P-gp/ABCB1) efflux pump, a major contributor to MDR.[1] This allows researchers to dissect MDR pathways that are not reliant on this well-characterized transporter. The apoptotic cascade initiated by this compound proceeds through the intrinsic pathway, characterized by a reduction in mitochondrial membrane potential and the subsequent activation of caspase-3, a key executioner caspase.[4][5]

These characteristics make this compound an excellent probe for:

  • Studying non-P-gp-mediated MDR mechanisms.

  • Investigating the signaling pathways involved in apoptosis in MDR cells.

  • Identifying and characterizing collateral sensitivity in resistant cancer models.

  • Screening for novel therapeutic strategies to overcome multidrug resistance.

Quantitative Data

The following table summarizes the 50% growth-inhibitory concentrations (GI50) of this compound in various parental and multidrug-resistant cancer cell lines, demonstrating its efficacy against resistant phenotypes and instances of collateral sensitivity.

Cell LineParent Cell LineResistance MechanismThis compound GI50 (nM)[1]Paclitaxel GI50 (nM)[1]
MCF-7/ADR MCF-7P-glycoprotein, Glutathione Transferase π3.2 ± 0.45000 ± 700
MCF-7 --12 ± 25 ± 1
MES-SA/DX5 MES-SAP-glycoprotein2.5 ± 0.32500 ± 300
MES-SA --8 ± 14 ± 0.5
HL-60/ADR HL-60Multidrug resistance-associated protein (MRP)4.5 ± 0.6150 ± 20
HL-60 --15 ± 210 ± 1
KB-GRC-1 KB-3-1P-glycoprotein (mdr1 transfectoma)8 ± 1150 ± 25
KB-3-1 --9 ± 13 ± 0.4
MV522/Q6 MV522P-glycoprotein (mdr1 transfectoma)10 ± 2200 ± 30
MV522 --11 ± 25 ± 0.8

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on multidrug-resistant cells are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cancer cell lines (parental and multidrug-resistant)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.

Materials:

  • This compound-treated and untreated cell lysates

  • 96-well black plates

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Fluorometric microplate reader

Procedure:

  • Treat cells with this compound for various time points.

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add an equal amount of protein from each lysate.

  • Prepare a master mix containing the 2X Reaction Buffer and the caspase-3 substrate.

  • Add the master mix to each well to initiate the reaction.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • The increase in fluorescence is proportional to the caspase-3 activity.

Tubulin Polymerization Assay (Turbidimetric)

This in vitro assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • This compound at various concentrations

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reconstitute purified tubulin in General Tubulin Buffer on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and either this compound at the desired concentration or a vehicle control.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • The increase in absorbance reflects the extent of tubulin polymerization. Plot absorbance versus time to visualize the polymerization kinetics.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Wash the cells with PBS and fix them with the fixation solution.

  • If using paraformaldehyde, permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash the cells and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Analysis of Mitochondrial Membrane Potential (Flow Cytometry)

This protocol assesses the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

  • This compound-treated and untreated cells

  • Fluorescent mitochondrial membrane potential-sensitive dye (e.g., JC-1, DiOC6(3))

  • Flow cytometer

Procedure:

  • Treat cells with this compound for various time points.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a buffer containing the mitochondrial membrane potential-sensitive dye.

  • Incubate the cells according to the dye manufacturer's instructions, typically for 15-30 minutes at 37°C, protected from light.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in PBS for flow cytometric analysis.

  • Analyze the cells using a flow cytometer, detecting the fluorescence in the appropriate channels (e.g., for JC-1, healthy cells will show red fluorescence, while apoptotic cells will show green fluorescence).

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Indanocine_Mechanism_of_Action cluster_0 Cellular Effects cluster_1 Intrinsic Apoptosis Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound (Serial Dilutions) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate GI50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Caspase3_Assay_Workflow A Treat Cells with This compound B Prepare Cell Lysates A->B C Add Lysate to 96-well Plate B->C D Add Reaction Buffer & Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Determine Caspase-3 Activity F->G

Caption: Workflow for the fluorometric caspase-3 activity assay.

References

Application Notes and Protocols: Indanocine as a Tool for Investigating Tubulin Isotype Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Microtubules, dynamic polymers of α/β-tubulin heterodimers, are critical for essential cellular processes, including cell division, motility, and intracellular transport.[1] In humans, multiple genes encode different variants of β-tubulin, known as isotypes (e.g., βI, βIIa, βIII, βIVa, βIVb, βV, and βVI). These isotypes exhibit distinct expression patterns and functional properties, regulating microtubule stability and dynamics.[2] Altered expression of specific tubulin isotypes is a feature of aggressive, treatment-refractory cancers, making them important targets for investigation.[3][4]

Indanocine is a potent, synthetic microtubule-depolymerizing agent that binds to the colchicine site at the interface of the α/β-tubulin heterodimer.[1][2] Notably, this compound is highly effective against multidrug-resistant (MDR) cancer cells, a characteristic linked to its differential interaction with various tubulin isotypes.[1][5] This selective affinity makes this compound a valuable chemical tool for dissecting the specific functions of tubulin isotypes in both normal and pathological cellular processes. These notes provide detailed data and protocols for utilizing this compound in this context.

Mechanism of Action and Differential Isotype Binding

This compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[6][7] Its mechanism involves binding to the colchicine pocket, thereby inhibiting tubulin polymerization.[6] Computational modeling studies, including molecular docking and molecular dynamics simulations, have revealed that this compound exhibits varying binding affinities for different human αβ-tubulin isotypes.[1][2] This differential binding is attributed to variations in the amino acid residues within the binding pocket of the β-tubulin isotypes.[1][8] For instance, the amino acid sequences in the this compound binding pockets of βI, βIIa, βIII, and βVI isotypes show notable differences.[2]

The binding free energy of this compound is highest for the αβVI isotype and lowest for the αβI isotype, suggesting a preferential interaction with certain isotypes over others.[1][2] This selectivity allows researchers to correlate the cellular response to this compound with the expression profile of specific tubulin isotypes.

Data Presentation: this compound-Tubulin Isotype Binding Affinities

The following tables summarize the quantitative data from molecular modeling studies, illustrating the differential binding of this compound to various human αβ-tubulin isotypes.[1]

Table 1: Docking Binding Energy of this compound with αβ-Tubulin Isotypes

Tubulin IsotypeBinding Energy (kcal/mol)
αβI-9.09
αβIIa-8.07
αβIII-8.30
αβIVa-7.81
αβIVb-8.73
αβV-8.10
αβVI-8.85
Tubulin (1SA0)-8.09
Data sourced from Kumbhar et al., PLOS One (2018).[1]

Table 2: Calculated Binding Free Energy of this compound with αβ-Tubulin Isotypes

Tubulin IsotypeBinding Free Energy (ΔEbind, kcal/mol)
αβVI-50.70
αβIVb-44.57
αβIIa-44.03
αβIII-43.47
αβV-42.97
αβIVa-41.50
αβI-41.39
Tubulin (1SA0)-49.90
Data sourced from Kumbhar et al., PLOS One (2018). The binding free energy decreases in the order of αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI.[1][2]

Visualizations: Workflows and Signaling Pathways

G cluster_0 Experimental Workflow: Investigating Tubulin Isotype Function with this compound cluster_1 A Cell Line Selection (Characterized Tubulin Isotype Expression) B This compound Treatment (Dose-Response & Time-Course) A->B C Tubulin Polymerization Assay (In vitro validation) A->C Purified Tubulin Isotypes D Cellular Assays B->D D1 Cell Viability (MTT) D->D1 D2 Microtubule Morphology (Immunofluorescence) D->D2 D3 Cell Cycle Analysis (Flow Cytometry) D->D3 D4 Apoptosis Assay (Caspase Activity) D->D4 E Data Analysis & Correlation (Link cellular response to isotype profile) D1->E D2->E D3->E D4->E

Caption: Workflow for using this compound to probe tubulin isotype function.

G cluster_0 This compound-Induced Apoptotic Signaling Pathway Ind This compound Tub αβ-Tubulin Heterodimer (Isotype-Dependent Binding) Ind->Tub Poly Inhibition of Microtubule Polymerization Tub->Poly Disrupt Microtubule Network Disruption Poly->Disrupt Arrest G2/M Phase Arrest Disrupt->Arrest Mito Mitochondrial Membrane Potential Decrease Arrest->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation ('Executioner' Caspase) Casp9->Casp3 Apop Apoptosis (DNA Fragmentation) Casp3->Apop

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound on tubulin polymerization and cellular functions.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.[6]

Materials:

  • Purified tubulin (>99% pure, from bovine brain or recombinant human isotypes)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine 5′-triphosphate (GTP), 10 mM stock

  • This compound, stock solution in DMSO

  • Glycerol

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Method:

  • Prepare tubulin solution at a final concentration of 1-2 mg/mL (10-20 µM) in ice-cold GTB.

  • Add various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) to the wells of a 96-well plate.[9] The final DMSO concentration should not exceed 1% (v/v).

  • Pre-incubate the plate with the compounds at 37°C for 5 minutes.

  • To initiate polymerization, add the tubulin solution containing 1 mM GTP and 10% (v/v) glycerol to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass for each condition.

Protocol 2: Cell Viability / Proliferation (MTT) Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).[5][6]

Materials:

  • Cancer cell lines with known tubulin isotype expression

  • Complete cell culture medium

  • This compound, stock solution in DMSO

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Method:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ value.

Protocol 3: Immunofluorescence for Microtubule Disruption

This protocol visualizes the effect of this compound on the cellular microtubule network.[5]

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.2% in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Method:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach.

  • Treat cells with an effective concentration of this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 16-24 hours).[6]

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for depolymerization of microtubules and spindle disruption in treated cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.[10]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Method:

  • Seed 1-2 x 10⁶ cells in a 60 mm dish and treat with various concentrations of this compound or vehicle for 24 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a block in mitosis.[10]

Protocol 5: Apoptosis Assessment by Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6][7]

Materials:

  • This compound-treated and control cells

  • Cell lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometer or fluorescence plate reader (Excitation/Emission ~380/460 nm)

Method:

  • Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 0, 8, 16, 24 hours).[6]

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase assay kit.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add 50 µg of protein lysate to each well.

  • Prepare a reaction mixture containing the assay buffer and the Ac-DEVD-AMC substrate.

  • Add the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer. The amount of fluorescence is proportional to the caspase-3 activity in the sample.

  • Express the results as relative fluorescence units (RFU) or fold-change over the untreated control. A time-dependent increase in fluorescence indicates the induction of apoptosis.[6]

References

Application Notes and Protocols for In Vivo Xenograft Models: Testing Indanocine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanocine is a synthetic indanone identified for its potent antiproliferative activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2][3] As a microtubule-binding agent, this compound interacts with tubulin at the colchicine-binding site, leading to the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle and subsequently induces apoptosis through the intrinsic pathway, involving changes in mitochondrial membrane potential and activation of caspase-3.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using subcutaneous xenograft models in immunodeficient mice, a critical step in the preclinical development of this promising anti-cancer agent.

Mechanism of Action: this compound's Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule function, which triggers a cascade of events culminating in programmed cell death. The binding of this compound to the colchicine site on β-tubulin prevents the polymerization of tubulin into microtubules. This leads to mitotic arrest and activation of the intrinsic apoptotic pathway. Key events include the loss of mitochondrial membrane potential (Δψm), increased production of reactive oxygen species (ROS), upregulation of the pro-apoptotic protein BAX, and downregulation of the anti-apoptotic protein Bcl-2.[4] This cascade converges on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1][2]

This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Mitochondria Mitochondrial Pathway MitoticArrest->Mitochondria Bcl2 Bcl-2 Family Regulation (↑BAX, ↓Bcl-2) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Proposed Signaling Pathway to Apoptosis

Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy studies of this compound in a subcutaneous xenograft model.

Protocol 1: Establishment of Subcutaneous Xenograft Model
  • Cell Culture: Culture a human cancer cell line of interest (e.g., a multidrug-resistant line such as MCF-7/ADR or a colon cancer line like HT-29) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Animal Models: Utilize immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.

  • Cell Preparation and Implantation:

    • Resuspend the harvested cancer cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 1 x 107 cells/mL.

    • For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel®.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Formulation and Administration of this compound
  • Vehicle Preparation: Due to the likely poor aqueous solubility of this compound, a suitable vehicle is required. A common formulation for intraperitoneal (i.p.) injection of similar compounds consists of:

    • 10% N,N-dimethylacetamide (DMA)

    • 40% Propylene glycol

    • 50% Saline

    • Note: The final formulation should be sterile-filtered.

  • This compound Preparation:

    • Based on efficacy data from related indanone derivatives, a starting dose for dose-response studies could be in the range of 5-10 mg/kg.

    • Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for injection.

  • Administration:

    • Administer this compound or the vehicle control to the respective groups via intraperitoneal injection.

    • The dosing schedule will need to be optimized, but a common starting point is once daily (QD) for a defined period (e.g., 21 days).

start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Phase (e.g., 21 days) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

References

Synthesizing Novel Indanocine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Development of Potential Anticancer Agents

Indanocine, a potent synthetic indanone, has garnered significant attention in the field of oncology for its ability to inhibit tubulin polymerization and induce apoptosis, particularly in multidrug-resistant cancer cells.[1] Its unique mechanism of action and efficacy against resistant cell lines have spurred further research into the synthesis of novel analogues with improved therapeutic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Rationale for Analogue Synthesis

The primary motivation for synthesizing this compound analogues is to enhance its pharmacological properties, such as increased potency, improved solubility, better metabolic stability, and reduced off-target effects. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules.[2][3] Key areas of modification often include the substitution patterns on the indanone core and the arylidene moiety. For instance, the introduction of indole groups has been explored to leverage their similar steric and electronic properties to motifs found in other potent anticancer agents.[4][5]

Synthetic Strategies and Methodologies

The synthesis of this compound analogues typically involves a multi-step process. A common approach is the Claisen-Schmidt condensation of a substituted 1-indanone with an appropriate benzaldehyde derivative. However, more advanced and efficient methods are continuously being developed.

Synthesis of Indole Analogues of this compound

A notable strategy involves the synthesis of indole-analogues of this compound, which have shown promising antiproliferative activities.[4][5][6] The general workflow for this synthesis is outlined below.

cluster_0 Synthesis of Cyclic Ketones cluster_1 Methylation cluster_2 Condensation and Isomerization Indolepropionic_Acid 3-Indolepropionic Acid Cyclization Cyclization (PPA or TFAA) Indolepropionic_Acid->Cyclization Indolebutyric_Acid 3-Indolebutyric Acid Indolebutyric_Acid->Cyclization Cyclic_Ketones Cyclic Ketones (8 & 9) Cyclization->Cyclic_Ketones N_Methylation N-Methylation (KOH/MeI, acetone) Cyclic_Ketones->N_Methylation N_Methylated_Ketones N-Methylated Ketones N_Methylation->N_Methylated_Ketones Aldol_Condensation Aldol Condensation (Substituted Aldehydes, KOH/MeOH) N_Methylated_Ketones->Aldol_Condensation Indole_Analogues Final Indole Analogues (E-isomers) Aldol_Condensation->Indole_Analogues

Synthetic workflow for indole analogues of this compound.
Improved Synthesis of this compound and 2-Benzylthis compound

Recent advancements have led to improved synthetic protocols for this compound itself, as well as for novel 2-benzyl derivatives, which have demonstrated significant cytotoxicities against various human cancer cell lines.[7]

Experimental Protocols

The following are detailed protocols for key synthetic steps in the preparation of this compound analogues.

Protocol 1: Synthesis of Cyclic Ketones (e.g., 1,2,3,4-tetrahydro-9H-carbazol-4-one)

This protocol describes the cyclization of 3-indolepropionic acid to form the corresponding cyclic ketone.[4][5]

Materials:

  • 3-Indolepropionic acid

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Add 3-indolepropionic acid to a round-bottom flask.

  • Add polyphosphoric acid (PPA) to the flask.

  • Heat the mixture with stirring for the specified time (see Table 1).

  • Cool the reaction mixture in an ice bath.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to yield the desired cyclic ketone.

Protocol 2: N-Methylation of Cyclic Ketones

This protocol details the methylation of the indole nitrogen.[4][5]

Materials:

  • Cyclic ketone (from Protocol 1)

  • Potassium hydroxide (KOH)

  • Methyl iodide (MeI)

  • Acetone

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the cyclic ketone in acetone in a round-bottom flask.

  • Add powdered potassium hydroxide to the solution.

  • Add methyl iodide and stir the mixture at room temperature for the time indicated in Table 1.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protocol 3: Aldol Condensation to Form Indole Analogues

This protocol describes the condensation of the N-methylated ketone with a substituted aldehyde.[4][5]

Materials:

  • N-methylated cyclic ketone (from Protocol 2)

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the N-methylated ketone and the substituted aldehyde in methanol.

  • Add a solution of potassium hydroxide in methanol.

  • Stir the reaction mixture at room temperature for the specified duration (see Table 1).

  • After the reaction is complete (monitored by TLC), neutralize the mixture.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various indole analogues of this compound.

Table 1: Synthesis of Indole Analogues of this compound [4][5]

CompoundR⁴AldehydeConditionsTime (h)Yield (%)
4a HMeHH4-Hydroxy-3,5-dimethylbenzaldehydeKOH, MeOH1665
4b HOMeHOMeSyringaldehydeKOH, MeOH1672
4c HHHHBenzaldehydeKOH, MeOH1658
4d HOMeHHp-AnisaldehydeKOH, MeOH1661
5a MeMeHH4-Hydroxy-3,5-dimethylbenzaldehydeKOH, MeOH1668
5b MeOMeHOMeSyringaldehydeKOH, MeOH1675
5c MeHHHBenzaldehydeKOH, MeOH1662
5d MeOMeHHp-AnisaldehydeKOH, MeOH1665

Biological Evaluation and Signaling Pathways

The synthesized this compound analogues are typically evaluated for their antiproliferative activity against a panel of cancer cell lines.[4][5] this compound and its active analogues are known to act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[7] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Indanocine_Analogue This compound Analogue Tubulin β-Tubulin (Colchicine Binding Site) Indanocine_Analogue->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of this compound analogues.

Conclusion

The synthesis of novel this compound analogues presents a promising avenue for the development of new anticancer therapeutics. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate new derivatives with potentially enhanced efficacy and better pharmacological profiles. Further exploration of different substituents and heterocyclic core structures may lead to the discovery of next-generation tubulin inhibitors.

References

Probing the Indanocine-Tubulin Interaction: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indanocine is a potent, synthetic microtubule-depolymerizing agent that has demonstrated significant antiproliferative activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are critical for essential cellular processes such as mitosis, cell motility, and intracellular transport. This compound exerts its effects by binding to β-tubulin at the colchicine-binding site, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis.[1][2][3] Unlike some other microtubule-targeting agents, this compound has shown selective cytotoxicity towards cancer cells, including quiescent and non-dividing cells, while exhibiting lower toxicity to normal cells.[1] This application note provides a detailed guide for studying the interaction between this compound and tubulin using molecular docking, a powerful computational method for predicting the binding mode and affinity of a small molecule to a protein.[4] Furthermore, it outlines experimental protocols to validate the computational findings and quantitatively characterize the binding interaction.

Data Presentation

Quantitative Analysis of this compound-Tubulin Interaction

The following tables summarize the binding energies of this compound with various human αβ-tubulin isotypes as determined by molecular docking and molecular dynamics simulations, along with its cytotoxic activity (IC50 values) in different cancer cell lines.

Tubulin IsotypeBinding Energy (kcal/mol)Key Interacting Residues (α- and β-tubulin)
αβI-8.09Ala-315, Lys-350 (β); Thr-179, Asn-101 (α)
αβIIa-8.07Val-236, Cys-239, Leu-240, Leu-246, Ala-248, Asn-256 (β); Ser-178 (α)
αβIII-8.30Ala-315, Lys-252 (β); Asn-101, Val-180, Thr-179 (α)
αβIVa-7.81Data not specified in the provided search results.
αβIVb-8.73Val-236, Cys-239, Leu-240, Leu-246, Ala-248, Asn-256 (β); Ser-178 (α)
αβV-8.10Ala-315, Lys-252 (β); Asn-101, Val-180, Thr-179 (α)
αβVI-8.85Data not specified in the provided search results.

Table 1: Molecular Docking Binding Energies and Interacting Residues of this compound with Human αβ-Tubulin Isotypes.[5] The binding free energy decreases in the order of αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI.[1][6]

Cell LineCancer TypeIC50 (µM)
MCF-7/ADRBreast Adenocarcinoma (Multidrug-Resistant)More sensitive than parental MCF-7
MES-SA/DX5Uterine Sarcoma (Multidrug-Resistant)More sensitive than parental MES-SA
HL-60/ADRPromyelocytic Leukemia (Multidrug-Resistant)More sensitive than parental HL-60
HTB-26Breast Cancer (Highly Aggressive)10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Carcinoma22.4

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines.[7][8]

Experimental Protocols

Molecular Docking of this compound to Tubulin using AutoDock Vina

This protocol provides a generalized workflow for performing molecular docking of this compound to the colchicine binding site of tubulin.

a. Preparation of Receptor (Tubulin):

  • Obtain Protein Structure: Download the crystal structure of αβ-tubulin from the Protein Data Bank (PDB; e.g., PDB ID: 1SA0).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file using software like PyMOL or Chimera.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in PDBQT format, which is required by AutoDock Vina.

b. Preparation of Ligand (this compound):

  • Obtain Ligand Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw and save it in a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Ligand Preparation for Docking:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

c. Docking Procedure:

  • Define the Binding Site (Grid Box):

    • Identify the colchicine binding site at the interface of the α- and β-tubulin subunits.[1]

    • Define a grid box that encompasses the entire binding site. The center and dimensions of the grid box should be determined based on the location of known colchicine-site ligands or by analyzing the binding pocket.

  • Configure AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files.

    • Include the coordinates of the grid box center and its dimensions.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the prepared configuration file.

  • Analyze Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).

    • Visualize the docked poses in the tubulin binding site using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of tubulin.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of this compound on the rate and extent of microtubule polymerization in vitro.

a. Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • Black 96-well microplate

  • Temperature-controlled fluorescence plate reader

b. Protocol:

  • Reagent Preparation:

    • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In the wells of the microplate, add the test compounds (this compound, controls) or vehicle (DMSO).

    • Add the fluorescent reporter dye to the tubulin solution.

  • Initiate Polymerization:

    • Add the tubulin/reporter solution to each well to initiate the polymerization reaction.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Determine the effect of this compound on the nucleation (lag phase), elongation rate (Vmax), and the steady-state polymer mass.

    • Calculate the IC50 value of this compound for tubulin polymerization inhibition by fitting the dose-response data to a suitable model.

Mandatory Visualizations

Indanocine_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis

Diagram 1: Signaling pathway of this compound-induced apoptosis.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Tubulin Preparation (PDB -> PDBQT) Grid_Box Define Binding Site (Grid Box) Receptor_Prep->Grid_Box Ligand_Prep This compound Preparation (SDF -> PDBQT) Run_Docking Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses (Affinity & Conformation) Run_Docking->Analyze_Poses Visualize Visualize Interactions (H-bonds, etc.) Analyze_Poses->Visualize

Diagram 2: Experimental workflow for molecular docking.

Logical_Relationship cluster_computational Computational Prediction cluster_experimental Experimental Validation Docking Molecular Docking Binding_Assay Binding Affinity Assay (Fluorescence Polarization/ITC) Docking->Binding_Assay Predicts Binding Mode & Affinity Functional_Assay Functional Assay (Tubulin Polymerization) Binding_Assay->Functional_Assay Confirms Interaction Cell_Assay Cell-based Assay (Cytotoxicity - IC50) Functional_Assay->Cell_Assay Links to Cellular Effect

Diagram 3: Logical relationship between computational and experimental methods.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Indanocine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for improving the aqueous solubility of Indanocine for in vivo experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a synthetic indanone compound that has demonstrated potent antiproliferative activity.[1][2] It functions as a microtubule-binding agent, interacting with tubulin at the colchicine-binding site to inhibit tubulin polymerization.[3][4] This disruption of the microtubule network leads to cell cycle arrest and induces apoptosis, making it a promising candidate for cancer research.[3][5] However, like many novel drug candidates, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic efficacy in in vivo models.[6][7]

Q2: What are the initial signs of solubility issues during experimental preparation?

A2: Common indicators of poor solubility include the formation of a precipitate, cloudiness, or a film in your aqueous buffer or vehicle after adding the this compound stock solution. This indicates that the compound is not fully dissolved at the desired concentration.

Q3: Are there any known successful solubilization strategies for this compound?

A3: Yes, literature suggests that this compound is stable when dissolved in dimethyl sulfoxide (DMSO) or in aqueous solutions containing cyclodextrins.[1] These methods are commonly used to enhance the solubility of poorly water-soluble drugs for in vivo administration.[8][9]

Q4: What is the mechanism of action of this compound?

A4: this compound binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[3][4] This disruption of microtubule dynamics leads to mitotic arrest and subsequently induces apoptosis through the activation of caspase-3.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous vehicle. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound in the formulation. - Increase the percentage of DMSO in the final vehicle, but keep it within tolerable limits for the animal model (typically <10% v/v).[10] - Consider using a co-solvent system (e.g., DMSO and PEG300) to improve solubility.[11]
Cloudiness or opalescence in the final formulation Formation of a fine, colloidal suspension rather than a true solution. This can be due to the drug beginning to come out of solution.- Sonicate the final formulation to aid in dissolution. - Prepare the formulation immediately before administration to minimize the time for precipitation to occur. - Filter the solution through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles, and then re-quantify the concentration of the filtrate.
Inconsistent in vivo results between experimental groups Poor and variable bioavailability due to inconsistent drug solubilization in the administered formulation.- Ensure a standardized and reproducible protocol for formulation preparation is strictly followed for all doses. - Visually inspect each dose before administration to ensure it is a clear solution. - Consider using a more robust solubilization method, such as a cyclodextrin-based formulation, which can offer more consistent solubility enhancement.[12]
High viscosity of the formulation, making it difficult to inject High concentration of excipients like cyclodextrins or polymers.- Optimize the formulation to use the minimum effective concentration of the solubilizing agent. - Gently warm the formulation to reduce viscosity, ensuring the temperature does not degrade the compound.

Data Presentation: Solubility of this compound and Analogs

The following tables summarize expected solubility ranges for this compound based on data from structurally similar microtubule inhibitors, such as colchicine and combretastatin A4. Note: These are estimates and should be experimentally verified for this compound.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~10 - 25[3][13][14]
Ethanol~20 - 25[3][13]
Dimethylformamide (DMF)~20[13]
WaterVery low (<0.1 mg/mL)[13][15]

Table 2: Potential Improvement of Aqueous Solubility with Excipients

ExcipientExpected Effect on Aqueous SolubilityReference
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Significant increase; forms a 1:1 inclusion complex, which can enhance solubility by several orders of magnitude.[16][17]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Significant increase; often provides even greater solubility enhancement than HP-β-CD for certain drugs.[12]
Polyethylene Glycol 300 (PEG300) Moderate increase; often used as a co-solvent with DMSO to improve solubility and reduce toxicity.[11]
Tween 80 Moderate increase; a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic drugs.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a DMSO and PEG300 Co-Solvent System

This protocol is suitable for preparing a stock solution for intraperitoneal (i.p.) or intravenous (i.v.) injection.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), USP grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound into a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the this compound (e.g., to achieve a concentration of 10-20 mg/mL).

    • Vortex thoroughly until a clear solution is obtained.[11]

  • Co-Solvent Addition:

    • Add PEG300 to the DMSO solution. A common ratio is 1:4 (DMSO:PEG300).[11]

    • Vortex the mixture until it is homogeneous.

  • Aqueous Phase Addition:

    • Slowly add sterile saline or PBS to the DMSO/PEG300 mixture while continuously vortexing to reach the final desired volume. A typical final vehicle composition might be 10% DMSO, 40% PEG300, and 50% saline.[11]

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for administration.

  • Administration:

    • Administer the formulation to the animal model immediately after preparation.

    • For in vivo studies, it is recommended to keep the final DMSO concentration below 10% (v/v) to minimize potential toxicity.[10]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This method is effective for forming a stable, solid inclusion complex that can be dissolved in an aqueous vehicle for administration.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol (50% v/v in water)

  • Mortar and pestle

  • Spatula

  • Desiccator

Procedure:

  • Molar Ratio Determination:

    • Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1).

    • Calculate the required mass of each component.

  • Kneading:

    • Place the HP-β-CD in a mortar.

    • Add a small amount of 50% ethanol to the HP-β-CD and triturate to form a paste.[17]

    • Gradually add the this compound powder to the paste while continuously triturating.

    • Continue kneading for at least 60 minutes to ensure thorough mixing and complex formation.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish and air-dry at room temperature for 24 hours. Alternatively, dry in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Storage:

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

    • Pass the powder through a fine-mesh sieve (e.g., 80 mesh).

    • Store the resulting powder in a desiccator over a suitable drying agent.

  • Reconstitution for Dosing:

    • The powdered inclusion complex can be dissolved in sterile water or saline to the desired concentration for administration. The solubility of this complex will be significantly higher than that of the free drug.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Formulation Strategy cluster_1 Co-Solvent System cluster_2 Cyclodextrin Complexation Indanocine_Powder This compound Powder (Poorly Water-Soluble) Solubilization_Method Select Solubilization Method Indanocine_Powder->Solubilization_Method Dissolve_DMSO Dissolve in DMSO Solubilization_Method->Dissolve_DMSO Option 1 Mix_with_CD Mix with Cyclodextrin (e.g., HP-β-CD) Solubilization_Method->Mix_with_CD Option 2 Add_PEG300 Add PEG300 Dissolve_DMSO->Add_PEG300 Add_Aqueous_Phase Add Aqueous Phase (Saline/PBS) Add_PEG300->Add_Aqueous_Phase Final_Formulation Final Injectable Formulation (Clear Solution) Add_Aqueous_Phase->Final_Formulation Knead_or_Lyophilize Knead or Lyophilize Mix_with_CD->Knead_or_Lyophilize Dissolve_Complex Dissolve Complex in Water/Saline Knead_or_Lyophilize->Dissolve_Complex Dissolve_Complex->Final_Formulation

Caption: Workflow for preparing this compound formulations.

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

References

Mechanisms of acquired resistance to Indanocine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indanocine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments related to acquired resistance.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of action of this compound?

This compound is a microtubule-binding agent.[1][2] It interacts with tubulin at the colchicine-binding site, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule network in dividing cells leads to mitotic arrest and subsequently induces apoptosis (programmed cell death).[1][2][3] A key feature of this compound is its ability to induce apoptosis in multidrug-resistant (MDR) cancer cells, even those in a stationary phase, at concentrations that do not harm normal, non-proliferating cells.[1][2]

FAQ 2: What is the most well-documented mechanism of acquired resistance to this compound?

The primary and most clearly elucidated mechanism of acquired resistance to this compound is a specific mutation in the gene encoding for β-tubulin.[4] Researchers have identified a single point mutation in the M40 isotype of β-tubulin at nucleotide 1050, resulting in an amino acid substitution from Lysine to Asparagine at position 350 (Lys350→Asn).[4] This mutation is located near the putative colchicine-binding site on tubulin.[4] The consequence of this mutation is that the tubulin in the resistant cells no longer depolymerizes in the presence of this compound, thus rendering the drug ineffective.[4]

FAQ 3: Do drug efflux pumps like P-glycoprotein (P-gp) contribute to this compound resistance?

Current evidence suggests that this compound's efficacy is independent of the P-glycoprotein drug efflux pump.[1][5] In fact, several multidrug-resistant cell lines that overexpress P-gp have shown either retained sensitivity or even collateral sensitivity (i.e., they are more sensitive) to this compound compared to their non-resistant parental cell lines.[1][5] Therefore, if you observe resistance to this compound, it is less likely to be due to the overexpression of common drug efflux pumps and more likely due to alterations in the drug's target, β-tubulin.

FAQ 4: My cells have developed resistance to this compound. Are they likely to be cross-resistant to other microtubule-targeting agents?

Yes, cross-resistance is a known phenomenon. Cells with the Lys350→Asn mutation in β-tubulin that confers resistance to this compound have also been shown to be cross-resistant to other microtubule-destabilizing agents that share a similar binding site, such as colchicine and vinblastine.[4] However, these cells do not typically show cross-resistance to microtubule-stabilizing agents like paclitaxel, which has a different binding site and mechanism of action.[4]

Troubleshooting Guides

Problem 1: Decreased cytotoxicity of this compound in my cell line after prolonged treatment.

This may indicate the development of an acquired resistance. Here is a workflow to investigate this issue:

G cluster_0 Initial Observation cluster_1 Step 1: Quantify Resistance cluster_2 Step 2: Investigate Mechanism cluster_3 Step 3: Conclusion A Decreased cell death observed with standard this compound concentration B Perform Cell Viability Assay (MTT) on parental and suspected resistant cells A->B C Compare IC50 values B->C Calculate D Assess Apoptosis Levels (Caspase-3 Assay, Annexin V Staining) C->D If IC50 increased E Sequence β-tubulin Gene (Target: Lys350 codon) C->E If IC50 increased F Analyze Tubulin Polymerization (In vitro assay) C->F If IC50 increased G Resistance confirmed if: - IC50 is significantly increased - Apoptosis is reduced - Lys350->Asn mutation is present - Tubulin depolymerization is inhibited D->G E->G F->G

Caption: Workflow for Investigating Acquired this compound Resistance.

Quantitative Data Summary

The following table summarizes the cytotoxicity of this compound and other agents against a sensitive parental cell line (CEM) and its this compound-resistant clone.

CompoundParental CEM IC50 (nM)This compound-Resistant Clone IC50 (nM)Fold Resistance
This compound 10 ± 2250 ± 3025
Colchicine 8 ± 1150 ± 2018.75
Vinblastine 2 ± 0.545 ± 522.5
Paclitaxel 5 ± 16 ± 1.51.2 (Not significant)
Data derived from descriptions in published studies.[4]
Problem 2: this compound is no longer inducing apoptosis in my treated cells.

If you suspect that the apoptotic response to this compound is blunted, it is crucial to confirm this observation and investigate the underlying cause. The primary mechanism of this compound action involves microtubule disruption leading to caspase-3 activation and subsequent apoptosis.[1][2]

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to colchicine site Mutation Lys350->Asn Mutation in β-Tubulin Block This compound->Block Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitochondria Mitochondrial Stress Microtubules->Mitochondria Disruption leads to Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mutation->Tubulin Alters binding site Block->Tubulin Binding Blocked

Caption: this compound's Apoptotic Pathway and Resistance Mechanism.

Recommended Action:

  • Confirm Lack of Apoptosis: Use a Caspase-3 activity assay to quantitatively measure the reduction in apoptosis induction.

  • Investigate the Target: If Caspase-3 activity is indeed reduced, the most probable cause is an alteration in the upstream target. Proceed to sequence the β-tubulin gene to check for the Lys350→Asn mutation, as detailed in the experimental protocols section.

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability via MTT Assay

This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Parental (sensitive) and suspected this compound-resistant cells

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis. A significant increase in the IC50 value for the suspected resistant cells compared to the parental line indicates resistance.

Protocol 2: Analysis of β-Tubulin Gene Mutation

This protocol is designed to identify the specific point mutation (Lys350→Asn) in the β-tubulin gene that confers this compound resistance.

Materials:

  • Parental and resistant cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., SuperScript IV)

  • Oligo(dT) primers

  • PCR primers flanking the mutation site in the β-tubulin M40 isotype

  • High-fidelity DNA polymerase

  • dNTPs

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Methodology:

  • RNA Extraction: Extract total RNA from both parental and resistant cell lines according to the manufacturer's protocol. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification: Design primers to amplify a ~300-500 bp region of the β-tubulin cDNA that includes the codon for amino acid 350. Perform PCR using a high-fidelity DNA polymerase.

    • Forward Primer Example: 5'-GCTGCAACTACATGGCCAGTG-3'

    • Reverse Primer Example: 5'-TCACACACCAGGTTGTAGGCA-3' (Note: Primers should be specifically designed and validated for the target sequence.)

  • Verification of PCR Product: Run the PCR products on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.

  • Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for bidirectional Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the parental cells. A G→T nucleotide change at position 1050, resulting in a Lys (AAG) to Asn (AAT) codon change at position 350, confirms the known resistance mechanism.[4]

Protocol 3: Caspase-3 Activity Fluorometric Assay

This assay quantitatively measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, which is activated by this compound.[1][3]

Materials:

  • Parental and resistant cells

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-AMC or DEVD-pNA)

  • Fluorometer or spectrophotometer

  • 96-well black plates (for fluorescent assays)

Methodology:

  • Cell Treatment: Seed cells in plates and treat them with this compound (at a concentration known to induce apoptosis in the sensitive line) for various time points (e.g., 0, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate solution.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DEVD-AMC).

  • Data Analysis: Quantify the caspase-3 activity based on the fluorescence units. A significant reduction in this compound-induced caspase-3 activity in the resistant cell line compared to the parental line indicates a blockage in the apoptotic pathway.

References

Technical Support Center: Troubleshooting Indanocine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Indanocine in their experiments and encountering issues with its precipitation in cell culture media. This guide provides a structured approach to troubleshooting, along with frequently asked questions and detailed experimental protocols to ensure the reliable and reproducible use of this compound.

Troubleshooting Guide

Precipitation of this compound in your cell culture medium can significantly impact your experimental results by lowering the effective concentration of the compound. The following guide will help you identify the potential cause of precipitation and provides solutions to address the issue.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate formation upon adding this compound stock solution to the media.Solvent Shock: Rapid dilution of a concentrated Dimethyl Sulfoxide (DMSO) stock in the aqueous cell culture medium can cause the hydrophobic this compound to "crash out" of the solution.[1][2]1. Slow, drop-wise addition: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop by drop while gently swirling or vortexing the medium to ensure rapid dispersion.[2] 2. Increase the dilution volume: Add the stock solution to a larger volume of media to minimize localized high concentrations.[2]
High Final Concentration: The intended final concentration of this compound exceeds its solubility limit in the cell culture medium.1. Decrease the final concentration: If experimentally feasible, lower the working concentration of this compound. 2. Determine the solubility limit: Perform a solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (see Experimental Protocols).[3]
Precipitate forms after some time in the incubator (e.g., hours to days).Temperature Shift: this compound may be less soluble at 37°C compared to room temperature where the stock solution was prepared and diluted.[1]1. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][2] 2. Equilibrate before use: Allow the final this compound-containing media to equilibrate at 37°C for a short period before adding it to the cells.
pH Instability: Changes in the medium's pH due to CO2 levels in the incubator or cellular metabolism can affect the solubility of this compound.1. Ensure proper buffering: Use a medium with a robust buffering system (e.g., HEPES) suitable for your incubator's CO2 concentration.[1] 2. Check media freshness: Use freshly prepared or properly stored media to avoid significant pH shifts.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[4]1. Test in simpler media: Assess this compound's solubility in a basal medium (e.g., DMEM) versus a more complex, supplemented medium to identify potential interactions. 2. Serum considerations: If using serum, be aware that protein binding can affect solubility. Test solubility in both serum-free and serum-containing media if applicable to your experiments.[5]
Inconsistent precipitation between experiments.Stock Solution Issues: Repeated freeze-thaw cycles of the DMSO stock solution can lead to the precipitation of this compound within the stock, resulting in inconsistent concentrations being added to the media.[1]1. Aliquot the stock solution: After preparation, divide the this compound stock solution into single-use aliquots to avoid multiple freeze-thaw cycles.[2] 2. Properly thaw and mix: Before use, thaw the aliquot at room temperature and vortex thoroughly to ensure any settled compound is redissolved.
Variability in Technique: Minor differences in the dilution procedure (e.g., speed of addition, mixing intensity) can lead to inconsistent results.Standardize the protocol: Ensure a consistent and well-documented procedure for preparing the this compound-containing media is followed for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic indanone compound that acts as an antimitotic agent.[3] It functions by binding to tubulin at the colchicine-binding site, which inhibits tubulin polymerization and disrupts the formation of microtubules.[3][6] This disruption of the cytoskeleton leads to cell cycle arrest and induces apoptosis (programmed cell death), particularly in multidrug-resistant cancer cells.[7]

Q2: Why does this compound precipitate in cell culture media?

A2: this compound is a hydrophobic molecule with low aqueous solubility.[2][8][9] Precipitation commonly occurs due to a phenomenon known as "solvent shock," where the rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous environment of the cell culture medium causes the compound to exceed its solubility limit and form a solid precipitate.[1][2] Other contributing factors include high final concentrations, temperature fluctuations, and interactions with media components.[1][4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).[2] It is crucial to prepare a high-concentration stock solution to minimize the final volume of DMSO added to the cell culture, as DMSO can have cytotoxic effects at higher concentrations.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the highest this compound concentration) to assess the effect of the solvent on your specific cells.

Q5: Is it acceptable to use a solution that has a visible precipitate?

A5: No, it is not advisable to use a solution with a visible precipitate.[1] The presence of a precipitate indicates that the actual concentration of the dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Q6: How can I visually confirm if my compound has precipitated?

A6: Hold the flask or plate up to a light source and look for any signs of cloudiness, turbidity, or visible particles. You can also examine a small sample under a microscope to look for crystalline structures or amorphous precipitates.

Data Presentation

Table 1: Factors Influencing this compound Solubility

Parameter Condition Expected Solubility Rationale
Solvent DMSOHighThis compound is a hydrophobic organic molecule.
EthanolModerate to HighA polar protic organic solvent.
Water / PBSVery Low (<15 µg/mL for similar compounds)[10]This compound is hydrophobic and lacks easily ionizable groups for aqueous solubility.
Temperature 4°C (Storage)May DecreaseLower kinetic energy can reduce solubility.[11]
25°C (Room Temp)BaselineStandard temperature for many solubility measurements.
37°C (Incubator)May Decrease or IncreaseThe effect of temperature on solubility is compound-specific, but for many organic compounds, solubility increases with temperature. However, changes in media composition at 37°C can also lead to precipitation.[11]
pH Acidic (e.g., pH 6.0)Likely UnchangedThis compound does not have strongly acidic or basic functional groups that would be significantly affected by physiological pH changes.
Neutral (e.g., pH 7.4)BaselinePhysiological pH.
Basic (e.g., pH 8.0)Likely Unchanged
Media Component Basal Media (e.g., DMEM)HigherFewer components for potential interaction.
Supplemented Media (with Serum)VariableSerum proteins can either solubilize or precipitate compounds.[5]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved by vortexing.

  • Prepare Serial Dilutions: In a sterile 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in your pre-warmed complete cell culture medium. A suggested dilution series is: 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • To do this, add the appropriate volume of the 10 mM stock to the pre-warmed medium. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of medium.

  • Initial Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness or particles).

  • Incubation: Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Visual and Microscopic Inspection: After incubation, visually inspect the solutions again. For any dilutions that appear cloudy, take a small aliquot and examine it under a microscope to confirm the presence of a precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the maximum working concentration you should use for your experiments.

Protocol 2: MTT Cell Viability Assay to Assess the Impact of Precipitation

This assay can be used to compare the cytotoxic effects of soluble this compound versus a concentration that is known to precipitate, demonstrating the importance of using a soluble concentration.

Materials:

  • Cells of interest, seeded in a 96-well plate

  • This compound solutions (a soluble concentration and a supersaturated/precipitated concentration, as determined in Protocol 1)

  • Vehicle control (medium with the corresponding DMSO concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow the cells to adhere overnight.

  • Treatment: Remove the old medium and treat the cells with different concentrations of this compound, including a concentration below the solubility limit and one above it. Also include a vehicle control and a no-treatment control.

  • Incubation: Incubate the cells for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 110 µL).

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the no-treatment control. You would expect to see a dose-dependent decrease in viability with soluble this compound, while the effect of the precipitated concentration may be less pronounced or inconsistent.

Visualizations

Troubleshooting Workflow for this compound Precipitation

start Start: this compound Precipitation Observed immediate_precipitate Immediate Precipitation? start->immediate_precipitate delayed_precipitate Precipitation Over Time? immediate_precipitate->delayed_precipitate No check_concentration Is Final Concentration Too High? immediate_precipitate->check_concentration Yes check_temp_ph Check Incubator Conditions (Temp & pH) delayed_precipitate->check_temp_ph Yes check_technique Review Addition Technique check_concentration->check_technique No reduce_concentration Action: Decrease Final Concentration check_concentration->reduce_concentration Yes solubility_test Action: Perform Solubility Test (Protocol 1) check_technique->solubility_test Proper improve_technique Action: Add Drop-wise to Warmed Media with Vortexing check_technique->improve_technique Improper end_soluble Result: Soluble this compound Solution reduce_concentration->end_soluble solubility_test->end_soluble improve_technique->end_soluble prewarm_media Action: Ensure Media is Pre-warmed to 37°C check_temp_ph->prewarm_media Temp Issue check_buffer Action: Verify Media Buffering (e.g., HEPES) check_temp_ph->check_buffer pH Issue check_stock Check Stock Solution Integrity prewarm_media->check_stock check_buffer->check_stock aliquot_stock Action: Aliquot Stock to Avoid Freeze-Thaw check_stock->aliquot_stock Repeated Freeze-Thaw check_stock->end_soluble Stock OK aliquot_stock->end_soluble

Caption: Troubleshooting workflow for this compound precipitation.

Mechanism of Action: this compound-Induced Apoptosis

cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Mitochondrion Mitochondrion Cell_Cycle_Arrest->Mitochondrion Signals to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's signaling pathway leading to apoptosis.

References

Technical Support Center: Indanocine Therapeutic Index Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the therapeutic index of Indanocine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic indanone that functions as a potent antimitotic agent.[1][2][3] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[1][2] A notable feature of this compound is its efficacy in multidrug-resistant (MDR) cancer cells, which often overexpress drug efflux pumps.[1][2]

Q2: What is the therapeutic index and why is it important for anticancer drugs like this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher therapeutic index indicates a wider margin between the effective and toxic doses, suggesting a safer drug. For anticancer agents, a high TI is crucial to maximize the killing of tumor cells while minimizing damage to healthy tissues.

Q3: What are the known effects of this compound on normal, non-cancerous cells?

Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. At concentrations that are cytotoxic to multidrug-resistant cancer cells, this compound does not appear to impair the viability of normal, non-proliferating cells, such as peripheral blood lymphocytes.[2][3] This inherent selectivity is a promising characteristic for a favorable therapeutic index.

Q4: What are the main strategies to enhance the therapeutic index of this compound?

Several strategies can be employed to improve the therapeutic index of this compound:

  • Structural Modification (Analog Synthesis): Designing and synthesizing analogs of this compound can lead to compounds with improved efficacy, better safety profiles, or both. Modifications to the chemical structure can influence factors like binding affinity to tubulin, metabolic stability, and off-target effects.

  • Targeted Drug Delivery Systems: Encapsulating this compound within delivery systems like liposomes or nanoparticles can enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, while reducing exposure to healthy tissues.

  • Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug to be used. The selection of combination partners should be based on complementary mechanisms of action.

Troubleshooting Guides

Problem: High variability in IC50 values for this compound in our cancer cell line.

  • Possible Cause 1: Cell Culture Conditions. Inconsistent cell density at the time of treatment, variations in media composition, or mycoplasma contamination can all affect cell sensitivity to this compound.

    • Solution: Ensure a standardized cell seeding protocol. Regularly test for mycoplasma contamination. Use the same batch of media and supplements for all related experiments.

  • Possible Cause 2: this compound Stock Solution Instability. this compound, like many small molecules, may be sensitive to light or repeated freeze-thaw cycles.

    • Solution: Prepare small aliquots of the stock solution and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thawing of the same aliquot.

  • Possible Cause 3: Inaccurate Drug Concentration. Errors in serial dilutions can lead to significant variability in the final concentrations tested.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.

Problem: Observed toxicity in normal cell lines at concentrations expected to be non-toxic.

  • Possible Cause 1: High Proliferation Rate of "Normal" Cells. Some immortalized "normal" cell lines can have high proliferation rates, making them more susceptible to antimitotic agents than quiescent primary cells.

    • Solution: Use primary cells or well-characterized, slowly dividing normal cell lines as controls. Compare the effects on proliferating versus confluent (contact-inhibited) normal cells.

  • Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may have off-target effects unrelated to tubulin binding.

    • Solution: Perform dose-response curves over a wide range of concentrations to identify the threshold for non-specific toxicity. Investigate potential off-target pathways if the problem persists.

Problem: Inconsistent results in in vivo efficacy studies with this compound analogs.

  • Possible Cause 1: Poor Bioavailability of the Analog. The synthesized analog may have poor solubility or be rapidly metabolized in vivo.

    • Solution: Conduct pharmacokinetic studies to determine the bioavailability and half-life of the analog. Consider formulation strategies, such as using solubility enhancers, to improve drug exposure.

  • Possible Cause 2: Variability in Tumor Growth. Inconsistent tumor growth rates between animals can mask the therapeutic effect of the drug.

    • Solution: Ensure uniform tumor cell implantation and randomize animals into treatment groups based on initial tumor volume. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The therapeutic index is a critical determinant of a drug's clinical potential. Below are tables summarizing the cytotoxic activity of this compound and its analogs.

Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cells

Cell LineCell TypeIC50 (nM)Reference
MCF-7Human Breast Adenocarcinoma (Parental)>1000[2]
MCF-7/ADRHuman Breast Adenocarcinoma (MDR)32[2]
HL-60Human Promyelocytic Leukemia (Parental)100[2]
HL-60/ADRHuman Promyelocytic Leukemia (MDR)<10[2]
Peripheral Blood LymphocytesNormal Human CellsNon-toxic at cytotoxic concentrations for cancer cells[2]

Table 2: In Vivo Toxicity of an Indanone Derivative

CompoundAnimal ModelDoseObservationReference
Indanone Derivative 1Swiss Albino MiceUp to 1000 mg/kg (oral)Non-toxic[4]

Experimental Protocols

1. Determination of IC50 using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. In Vivo Acute Toxicity Study (General Protocol)

This protocol provides a general framework for assessing the acute toxicity of an this compound analog in a rodent model.

  • Materials:

    • Healthy, young adult mice or rats of a single strain

    • This compound analog

    • Appropriate vehicle for administration (e.g., saline, PEG400)

    • Standard laboratory animal housing and care facilities

  • Procedure:

    • Divide animals into groups (e.g., 5 animals per sex per group).

    • Administer the this compound analog via the intended clinical route (e.g., intravenous, oral gavage) at a range of doses. Include a vehicle control group.

    • Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for 14 days. Record any changes in behavior, appearance, and body weight.

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.

    • The data is used to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Indanocine_Apoptosis_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Mitochondrial_Pathway Mitochondrial Pathway G2M_Arrest->Mitochondrial_Pathway Triggers Caspase8 Caspase-8 Activation G2M_Arrest->Caspase8 Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Therapeutic_Index_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cells Cancer Cell Lines MTT_Assay1 MTT Assay Cancer_Cells->MTT_Assay1 Normal_Cells Normal Cell Lines MTT_Assay2 MTT Assay Normal_Cells->MTT_Assay2 IC50_Cancer Determine IC50 (Efficacy) MTT_Assay1->IC50_Cancer IC50_Normal Determine IC50 (Toxicity) MTT_Assay2->IC50_Normal TI_Calculation Therapeutic Index Calculation (LD50/ED50 or IC50_Normal/IC50_Cancer) IC50_Cancer->TI_Calculation IC50_Normal->TI_Calculation Tumor_Model Xenograft/Syngeneic Tumor Model Efficacy_Study Efficacy Study Tumor_Model->Efficacy_Study Toxicity_Model Healthy Animal Model Toxicity_Study Toxicity Study Toxicity_Model->Toxicity_Study ED50 Determine ED50 (Efficacy) Efficacy_Study->ED50 LD50 Determine LD50/TD50 (Toxicity) Toxicity_Study->LD50 ED50->TI_Calculation LD50->TI_Calculation

References

Technical Support Center: Investigating Potential Off-Target Effects of Indanocine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the molecular interactions of Indanocine. While this compound is a potent antimitotic agent, its primary mechanism of action is not through kinase inhibition. This resource aims to clarify its established mechanism and provide a framework for investigating potential, uncharacterized off-target effects, including any potential interactions with kinases.

Frequently Asked Questions (FAQs)

Q1: Is this compound a kinase inhibitor?

A1: No, this compound is not primarily classified as a kinase inhibitor. Extensive research has identified its main mechanism of action as a microtubule-destabilizing agent.[1][2][3] It functions by binding to tubulin at the colchicine-binding site, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4]

Q2: My experiment with this compound produced a phenotype that resembles the effect of a known kinase inhibitor. Could this compound have off-target kinase effects?

A2: While the primary target of this compound is tubulin, it is plausible, as with any small molecule, that it could have unidentified off-target interactions.[5][6] An unexpected phenotype could stem from several possibilities:

  • Indirect Effects: Disruption of the microtubule network can trigger a cascade of downstream signaling events, some of which may be regulated by kinases.[7] For example, microtubule damage can lead to the phosphorylation of proteins like Bcl-2, a process involving kinases.

  • Uncharacterized Off-Target Kinase Interaction: Although not its primary function, this compound could potentially bind to one or more kinases with some affinity.

  • Cell-line Specific Effects: The cellular context, including the specific kinome expression and signaling network of a particular cell line, can influence the response to a compound.

Q3: How can I determine if this compound is interacting with kinases in my experimental system?

A3: To investigate potential off-target kinase interactions of this compound, a systematic approach is recommended. This typically involves a combination of in vitro biochemical assays and cell-based methods. A comprehensive kinome-wide screen would be the most direct way to identify potential kinase targets.

Q4: What are the first steps to troubleshoot unexpected results when using this compound?

A4: If you observe an unexpected phenotype, consider the following troubleshooting steps:

  • Confirm On-Target Effect: Use immunofluorescence to verify that this compound is disrupting the microtubule network in your cells at the concentration used.

  • Dose-Response Analysis: Perform a thorough dose-response curve to ensure you are using an appropriate concentration. High concentrations are more likely to induce off-target effects.

  • Use a Control Compound: Compare the phenotype induced by this compound with that of other microtubule-disrupting agents that bind to the colchicine site (e.g., nocodazole) and those with different binding sites (e.g., paclitaxel). This can help distinguish between general effects of microtubule disruption and compound-specific effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype (e.g., activation of a specific signaling pathway). 1. Indirect consequence of microtubule disruption. 2. Potential off-target kinase interaction.1. Perform a phosphoproteomics study to identify changes in kinase signaling pathways downstream of microtubule disruption. 2. Conduct a kinome-wide binding or activity assay to directly test for this compound-kinase interactions.
High levels of cytotoxicity in a specific cell line. 1. High sensitivity of the cell line to microtubule disruption. 2. Off-target toxicity.1. Titrate this compound to the lowest effective concentration that disrupts microtubules. 2. Test the compound in a panel of different cell lines to assess cell-type-specific toxicity.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the this compound stock solution.1. Standardize all cell culture and treatment protocols. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment.

Experimental Protocols

Protocol 1: Kinome-Wide In Vitro Binding Assay

This protocol provides a general workflow to screen for potential interactions between this compound and a large panel of kinases.

Objective: To identify kinases that physically bind to this compound.

Methodology:

  • Compound Immobilization: Covalently attach this compound to a solid support, such as sepharose beads, creating an affinity matrix.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest, ensuring that kinases remain in their active conformation.

  • Affinity Chromatography:

    • Incubate the this compound-coupled beads with the cell lysate to allow for binding.

    • Wash the beads extensively with a suitable buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with a high concentration of free this compound.

  • Protein Identification:

    • Separate the eluted proteins using SDS-PAGE.

    • Excise protein bands and subject them to in-gel digestion with trypsin.

    • Identify the proteins, including any kinases, using mass spectrometry (LC-MS/MS).[8]

Protocol 2: Immunofluorescence Staining for Microtubule Disruption

Objective: To visually confirm the on-target activity of this compound by observing its effect on the cellular microtubule network.

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle and positive controls) for the desired duration.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. In this compound-treated cells, a diffuse tubulin staining pattern should be observed, in contrast to the well-defined filamentous network in control cells.

Visualizations

Indanocine_Mechanism This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Disruption Microtubule Network Disruption Depolymerization->Tubulin Apoptosis Apoptosis Disruption->Apoptosis

Caption: Primary mechanism of action of this compound.

Off_Target_Workflow cluster_Discovery Phase 1: Discovery cluster_Validation Phase 2: Validation cluster_Confirmation Phase 3: Confirmation Phenotype Unexpected Cellular Phenotype Observed KinomeScreen Kinome-wide Screen (e.g., Binding Assay) Phenotype->KinomeScreen Hit_Kinases Potential Off-Target 'Hit' Kinases KinomeScreen->Hit_Kinases Biochemical Biochemical Assay (IC50 Determination) Hit_Kinases->Biochemical Cellular Cell-based Target Engagement (e.g., Western Blot for Phospho-Substrate) Hit_Kinases->Cellular Genetic Genetic Knockdown/out of 'Hit' Kinase Cellular->Genetic Rescue Phenotype Rescue Experiment Genetic->Rescue Confirmation Off-Target Confirmed Rescue->Confirmation

Caption: Workflow for identifying and validating off-target effects.

References

Overcoming limitations in the synthesis of Indanocine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Indanocine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my intramolecular Friedel-Crafts acylation to form the indanone core. What are the common causes?

A1: Low yields in this reaction can stem from several factors:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, making the cyclization difficult.

  • Suboptimal Acid Catalyst: The choice and amount of the Brønsted or Lewis acid catalyst are critical. Insufficient catalyst may lead to an incomplete reaction, while an excessive amount can promote side reactions. Common catalysts include polyphosphoric acid (PPA) and triflic acid (TfOH).[1]

  • Poor Quality Starting Materials: Impurities in the starting 3-arylpropionic acid or its corresponding acid chloride can interfere with the reaction.

  • Side Reactions: Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high concentrations, leading to polymeric byproducts.[1]

  • Product Instability: The 1-indanone product itself might be unstable under the harsh acidic conditions and high temperatures often employed, leading to degradation.[1]

Q2: My Nazarov cyclization to form an indanone derivative is not proceeding to completion, resulting in a low yield. What are the key parameters to optimize?

A2: The efficiency of the Nazarov cyclization is highly dependent on several factors:

  • Catalyst System: The choice of Lewis acid (e.g., FeCl₃, AlCl₃) or Brønsted acid is crucial and substrate-dependent. Experimenting with different catalysts can significantly improve yields.

  • Reaction Temperature: The optimal temperature can vary. It's recommended to screen a range of temperatures to find the sweet spot for your specific substrate.

  • Substrate Concentration: High concentrations can sometimes lead to intermolecular side reactions. Running the reaction under more dilute conditions may favor the desired intramolecular cyclization.

  • Moisture: The presence of water can deactivate many acid catalysts. Ensure that your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

Q3: I am observing the formation of regioisomers during the synthesis. How can I improve the regioselectivity?

A3: Regioselectivity, particularly in Friedel-Crafts type reactions, can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. For PPA-catalyzed reactions, the grade of PPA, specifically its phosphorus pentoxide (P₂O₅) content, can influence the outcome. Higher P₂O₅ content may favor one regioisomer, while lower content may favor another. Careful selection of the starting materials and reaction conditions is key to controlling regioselectivity.

Troubleshooting Guides

Guide 1: Low Yield in Intramolecular Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient catalyst activity or amount.Increase the amount of catalyst. Ensure the catalyst is fresh and anhydrous. Consider a stronger acid catalyst (e.g., triflic acid).
Deactivated aromatic ring.If possible, modify the substrate to include electron-donating groups on the aromatic ring. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required.
Formation of multiple products/byproducts Intermolecular side reactions.Run the reaction at a lower concentration.
Product degradation.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a milder catalyst or lower reaction temperature.
Difficulty in product isolation Formation of polymeric material.This is often due to intermolecular reactions. Use more dilute conditions. Ensure efficient stirring to minimize localized high concentrations.
Guide 2: Poor Conversion in Nazarov Cyclization
Symptom Possible Cause Suggested Solution
Reaction stalls Ineffective catalyst for the specific substrate.Screen a variety of Lewis acids (e.g., FeCl₃, AlCl₃, BF₃·OEt₂) and Brønsted acids (e.g., TfOH, PPA).
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Low yield despite complete consumption of starting material Product instability under reaction conditions.Attempt the reaction at a lower temperature for a longer duration. Quench the reaction as soon as it is complete.
Complex mixture of products.Re-evaluate the substrate design. Steric hindrance or electronic effects may be leading to undesired reaction pathways.

Experimental Protocols

Protocol 1: Synthesis of an Indanone Core via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of a 3-arylpropionic acid to a 1-indanone using polyphosphoric acid (PPA).

Materials:

  • 3-arylpropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the 3-arylpropionic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Tubulin Polymerization Assay

This assay is used to determine the effect of this compound derivatives on the in vitro polymerization of tubulin.

Materials:

  • Tubulin (lyophilized)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound derivative stock solution (in DMSO)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of kinetic measurements at 340 nm and temperature control at 37°C.

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL) on ice.

  • Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

  • Add the this compound derivative (or vehicle control, DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to obtain polymerization curves. Inhibition of polymerization will result in a lower rate and extent of the absorbance increase compared to the control.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, an executioner caspase in apoptosis, in cells treated with this compound derivatives. This is a colorimetric assay based on the cleavage of a p-nitroanilide (pNA) substrate.

Materials:

  • Cells treated with this compound derivative

  • Cell Lysis Buffer

  • Reaction Buffer (containing DTT)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Induce apoptosis in your cell line by treating with various concentrations of the this compound derivative for a specified time. Include an untreated control.

  • Harvest the cells and lyse them using the Cell Lysis Buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample lysate.

  • Add Reaction Buffer to each well.

  • Add the DEVD-pNA substrate to each well to start the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in absorbance at 405 nm is proportional to the caspase-3 activity.

Visualizations

Indanocine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Derivative Tubulin αβ-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Apparatus Disruption of Mitotic Apparatus Microtubules->Mitotic_Apparatus Leads to Apoptosis_Signal Apoptotic Signal Mitotic_Apparatus->Apoptosis_Signal Triggers Caspase9 Caspase-9 (Initiator) Apoptosis_Signal->Caspase9 Caspase8 Caspase-8 (Initiator) Apoptosis_Signal->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Synthesis_Workflow Start Start: Starting Materials (e.g., 3-arylpropionic acid) Reaction_Setup Reaction Setup (Dry glassware, inert atmosphere) Start->Reaction_Setup Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts or Nazarov) Reaction_Setup->Cyclization Workup Aqueous Workup (Quenching, Extraction) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure this compound Derivative Characterization->End

Caption: General experimental workflow for this compound derivative synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure Check_Conditions Review Reaction Conditions (Temp, Conc, Catalyst) Check_Moisture Ensure Anhydrous Conditions Check_Conditions->Check_Moisture Optimize_Catalyst Optimize Catalyst System Check_Moisture->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Re_run Re-run Experiment Optimize_Conc->Re_run Impure->Check_Conditions No Purify Purify Starting Material Impure->Purify Yes Purify->Re_run

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Validating On-Target Engagement of Indanocine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target engagement of Indanocine in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic indanone compound that exhibits antiproliferative and cytotoxic activities.[1][2][3] Its primary mechanism of action is the disruption of microtubule dynamics by binding to the colchicine-binding site on β-tubulin.[1][4][5][6] This interaction inhibits tubulin polymerization, leading to mitotic arrest and subsequent induction of apoptosis, particularly in multidrug-resistant cancer cells.[1][2][3]

Q2: Why is it crucial to validate on-target engagement of this compound?

A2: Validating that this compound directly interacts with its intended target, tubulin, within a cellular environment is a critical step in drug discovery. It provides confidence that the observed phenotypic effects, such as cell death, are a direct consequence of this interaction. This confirmation of the mechanism of action is essential for the progression of a drug candidate through preclinical and clinical development.

Q3: What are the primary methods to confirm this compound's engagement with tubulin in cells?

A3: The three primary methods to validate the on-target engagement of this compound with tubulin in cells are:

  • Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding by observing a shift in the thermal stability of tubulin in the presence of this compound.[7]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): To identify tubulin as a direct binding partner of this compound.

  • Reporter Gene Assay: To measure the functional consequence of tubulin disruption by monitoring the activity of a downstream signaling pathway.

Q4: What is the expected outcome of a successful on-target validation of this compound?

A4: A successful validation will demonstrate that this compound directly binds to tubulin in cells, leading to a measurable downstream effect. This would be evidenced by a thermal shift of tubulin in a CETSA experiment, the identification of tubulin in an IP-MS pulldown with an this compound probe, and the modulation of a reporter gene linked to a microtubule-dependent signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Tubulin Polymerization) ~1.5 µMPurified tubulin[1]
GI50 (Growth Inhibition) 3 nMMCF-7/ADR (Multidrug-Resistant)[1]
GI50 (Growth Inhibition) 18 nMMCF-7 (Parental)[1]
GI50 (Growth Inhibition) 4 nMMES-SA/DX5 (Multidrug-Resistant)[1]
GI50 (Growth Inhibition) 20 nMMES-SA (Parental)[1]
GI50 (Growth Inhibition) 5 nMHL-60/ADR (Multidrug-Resistant)[1]
GI50 (Growth Inhibition) 15 nMHL-60 (Parental)[1]

Table 2: Computationally Determined Binding Energies of this compound to Tubulin Isotypes

Tubulin IsotypeBinding Energy (kcal/mol)Reference
αβI-8.09[6]
αβIIa-9.09[6]
αβIII-8.07[6]
αβIVa-8.30[6]
αβIVb-7.81[6]
αβV-8.73[6]
αβVI-8.10[6]

Experimental Protocols and Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to assess the direct binding of this compound to tubulin by measuring changes in the protein's thermal stability.

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis prep_cells Culture and harvest cells treat_cells Treat cells with this compound or vehicle (DMSO) prep_cells->treat_cells heat_cells Heat cell lysates to a range of temperatures treat_cells->heat_cells lysis Lyse cells heat_cells->lysis centrifuge Centrifuge to separate soluble and aggregated proteins lysis->centrifuge sds_page Run SDS-PAGE and Western Blot for Tubulin centrifuge->sds_page quantify Quantify band intensity and plot melt curve sds_page->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 or K562) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a suitable lysis buffer with protease inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and normalize the protein concentration. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against β-tubulin, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using chemiluminescence and quantify the band intensities. Plot the percentage of soluble tubulin against the temperature to generate melt curves. A shift in the melt curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Troubleshooting Guide: CETSA

ProblemPossible Cause(s)Suggested Solution(s)
No thermal shift observed Insufficient this compound concentration.Perform a dose-response experiment to determine the optimal concentration.
This compound does not significantly alter tubulin's thermal stability.Use an orthogonal method like IP-MS to confirm binding.
High variability between replicates Inconsistent heating or sample handling.Use a thermal cycler for precise temperature control and ensure consistent pipetting.
Weak or no tubulin signal Low tubulin expression in the chosen cell line.Select a cell line with higher tubulin expression or optimize antibody concentrations.
Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol aims to identify tubulin as a direct binding partner of this compound using an affinity-based pulldown approach. This requires a modified version of this compound with a reactive group for immobilization on beads.

Experimental Workflow Diagram

IPMS_Workflow cluster_bead_prep Bead Preparation cluster_incubation Incubation cluster_pulldown Pulldown & Elution cluster_ms_analysis Mass Spectrometry prep_beads Immobilize this compound analogue onto beads incubate Incubate beads with cell lysate prep_beads->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute ms Analyze eluate by LC-MS/MS elute->ms identify Identify proteins and search for tubulin ms->identify

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Detailed Protocol:

  • Bead Preparation: Covalently couple an this compound analogue containing a reactive handle (e.g., an amine or carboxyl group) to activated beads (e.g., NHS-activated sepharose).

  • Cell Lysis: Lyse cultured cells (e.g., HeLa) in a non-denaturing lysis buffer containing protease inhibitors.

  • Incubation: Incubate the this compound-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. Include a control with beads that have not been coupled to the drug.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive elution with excess free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down. A significant enrichment of tubulin in the this compound pulldown compared to the control indicates direct binding.

Troubleshooting Guide: IP-MS

ProblemPossible Cause(s)Suggested Solution(s)
High background of non-specific proteins Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer.
Hydrophobic interactions with the beads.Add a low concentration of a non-ionic detergent to the wash buffer.
No tubulin identified Inefficient pulldown.Optimize the concentration of the immobilized this compound and the incubation time.
Elution is incomplete.Try different elution methods (e.g., boiling in SDS-PAGE sample buffer).
Low protein yield Insufficient starting material.Increase the amount of cell lysate used for the pulldown.
GEF-H1/RhoA Signaling Reporter Assay

This protocol measures the activation of the GEF-H1/RhoA signaling pathway, a downstream consequence of microtubule disruption, using a dual-luciferase reporter assay.

Signaling Pathway Diagram

Signaling_Pathway cluster_drug Drug Action cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Cascade cluster_reporter Reporter Gene This compound This compound Microtubules Microtubules This compound->Microtubules inhibits polymerization GEF_H1 GEF-H1 Microtubules->GEF_H1 releases RhoA RhoA GEF_H1->RhoA activates ROCK ROCK RhoA->ROCK activates NF_kB NF-κB ROCK->NF_kB activates Reporter Luciferase Reporter Gene (NF-κB Response Element) NF_kB->Reporter drives expression

Caption: this compound-induced microtubule disruption and downstream signaling.

Detailed Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing an NF-κB response element and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24-48 hours, treat the transfected cells with a range of this compound concentrations for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially from the same lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in response to this compound treatment indicates the activation of the NF-κB pathway as a result of microtubule disruption.

Troubleshooting Guide: Reporter Assay

ProblemPossible Cause(s)Suggested Solution(s)
Low luciferase signal Low transfection efficiency.Optimize the transfection protocol (e.g., DNA-to-reagent ratio).
Inefficient cell lysis.Ensure complete cell lysis by visual inspection and optimize lysis buffer incubation time.
High variability Inconsistent cell numbers or transfection efficiency between wells.Ensure even cell seeding and consistent transfection across all wells.
No change in reporter activity The signaling pathway is not responsive in the chosen cell line.Use a cell line known to have an active GEF-H1/RhoA/NF-κB pathway.
The timing of the assay is not optimal.Perform a time-course experiment to determine the peak of reporter gene expression.

Disclaimer: These protocols and troubleshooting guides are intended as a starting point. Researchers should optimize the experimental conditions for their specific cell lines and reagents.

References

Validation & Comparative

A Comparative Analysis of Tubulin-Binding Kinetics: Indanocine vs. Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding kinetics of two potent microtubule-destabilizing agents: Indanocine and colchicine. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a deeper understanding of their distinct molecular interactions and subsequent cellular effects.

Quantitative Comparison of Tubulin-Binding Kinetics

The following table summarizes the key quantitative parameters governing the interaction of this compound and colchicine with tubulin.

ParameterThis compoundColchicineReferences
Binding Site Colchicine-binding site on β-tubulinColchicine-binding site on β-tubulin[1][2][3][4]
Binding Reversibility ReversiblePoorly reversible[2][5]
Binding Kinetics Biphasic, faster association rate than colchicineBiphasic, slow association rate[2][5][6]
IC50 (Tubulin Polymerization) 2.85 µM~6.5 µM[2]
Apparent On-Rate Constant (k_on) Not explicitly quantified in the provided resultsαβII-tubulin: 132 ± 5 M⁻¹s⁻¹αβIII-tubulin: 30 ± 2 M⁻¹s⁻¹αβIV-tubulin: 236 ± 7 M⁻¹s⁻¹[7]
Affinity Constant (K_a) Not explicitly quantified in the provided resultsαβII-tubulin: 0.24 x 10⁶ M⁻¹αβIII-tubulin: 0.12 x 10⁶ M⁻¹αβIV-tubulin: 3.31 x 10⁶ M⁻¹[7]
Activation Energy (E_a) 10.5 ± 0.81 kcal/mol13 kcal/mol (for monomeric tubulin)[2][8]

Delving into the Mechanisms of Action

Both this compound and colchicine target tubulin, the fundamental building block of microtubules. However, their downstream cellular consequences exhibit notable differences.

This compound: This synthetic indanone potently inhibits tubulin polymerization by binding to the colchicine site.[1][3] A key feature of this compound is its ability to selectively induce apoptosis in multidrug-resistant (MDR) cancer cells, a characteristic not as pronounced with other antimitotic agents.[1][9] The apoptotic cascade initiated by this compound involves a sequence of events including the disruption of mitochondrial membrane potential and the activation of caspases.[1]

Colchicine: As a classic antimitotic agent, colchicine's primary mechanism involves binding to tubulin heterodimers, thereby preventing their assembly into microtubules.[10][11] This disruption of the microtubule network has significant anti-inflammatory effects, largely by inhibiting neutrophil activity, such as migration and phagocytosis.[12] Colchicine is also known to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome.[10][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and colchicine.

Tubulin Polymerization Inhibition Assay

This assay is fundamental to determining the inhibitory concentration (IC50) of compounds that target microtubule dynamics.

Objective: To quantify the concentration of a compound required to inhibit tubulin polymerization by 50%.

Materials:

  • Purified tubulin (free of microtubule-associated proteins)

  • Glutamate (to promote assembly)

  • Guanosine 5'-triphosphate (GTP)

  • Test compounds (this compound, colchicine) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 10 µM) in assay buffer with glutamate (e.g., 0.8 M).

  • Add varying concentrations of the test compound (this compound or colchicine) or vehicle control to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Chill the reaction mixture on ice and add GTP to a final concentration of 0.4 mM to initiate polymerization.

  • Transfer the reaction mixture to a temperature-controlled cuvette in the spectrophotometer at 37°C.

  • Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Determine the initial rate of polymerization for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.[3]

Competitive Colchicine Binding Assay

This assay is used to determine if a test compound binds to the same site on tubulin as colchicine.

Objective: To assess the ability of a test compound to displace radiolabeled colchicine from its binding site on tubulin.

Materials:

  • Purified tubulin

  • [³H]colchicine (radiolabeled colchicine)

  • Test compound (this compound)

  • Unlabeled colchicine (for positive control)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of tubulin (e.g., 1 µM) and [³H]colchicine (e.g., 5 µM).

  • Add varying concentrations of the test compound (this compound) or unlabeled colchicine to the reaction mixtures.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the tubulin-bound [³H]colchicine from the unbound ligand. This can be achieved by methods such as gel filtration or by using a filter-binding assay.

  • Quantify the amount of radioactivity in the tubulin-bound fraction using a scintillation counter.

  • Calculate the percentage of inhibition of [³H]colchicine binding for each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of [³H]colchicine binding (IC50) can be determined.[3]

Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis

This technique allows for the measurement of rapid binding kinetics.

Objective: To determine the association rate constants of a compound binding to tubulin.

Materials:

  • Purified tubulin

  • Test compound (this compound or colchicine)

  • Assay buffer

  • Stopped-flow fluorometer

Procedure:

  • Prepare solutions of tubulin and the test compound in assay buffer. The binding of some ligands, like this compound, to tubulin can result in a change in fluorescence.[2]

  • Rapidly mix the tubulin and compound solutions in the stopped-flow instrument.

  • Monitor the change in fluorescence intensity over time as the binding reaction occurs.

  • The resulting kinetic traces can be fitted to appropriate models (e.g., single or double exponential) to determine the observed rate constants.

  • By performing the experiment under pseudo-first-order conditions (one reactant in large excess), the association rate constant (kon) can be calculated.[2]

Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the experimental workflow for assessing tubulin-binding kinetics and the distinct signaling pathways affected by this compound and colchicine.

G cluster_0 Experimental Workflow: Tubulin-Binding Kinetics A Tubulin Purification B Tubulin Polymerization Assay (IC50 Determination) A->B C Competitive Binding Assay (Binding Site Confirmation) A->C D Stopped-Flow Spectroscopy (Kinetic Rate Constants) A->D E Data Analysis & Comparison B->E C->E D->E G cluster_0 Downstream Effects of Tubulin Binding This compound This compound Tubulin αβ-Tubulin Dimer This compound->Tubulin Colchicine Colchicine Colchicine->Tubulin Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule MDR_Cancer MDR Cancer Cells Microtubule->MDR_Cancer Disruption in Inflammatory_Cells Inflammatory Cells (e.g., Neutrophils) Microtubule->Inflammatory_Cells Disruption in Apoptosis Mitochondrial Dysfunction Caspase Activation -> Apoptosis MDR_Cancer->Apoptosis Inflammation Inhibition of Migration & Phagocytosis NLRP3 Inflammasome Inhibition -> Anti-inflammatory Effects Inflammatory_Cells->Inflammation

References

Head-to-head comparison of Indanocine and podophyllotoxin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of microtubule-targeting anticancer agents, both Indanocine and podophyllotoxin have demonstrated significant potential. While both compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, their nuanced mechanisms and differential efficacy, particularly against drug-resistant cell lines, warrant a detailed comparative analysis. This guide provides a head-to-head in vitro comparison of this compound and podophyllotoxin, summarizing key experimental data and outlining the methodologies used to evaluate their performance.

Mechanism of Action and Cellular Effects

Both this compound and podophyllotoxin are potent inhibitors of tubulin polymerization. They bind to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to a cascade of cellular events, culminating in apoptosis.

This compound is a synthetic indanone that interacts with tubulin at the colchicine-binding site, potently inhibiting its polymerization.[1][2] A distinguishing feature of this compound is its selective cytotoxicity towards multidrug-resistant (MDR) cancer cells.[1][2][3] Remarkably, it can induce apoptosis in these MDR cells even when they are in a stationary, non-proliferating phase.[1][3] This apoptotic induction is mediated through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of caspase-3.[1][2]

Podophyllotoxin , a naturally occurring lignan, also functions as a microtubule-destabilizing agent, leading to cell cycle arrest in the G2/M phase.[4][5][6][7] Its cytotoxic effects are linked to the induction of apoptosis through multiple signaling pathways. Studies have shown its ability to generate reactive oxygen species (ROS), which in turn activates the p38 MAPK signaling pathway, leading to apoptosis.[4][8] Additionally, podophyllotoxin can trigger apoptosis through the activation of caspases and by inducing endoplasmic reticulum (ER) stress and autophagy.[6] It is important to note that some well-known derivatives of podophyllotoxin, such as etoposide, have a different primary mechanism of action, acting as topoisomerase II inhibitors.[5][7][9]

Data Presentation: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and podophyllotoxin against various cancer cell lines as reported in different studies. It is important to note that these values were not obtained from a single head-to-head comparative study, and therefore, experimental conditions may vary.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound MCF-7/ADR (MDR)Breast Adenocarcinoma0.032[1]
HL-60/ADR (MDR)Promyelocytic Leukemia0.01[2]
Podophyllotoxin A549Non-small Cell Lung Cancer0.0076[6]
NCI-H1299Non-small Cell Lung Cancer0.0161[6]
HCT-116Colorectal CarcinomaNot specified, but effective[4][10]
HepG2Hepatocellular CarcinomaNot specified, but effective[10]
BT-549Breast Ductal Carcinoma1.26[11]
MCF-7Breast Adenocarcinoma7.22[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and podophyllotoxin-induced apoptosis.

Indanocine_Pathway This compound Apoptotic Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitochondria Mitochondria Microtubule_Disruption->Mitochondria MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism via microtubule disruption and mitochondrial apoptosis.

Podophyllotoxin_Pathway Podophyllotoxin Apoptotic Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Inhibits Polymerization ROS ROS Generation Podophyllotoxin->ROS Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Podophyllotoxin's mechanism via microtubule disruption and ROS/MAPK signaling.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the cytotoxicity of a compound using an MTT assay.

MTT_Workflow Cytotoxicity Assay Workflow (MTT) Start Start: Cell Seeding Incubation1 24h Incubation (Cell Attachment) Start->Incubation1 Treatment Treat with Serial Dilutions of Compound Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 2-4h Incubation (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Read_Absorbance Read Absorbance (e.g., 570 nm) Solubilization->Read_Absorbance Data_Analysis Data Analysis: Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining IC50 values using the MTT assay.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.[1][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or podophyllotoxin. A typical concentration range might be from 0.01 µM to 100 µM.[12] Include a vehicle-only control.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on cell cycle progression.[13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or podophyllotoxin for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Rehydrate the cells in PBS, then treat them with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

  • Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software. An accumulation of cells in the G2/M peak would indicate a block at this phase.[13][14]

Conclusion

Both this compound and podophyllotoxin are effective microtubule-destabilizing agents that induce G2/M cell cycle arrest and apoptosis in cancer cells. While they share a primary target, key differences exist. Podophyllotoxin's apoptotic mechanisms are well-characterized and involve multiple pathways, including ROS generation and p38 MAPK activation.[4][8] The most significant advantage of this compound, based on current literature, is its pronounced and selective cytotoxic activity against multidrug-resistant cancer cells, even in a non-proliferating state.[1][2][3] This suggests that this compound and related indanones could be promising lead compounds for developing therapeutic strategies to overcome drug resistance in cancer.[3] Further direct comparative studies are necessary to fully elucidate their relative potencies and therapeutic potential across a broader range of cancer types.

References

Comparative Analysis of Indanocine's Effect on Different Tubulin Isotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Indanocine, a potent microtubule-depolymerizing agent, and its interaction with various tubulin isotypes. This document summarizes key findings from computational and experimental studies, offers detailed experimental protocols for further investigation, and places this compound in the context of other microtubule-targeting agents.

This compound is a synthetic indanone that has demonstrated significant antiproliferative activity against a broad range of human tumor cell lines, including multidrug-resistant (MDR) cells.[1] Its mechanism of action involves binding to the colchicine site on the β-tubulin subunit of the αβ-tubulin heterodimer, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.[1][2] The differential expression of tubulin isotypes in cancer cells is an emerging area of research, with implications for drug efficacy and resistance.[3] This guide delves into the specifics of this compound's interaction with these different tubulin isotypes.

This compound's Interaction with Tubulin Isotypes: A Comparative Overview

A significant computational study by Kumbhar et al. (2018) provides the most detailed comparative analysis of this compound's binding affinity to seven different human αβ-tubulin isotypes.[4][5] The study utilized molecular docking and molecular dynamics simulations to calculate the binding free energy of this compound to each isotype.

The results indicate that this compound exhibits preferential binding to certain tubulin isotypes. The calculated binding free energy decreases in the order of αβVI > αβIVb > αβIIa > αβIII > αβV > αβIVa > αβI, suggesting the strongest binding affinity for the αβVI isotype and the weakest for the αβI isotype.[5]

Tubulin IsotypeCalculated Binding Free Energy (kcal/mol)
αβILowest Affinity
αβIIaHigh Affinity
αβIIIModerate Affinity
αβIVaLow Affinity
αβIVbHigh Affinity
αβVModerate Affinity
αβVIHighest Affinity

Data sourced from Kumbhar et al. (2018).[5]

While this comprehensive computational data awaits direct experimental validation for each isotype, a study by Paré et al. (2020) provides some experimental support. Their research demonstrated that this compound shows similar inhibitory potency on tubulin polymerization in both bovine brain tubulin (a mixture of various isotypes) and chicken erythrocyte tubulin, which is composed almost exclusively of the βVI isotype.[6] This suggests that this compound is active across different tubulin isotypes, including the one for which it has the highest predicted binding affinity.

This compound Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by disrupting the normal dynamics of microtubules, which are essential for various cellular processes, including cell division.

Indanocine_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimer (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization This compound->Microtubule_Destabilization Promotes Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's mechanism of action leading to apoptosis.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A key study reported the 50% growth-inhibitory concentrations (GI50) in both drug-sensitive (MCF-7) and multidrug-resistant (MCF-7/ADR) human breast adenocarcinoma cell lines.[7] Notably, the resistant cell line showed higher sensitivity to this compound.[7] The tubulin isotype expression profiles of these and other common cancer cell lines are presented below to facilitate correlation between drug sensitivity and isotype composition.

Cell LineCancer TypeThis compound GI50 (nM)Predominant β-Tubulin Isotypes
MCF-7 Breast Adenocarcinoma>10,000βI, βIV[8]
MCF-7/ADR Doxorubicin-Resistant Breast Adenocarcinoma16βII, βIII, βV (upregulated)[9][10]
A549 Lung CarcinomaNot ReportedβI, βIVb, βIII, βV[11]
HeLa Cervical CancerNot ReportedPrimarily βI and βIVb[12]
K562 Chronic Myeloid LeukemiaNot ReportedClass IV β-tubulin isotypes are overexpressed in dividing cells.[1] Overexpression of βIII in a resistant variant.[13]

GI50 values for MCF-7 and MCF-7/ADR from Leoni et al. (2000).[7] Tubulin isotype expression data compiled from multiple sources.[1][8][9][10][11][12][13]

Comparison with Alternative Microtubule-Targeting Agents

This compound belongs to the class of microtubule destabilizing agents that bind to the colchicine site. A comparison with other agents targeting this site, as well as agents targeting other sites on tubulin, provides a broader perspective on its potential therapeutic utility.

Drug ClassExample(s)Binding Site on β-TubulinPrimary Effect on Microtubules
Indanones This compound Colchicine Site Destabilization
Vinca AlkaloidsVinblastine, VincristineVinca DomainDestabilization
Colchicine AnalogsCombretastatin A-4Colchicine SiteDestabilization
TaxanesPaclitaxel, DocetaxelTaxane SiteStabilization
EpothilonesIxabepiloneTaxane SiteStabilization

Experimental Protocols

For researchers interested in validating the computational findings or further exploring the interaction of this compound and other compounds with tubulin isotypes, the following experimental protocols are provided.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 In Vitro Biochemical Assays Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) IC50_Determination IC50 Determination (MTT Assay) Cell_Culture->IC50_Determination Isotype_Quantification Tubulin Isotype Quantification (Western Blot / Proteomics) Cell_Culture->Isotype_Quantification Data_Analysis Data Analysis and Correlation IC50_Determination->Data_Analysis Isotype_Quantification->Data_Analysis Purified_Tubulin Purified Tubulin Isotypes Binding_Assay Binding Affinity Measurement (Fluorescence Quenching) Purified_Tubulin->Binding_Assay Polymerization_Assay Microtubule Polymerization Assay Purified_Tubulin->Polymerization_Assay Binding_Assay->Data_Analysis Polymerization_Assay->Data_Analysis

References

Indanocine's Potency in the Landscape of Novel Microtubule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of oncology drug development, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed comparison of Indanocine, a synthetic indanone, with novel microtubule inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies and mechanisms of action. This analysis is supported by experimental data, detailed protocols, and visual representations of key cellular pathways.

Introduction to Microtubule Dynamics as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapies. Microtubule inhibitors disrupt the delicate balance of microtubule polymerization and depolymerization, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). This compound and the novel inhibitors discussed herein fall into the latter category, primarily interacting with the colchicine-binding site on β-tubulin.

This compound: A Potent Colchicine-Site Inhibitor with Activity Against Multidrug-Resistant Cancers

This compound is a synthetic indanone that has demonstrated significant antiproliferative activity. It functions by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] A key feature of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, a significant challenge in clinical oncology.[1][2] This suggests that this compound may not be a substrate for common efflux pumps like P-glycoprotein, which are often responsible for drug resistance.

Mechanism of Action and Apoptotic Pathway

Upon disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death. The apoptotic pathway initiated by this compound involves a reduction in the mitochondrial membrane potential, followed by the activation of caspase-3, a key executioner caspase.[1][2]

Indanocine_Apoptosis_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibition Mitotic_Arrest G2/M Phase Arrest MT_Depolymerization->Mitotic_Arrest Mitochondria Mitochondrial Membrane Potential Decrease Mitotic_Arrest->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Novel Microtubule Inhibitors: Expanding the Therapeutic Arsenal

Recent research has focused on developing novel microtubule inhibitors that can overcome the limitations of existing drugs, such as toxicity and drug resistance. This guide highlights two such promising compounds: T115 and MP-HJ-1b.

T115: A Triazole-Based Inhibitor with Potent and Selective Cytotoxicity

T115 is a novel N-substituted 1,2,4-triazole compound that inhibits tubulin polymerization by binding to the colchicine site.[3] It exhibits potent and selective cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to other microtubule agents, while showing significantly less toxicity to normal cells.[3]

MP-HJ-1b: A Heteroaryl Amide with a Dual Mechanism of Cell Death

MP-HJ-1b is another novel colchicine-site inhibitor that effectively depolymerizes microtubules.[4] Beyond inducing the conventional apoptotic pathway, recent studies have revealed that MP-HJ-1b can also promote a non-apoptotic form of cell death known as ferroptosis.[4][5] This is achieved by downregulating the expression of SLC7A11 and GPX4, key proteins involved in protecting cells from ferroptosis.[4][5] This dual mechanism could be particularly effective in treating tumors that are resistant to apoptosis.

Novel_Inhibitor_Pathways cluster_T115 T115 Pathway cluster_MPHJ1b MP-HJ-1b Pathway T115 T115 T115_Tubulin β-Tubulin (Colchicine Site) T115->T115_Tubulin T115_MT Microtubule Depolymerization T115_Tubulin->T115_MT Inhibition T115_Arrest G2/M Phase Arrest T115_MT->T115_Arrest T115_Apoptosis Apoptosis T115_Arrest->T115_Apoptosis MPHJ1b MP-HJ-1b MPHJ1b_Tubulin β-Tubulin (Colchicine Site) MPHJ1b->MPHJ1b_Tubulin SLC7A11 SLC7A11/GPX4 Downregulation MPHJ1b->SLC7A11 MPHJ1b_MT Microtubule Depolymerization MPHJ1b_Tubulin->MPHJ1b_MT Inhibition MPHJ1b_Apoptosis Apoptosis MPHJ1b_MT->MPHJ1b_Apoptosis Ferroptosis Ferroptosis SLC7A11->Ferroptosis

Apoptotic and ferroptotic pathways of novel inhibitors.

Potency Comparison: this compound vs. Novel Microtubule Inhibitors

The potency of a microtubule inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) for tubulin polymerization or its 50% growth inhibition (GI50) concentration in cancer cell lines. The following tables summarize the available data for this compound and the novel inhibitors.

Table 1: Inhibition of Tubulin Polymerization
CompoundIC50 (µM)Notes
This compound ~2-3Potency is comparable to combretastatin A-4.[1]
T115 ~1-2Exhibits strong anti-tubulin polymerization activity.[3]
MP-HJ-1b Not explicitly statedEffectively depolymerizes microtubules.[4]
Table 2: In Vitro Antiproliferative Activity (GI50, nM)
Cell LineCancer TypeThis compoundT115[3]MP-HJ-1b
MCF-7 Breast< 1010 ± 4Not Available
MCF-7/ADR Breast (MDR)18 ± 412 ± 5Not Available
HL-60 Leukemia< 102.1 ± 1.0Not Available
HL-60/ADR Leukemia (MDR)< 10Not AvailableNot Available
MES-SA Uterine Sarcoma12 ± 3Not AvailableNot Available
MES-SA/DX5 Uterine Sarcoma (MDR)10 ± 2Not AvailableNot Available
HT-29 ColonNot Available11 ± 4Not Available
PC-3 ProstateNot Available20 ± 7Not Available
OVCAR-3 OvarianNot Available14 ± 6Not Available

Experimental Protocols

Standardized assays are crucial for the accurate comparison of drug potency. The following sections detail the methodologies for two key experiments cited in this guide.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (>99%) is resuspended in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP is added to a final concentration of 1 mM.

    • Test compounds are dissolved in DMSO and then diluted in the general tubulin buffer to the desired concentrations.

  • Assay Procedure:

    • The reaction is initiated by incubating the tubulin solution with the test compound or vehicle control at 37°C in a temperature-controlled spectrophotometer.

    • The absorbance at 340 nm is monitored every minute for 60-90 minutes.

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

    • The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Tubulin, GTP, and Test Compounds Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Incubate->Measure_Absorbance Analyze_Data Calculate Rate of Polymerization and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the Tubulin Polymerization Assay.
MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound or vehicle control for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • The culture medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

    • The plates are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The GI50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound remains a compelling microtubule inhibitor due to its potent activity, particularly against multidrug-resistant cancer cells. The comparison with novel inhibitors like T115 and MP-HJ-1b highlights the ongoing efforts to enhance potency, selectivity, and overcome resistance mechanisms. T115 demonstrates remarkable potency and a favorable selectivity profile for cancer cells over normal cells. MP-HJ-1b introduces an intriguing dual mechanism of action by inducing both apoptosis and ferroptosis, which could provide a significant advantage in treating resistant tumors. The continued exploration of novel microtubule inhibitors targeting the colchicine-binding site holds great promise for the development of more effective and less toxic cancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers in this critical area of drug discovery.

References

Benchmarking the Anti-Migratory Effects of Indanocine Against Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-migratory properties of Indanocine against established cytoskeletal inhibitors: Paclitaxel, Colchicine, and Cytochalasin D. The information is intended to assist researchers in evaluating the potential of this compound as an anti-migratory agent in cancer research and drug development.

Comparative Analysis of Anti-Migratory Activity

The following table summarizes the anti-migratory effects of this compound and other benchmark agents. The data is compiled from various studies, with a focus on the highly metastatic MDA-MB-231 human breast cancer cell line for a more direct comparison.

AgentTargetMechanism of ActionCell LineAssay TypeEffective Concentration for Migration InhibitionKey Findings & References
This compound TubulinBinds to the colchicine-binding site, suppressing microtubule dynamics.[1][2]MDA-MB-231Wound HealingConcentrations that do not disrupt overall microtubule organization.[1]Reduces migration rate, impairs lamellipodium formation and cell polarization.[1]
Paclitaxel TubulinStabilizes microtubules, suppressing their dynamic instability.MDA-MB-231Wound Healing & TranswellLow nanomolar concentrations (e.g., 4 nM).[2]Significantly suppresses migration and invasion.[2]
Colchicine TubulinBinds to tubulin and inhibits polymerization, leading to microtubule depolymerization.MDA-MB-231Wound Healing & TranswellLow nanomolar concentrations (e.g., 4 nM).[2]Potently inhibits cell migration.[2]
Cytochalasin D ActinBinds to the barbed end of actin filaments, inhibiting polymerization.MDA-MB-231Migration Assay~1 µg/mL (approximately 2 µM).Significantly inhibits cell migration.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.

Principle: A "wound" or "scratch" is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time. This method allows for the assessment of the effects of various compounds on cell migration.

Protocol:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the test compound (e.g., this compound, Paclitaxel, Colchicine, or Cytochalasin D) at the desired concentration. A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope. It is crucial to image the same field of view at each time point.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between treated and control groups.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Protocol:

  • Rehydration of Inserts: Rehydrate the Transwell inserts with serum-free medium.

  • Cell Preparation: Harvest and resuspend cells in a serum-free medium.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber of the well plate.

  • Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell insert. The test compounds can be added to the upper chamber with the cells.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain with a dye such as crystal violet.

  • Quantification: Count the number of stained, migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured to quantify the migrated cells.

Immunofluorescence Staining of the Cytoskeleton

This technique allows for the visualization of the effects of cytoskeletal-targeting agents on the cellular architecture.

Principle: Cells are fixed and permeabilized to allow antibodies or fluorescently-labeled probes to access the intracellular components. The cytoskeleton is then stained with specific fluorescent probes (e.g., fluorescently-labeled phalloidin for F-actin or antibodies against tubulin) and visualized using a fluorescence microscope.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the desired compounds for the appropriate duration.

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • Staining:

    • For Tubulin: Incubate with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently-labeled secondary antibody.

    • For F-actin: Incubate with a fluorescently-labeled phalloidin conjugate.

  • Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the stained cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing cell migration.

Indanocine_Mechanism cluster_0 This compound Action on Microtubules cluster_1 Cellular Consequences This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Dynamics Suppressed Microtubule Dynamics Microtubule->Dynamics Polarization Defective Cell Polarization Dynamics->Polarization Lamellipodia Impaired Lamellipodium Formation Dynamics->Lamellipodia Migration Reduced Cell Migration Polarization->Migration Lamellipodia->Migration

Caption: Mechanism of this compound's anti-migratory effect.

Wound_Healing_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells confluence Grow to Confluent Monolayer seed_cells->confluence scratch Create Scratch with Pipette Tip confluence->scratch wash1 Wash with PBS scratch->wash1 treat Add Media with Test Compounds wash1->treat image0 Image at Time 0 treat->image0 incubate Incubate (e.g., 24h) image0->incubate image_t Image at Time 't' incubate->image_t analyze Measure Wound Area & Calculate Closure image_t->analyze end End analyze->end

Caption: Workflow for a wound healing (scratch) assay.

References

A Comparative Analysis of the Safety Profiles: Indanocine vs. Traditional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies is a central focus of oncological research. Traditional chemotherapeutics, while potent, are often associated with a broad spectrum of dose-limiting toxicities due to their non-specific targeting of rapidly dividing cells. In contrast, novel agents like Indanocine, a microtubule-binding indanone, are being investigated for their potential to selectively target cancer cells, thereby offering a more favorable safety profile. This guide provides a comparative overview of the safety profiles of this compound and traditional chemotherapeutics, supported by available preclinical data and detailed experimental methodologies.

Executive Summary

This compound emerges as a promising anti-cancer agent with a distinct mechanism of action that appears to confer a significant safety advantage over traditional chemotherapeutic agents. Preclinical studies suggest that this compound selectively induces apoptosis in multidrug-resistant cancer cells while sparing normal, non-proliferating cells.[1] An indanone derivative has been shown to be well-tolerated in animal models, exhibiting no significant toxicity at high doses. This contrasts sharply with the well-documented and often severe side-effect profile of conventional chemotherapy, which indiscriminately affects all rapidly dividing cells.

Mechanism of Action: A Tale of Two Strategies

Traditional chemotherapeutic agents primarily function by disrupting the cell cycle of rapidly dividing cells, a characteristic of both cancer cells and several types of healthy cells. This lack of specificity is the root cause of their common side effects.

This compound, on the other hand, acts as a microtubule-binding agent. It interacts with tubulin at the colchicine-binding site, leading to the disruption of the mitotic apparatus in dividing cells and inducing apoptosis.[1] Crucially, studies have shown that this compound selectively induces apoptosis in multidrug-resistant cancer cells, including stationary-phase cells, at concentrations that do not harm normal non-proliferating cells like peripheral blood lymphocytes.[1]

cluster_0 Traditional Chemotherapeutics cluster_1 This compound Rapidly Dividing Cells Rapidly Dividing Cells Cancer Cells Cancer Cells Rapidly Dividing Cells->Cancer Cells Healthy Cells (e.g., bone marrow, hair follicles) Healthy Cells (e.g., bone marrow, hair follicles) Rapidly Dividing Cells->Healthy Cells (e.g., bone marrow, hair follicles) Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) Cancer Cells->Cell Death (Apoptosis/Necrosis) Healthy Cells (e.g., bone marrow, hair follicles)->Cell Death (Apoptosis/Necrosis) Side Effects Side Effects Cell Death (Apoptosis/Necrosis)->Side Effects Leads to Traditional Chemotherapeutics Traditional Chemotherapeutics Traditional Chemotherapeutics->Rapidly Dividing Cells Targets Multidrug-Resistant Cancer Cells Multidrug-Resistant Cancer Cells Selective Apoptosis Selective Apoptosis Multidrug-Resistant Cancer Cells->Selective Apoptosis Normal Non-proliferating Cells Normal Non-proliferating Cells Minimal Side Effects Minimal Side Effects Selective Apoptosis->Minimal Side Effects Leads to This compound This compound This compound->Multidrug-Resistant Cancer Cells Selectively Targets This compound->Normal Non-proliferating Cells Spares

Figure 1. Comparative Mechanism of Action.

Comparative Safety Profile

The following table summarizes the known safety profiles of this compound (based on preclinical data for an indanone derivative) and traditional chemotherapeutics.

Adverse Effect CategoryThis compound (Indanone Derivative)Traditional Chemotherapeutics (Common Examples: Doxorubicin, Paclitaxel, Cisplatin)
Hematological No significant adverse effects reported in preclinical studies.Myelosuppression (neutropenia, anemia, thrombocytopenia) is very common and often dose-limiting.
Gastrointestinal No significant adverse effects reported.Nausea, vomiting, diarrhea, mucositis are very common.
Dermatological No significant adverse effects reported.Alopecia (hair loss) is common; skin rashes and nail changes can occur.
Neurological No significant adverse effects reported.Peripheral neuropathy is a common and debilitating side effect of taxanes and platinum-based drugs.
Cardiovascular No significant adverse effects reported.Cardiotoxicity (e.g., with doxorubicin) can be a serious long-term complication.
Renal No significant adverse effects reported.Nephrotoxicity is a major concern with platinum-based drugs like cisplatin.
General Well-tolerated in animal models up to 1000 mg/kg body weight.[2]Fatigue is a very common and persistent side effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's safety profile. Below are protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

A Seed cells in 96-well plate B Treat with this compound/Control A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Figure 2. MTT Assay Workflow.
In Vivo Toxicity Study in Rodents

This protocol outlines a general procedure for an acute or sub-chronic toxicity study in mice or rats, based on OECD guidelines.

Principle: To evaluate the potential adverse effects of a substance after single (acute) or repeated (sub-chronic) administration.

Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex (usually females for acute studies). Acclimatize the animals to laboratory conditions for at least 5 days.

  • Dose Grouping: Divide the animals into multiple dose groups (e.g., low, medium, high dose of the test compound) and a control group receiving the vehicle. Each group should consist of at least 5 animals.

  • Administration of Test Substance: Administer the test substance and vehicle via the intended clinical route (e.g., oral gavage, intravenous injection). For sub-chronic studies, administration is typically daily for 28 or 90 days.

  • Clinical Observations: Observe the animals for signs of toxicity, morbidity, and mortality at regular intervals. Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight and Food/Water Consumption: Record the body weight of each animal before the study and at least weekly thereafter. Monitor food and water consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin, platelets) and clinical biochemistry parameters (e.g., liver enzymes, kidney function markers).

  • Necropsy and Histopathology: Euthanize all animals at the end of the observation period. Conduct a gross necropsy of all major organs. Weigh the brain, liver, kidneys, spleen, and heart. Preserve these organs in formalin for histopathological examination.

  • Data Analysis: Analyze the data for significant differences between the treated and control groups.

A Animal Acclimatization B Dosing (Single or Repeated) A->B C Clinical Observations & Body Weight Monitoring B->C E Necropsy & Organ Weight Measurement B->E End of Study D Blood Collection (Hematology & Biochemistry) C->D End of Study G Data Analysis & Safety Assessment D->G F Histopathological Examination E->F F->G

Figure 3. In Vivo Toxicity Study Workflow.

Conclusion

The available preclinical evidence strongly suggests that this compound possesses a significantly more favorable safety profile compared to traditional chemotherapeutics. Its selective mechanism of action, targeting multidrug-resistant cancer cells while sparing normal cells, holds the promise of a wider therapeutic window and a reduction in the debilitating side effects that currently limit the efficacy of conventional cancer treatments. Further comprehensive in vivo toxicity studies are warranted to fully characterize the safety profile of this compound and to establish a safe and effective dose for potential clinical trials. The development of such targeted therapies represents a critical step forward in the evolution of cancer treatment, with the potential to improve both patient outcomes and quality of life.

References

A Comparative Evaluation of Next-Generation Indanocine Derivatives and the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of next-generation Indanocine derivatives against the parent compound, this compound. This compound is a potent microtubule-destabilizing agent that has shown significant promise as an anticancer agent, particularly against multidrug-resistant (MDR) cancer cells.[1][2][3] This document summarizes the available experimental data, provides detailed experimental protocols for key biological assays, and visualizes the relevant cellular pathways to offer an objective evaluation for researchers in the field of oncology and drug discovery.

Introduction to this compound and its Derivatives

This compound, a synthetic indanone, exerts its cytotoxic effects by binding to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1][3][4] A particularly noteworthy characteristic of this compound is its efficacy in MDR cell lines, which often overexpress P-glycoprotein drug efflux pumps and are resistant to other microtubule-targeting agents like paclitaxel.[2]

Recent research has focused on the synthesis and evaluation of novel this compound derivatives with the aim of improving potency, refining the pharmacological profile, and exploring new chemical spaces. This guide focuses on a comparative analysis of published data for some of these next-generation compounds against the parent this compound.

Quantitative Performance Data

The following tables summarize the antiproliferative and tubulin polymerization inhibition activities of this compound and its derivatives. It is important to note that the data for different derivatives have been compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: Antiproliferative Activity (GI₅₀) in Selected Cancer Cell Lines

CompoundCell LineGI₅₀ (µM)Reference
This compound (Parent) Mean (NCI-60 Panel) < 0.02 [2]
HL-60 (Leukemia)0.01[4]
MCF-7 (Breast)Not specified
MCF-7/ADR (MDR Breast)More sensitive than MCF-7[1]
Indolocine 4c Mean (NCI-60 Panel) Not specified [2]
Leukemia0.01 - 0.1[2]
Melanoma0.01 - 0.1[2]
Ovarian0.01 - 0.1[2]
Gallic Acid-Based Indanone 1 MCF-7 (Breast)Not specified[5]
Ehrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[5]

Table 2: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC₅₀ (µM) or EffectReference
This compound (Parent) In vitro tubulin polymerizationPotent inhibition[1][3]
Indolocine Analogues Inferred from COMPARE analysisInteract with tubulin[2]
Gallic Acid-Based Indanone 1 In vitro tubulin polymerizationInhibits tubulin polymerase enzyme[5]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives induce apoptosis through a multi-faceted mechanism involving both the intrinsic and extrinsic pathways. The primary mechanism is the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent cell death.

This compound-Induced Apoptotic Pathway

This compound's disruption of microtubule polymerization triggers a signaling cascade that culminates in apoptosis. This process involves the activation of initiator caspases, such as caspase-8, which can then activate executioner caspases like caspase-3 directly or via the cleavage of Bid to tBid, thereby engaging the mitochondrial (intrinsic) pathway.[4][6] The intrinsic pathway is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[4][6]

This compound This compound/Derivatives Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest Caspase8 Caspase-8 Activation MitoticArrest->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Direct Activation Mitochondria Mitochondrial Pathway (Intrinsic) Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives are provided below.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound or its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% growth inhibition (GI₅₀) values.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • This compound or its derivatives

  • Temperature-controlled microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will reduce the rate and extent of this increase.

Immunofluorescence Staining of Microtubules

This technique is used to visualize the effects of compounds on the cellular microtubule network.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Fix the cells with the fixative solution for 10-15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize under a fluorescence microscope.

Caspase Activity Assay

This assay quantifies the activity of caspases, key executioners of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase assay buffer

  • Fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Lyse the cells to release cellular proteins.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add equal amounts of protein from each sample.

  • Add the caspase assay buffer and the fluorogenic substrate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • The increase in fluorescence corresponds to the level of caspase activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification MTT Antiproliferative (MTT Assay) Purification->MTT TubulinAssay Tubulin Polymerization Assay Purification->TubulinAssay IF Immunofluorescence (Microtubules) MTT->IF CaspaseAssay Caspase Activity Assay MTT->CaspaseAssay Xenograft Tumor Xenograft Models CaspaseAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for this compound derivatives.

Conclusion

The parent compound, this compound, remains a highly potent microtubule-destabilizing agent with a unique and valuable activity against multidrug-resistant cancer cells. The exploration of next-generation derivatives, such as the indolocines, has demonstrated that the indanone scaffold is a viable platform for the development of novel anticancer agents. The indole analogues have shown promising antiproliferative activities, suggesting that further optimization of this class of compounds could lead to candidates with improved pharmacological properties. The gallic acid-based derivative also highlights the potential for incorporating other pharmacophores to enhance activity.

Future studies should focus on direct, side-by-side comparisons of new derivatives with this compound under standardized conditions to provide a more definitive assessment of their relative potency and therapeutic potential. Further investigation into the in vivo efficacy and toxicity of the most promising derivatives is also warranted. This guide provides a foundational framework for researchers to build upon in the ongoing effort to develop more effective treatments for cancer.

References

The Synergistic Potential of Indanocine and its Analogs in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the synergistic effects of Indanocine in combination with other anticancer drugs remains to be published, a comprehensive analysis of its mechanistic analogs—colchicine-site microtubule inhibitors—reveals significant potential for synergistic interactions to enhance anti-tumor efficacy. This guide provides a comparative overview of the synergistic effects observed when combining these this compound analogs with established chemotherapeutic agents, offering insights into potential future therapeutic strategies for this compound itself.

This compound is a potent, synthetic indanone derivative that has demonstrated significant antiproliferative activity.[1][2][3] It functions as a microtubule-destabilizing agent by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and disrupting the mitotic spindle, which ultimately leads to apoptotic cell death.[1][2][3] A key characteristic of this compound is its efficacy in multidrug-resistant (MDR) cancer cells, a feature that makes it a promising candidate for combination therapies aimed at overcoming drug resistance.[1][2]

This guide will explore the synergistic potential of this compound by examining the well-documented synergistic interactions of other colchicine-site binding agents, such as Combretastatin A-4 (CA4) and colchicine, with various classes of anticancer drugs.

Synergistic Effects of Colchicine-Site Inhibitors with Chemotherapeutic Agents

Studies have consistently shown that combining colchicine-site microtubule inhibitors with other anticancer drugs can lead to synergistic cytotoxicity, effectively reducing the required therapeutic doses and potentially mitigating side effects.

Combination with Topoisomerase Inhibitors

A notable example of synergy is the combination of Combretastatin A-4 (CA4) with the topoisomerase I inhibitor, camptothecin. A codrug synthesized from these two agents demonstrated a five-fold enhancement in cytotoxicity against HeLa cancer cells compared to the individual drugs.[2] The synergistic activity was confirmed with a Combination Index (CI) value of less than 1.[2]

Drug CombinationCell LineEffectQuantitative DataReference
Combretastatin A-4 (CA4) + CamptothecinHeLaSynergistic CytotoxicityCombination Index (CI) < 1[2]
Combination with Antimetabolites

The combination of the CA4 prodrug, combretastatin A-4 phosphate (CA4P), with the antimetabolite 5-fluorouracil (5-FU) has shown significant anti-tumor effects in a murine colon adenocarcinoma model.[1] This synergistic interaction was not merely a result of pharmacokinetic effects, suggesting a deeper mechanistic cooperation.[1]

Combination with Taxanes

Interestingly, synergistic effects have also been observed when combining two different classes of microtubule inhibitors. The combination of paclitaxel (a microtubule stabilizer) with colchicine (a microtubule destabilizer) has demonstrated sequence- and concentration-dependent synergism in ovarian cancer cell lines.[4] The strongest synergistic effect was observed when the cells were pre-treated with colchicine before the addition of a platinum compound.[4]

Drug CombinationCell LineEffectQuantitative DataReference
Colchicine + CisplatinA2780 (Ovarian Cancer)Synergistic CytotoxicityCI (50% effect) = 0.03[4]
Colchicine + CisplatinA2780cisR (Cisplatin-Resistant)Synergistic CytotoxicityCI (50% effect) = 0.10 - 0.12[4]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of colchicine-site inhibitors with other anticancer drugs can be attributed to several overlapping and complementary mechanisms of action.

One key mechanism is the dual attack on different phases of the cell cycle. Microtubule inhibitors like this compound and its analogs primarily arrest cells in the G2/M phase, while drugs like topoisomerase inhibitors and antimetabolites act during the S and G1 phases. This multi-pronged approach can prevent cancer cells from escaping the effects of a single agent.

Another proposed mechanism is the vascular disrupting effect of agents like CA4. By shutting down the tumor's blood supply, these drugs can enhance the delivery and retention of co-administered chemotherapeutics within the tumor microenvironment.[1]

The following diagram illustrates the general signaling pathway of colchicine-site inhibitors leading to apoptosis.

Signaling_Pathway Indanocine_Analog This compound / Colchicine-Site Inhibitor Tubulin β-Tubulin Indanocine_Analog->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Other_Drug Other Anticancer Drug (e.g., Topoisomerase Inhibitor) DNA_Damage DNA Damage Other_Drug->DNA_Damage DNA_Damage->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., HeLa, A2780) Drug_Treatment Treat with Single Drugs and Combinations at Various Ratios Cell_Culture->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay MTT Assay to Measure Cell Viability Incubation->MTT_Assay Data_Analysis Calculate IC50 and Combination Index (CI) MTT_Assay->Data_Analysis Apoptosis_Detection Drug_Combination Drug Combination Treatment Apoptotic_Cells Apoptotic Cells Drug_Combination->Apoptotic_Cells AnnexinV_PI_Staining Annexin V / PI Staining Apoptotic_Cells->AnnexinV_PI_Staining Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI_Staining->Flow_Cytometry Quantification Quantification of Apoptosis Flow_Cytometry->Quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies on Indanocine and its related compounds, offering an objective comparison of their anti-cancer properties. The information is compiled from various independent research articles to facilitate a deeper understanding of their therapeutic potential and guide future drug development efforts. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed.

Overview of this compound and its Analogs

This compound is a synthetic indanone identified for its potent antiproliferative activity.[1][2][3] It functions as a microtubule-binding agent, interacting with the colchicine-binding site on tubulin to inhibit its polymerization.[1][2][3] This disruption of the mitotic apparatus leads to cell cycle arrest and ultimately induces apoptosis.[1][4] A key feature of this compound is its efficacy against multidrug-resistant (MDR) cancer cells, a significant challenge in chemotherapy.[1][2][3] Researchers have synthesized and tested various analogs of this compound, including indole- and benzyl-substituted derivatives, to explore structure-activity relationships and improve efficacy and safety profiles.[5][6][7]

Comparative Efficacy

The antiproliferative activity of this compound and its analogs has been evaluated across a range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values reported in preclinical studies.

Table 1: Antiproliferative Activity (GI50) of this compound and Indole Analogs in various Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (nM)
This compound NCI/ADR-RESOvarian (Multidrug-Resistant)-
NCI-H522Non-Small Cell Lung-
MDA-MB-435Melanoma-
UACC-257Melanoma100,000
TK-10Renal-
T-47DBreast-
Analog 4c NCI/ADR-RESOvarian (Multidrug-Resistant)<1,000
NCI-H522Non-Small Cell Lung93
MDA-MB-435Melanoma-
UACC-257Melanoma26,100
TK-10Renal-
T-47DBreast-
Analog 5c NCI/ADR-RESOvarian (Multidrug-Resistant)<1,000
NCI-H522Non-Small Cell Lung-
MDA-MB-435Melanoma120
UACC-257Melanoma370
TK-10RenalActive
T-47DBreastActive
Analog 5g NCI/ADR-RESOvarian (Multidrug-Resistant)<1,000

Data extracted from a study on indole analogues of this compound.[5]

Table 2: Cytotoxic Activity (IC50) of a Gallic Acid-Based Indanone Derivative

CompoundCell LineCancer TypeIC50 (µM)
Indanone 1 MCF-7Breast (Estrogen-Dependent)2.2

Data from a study evaluating a gallic acid-based indanone derivative.[4]

In Vivo Efficacy

Several preclinical studies have evaluated the in vivo anti-tumor activity of this compound analogs in animal models.

Table 3: In Vivo Anti-Tumor Activity of this compound Analogs

CompoundAnimal ModelTumor ModelDoseTumor Growth Inhibition
Indanone 1 Swiss albino miceEhrlich Ascites Carcinoma50 mg/kg54.3%
Swiss albino miceEhrlich Ascites Carcinoma75 mg/kg55.83%
Swiss albino miceSolid Ehrlich Tumor100 mg/kg26.84%
Benzylthis compound 12i Swiss albino miceEhrlich Ascites Carcinoma90 mg/kg (i.p.)78.4%

Data for Indanone 1 from a study on a gallic acid-based derivative.[4] Data for Benzylthis compound 12i from a study on 2-benzylthis compound.[7]

Mechanism of Action: Signaling Pathway

This compound and its analogs exert their cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Indanocine_Pathway This compound This compound & Analogs Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Apparatus Mitotic Apparatus Disruption Microtubule->Mitotic_Apparatus Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Apparatus->Cell_Cycle_Arrest Leads to Mitochondria Mitochondrial Membrane Potential Decrease Cell_Cycle_Arrest->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Preclinical Safety and Pharmacokinetics

Limited data is available on the safety and pharmacokinetic profiles of this compound and its analogs. The available information suggests a generally favorable safety profile in preclinical models.

Table 4: Preclinical Toxicity Data

CompoundAnimal ModelMaximum Tolerated DoseObservations
Indanone 1 Swiss albino mice> 1000 mg/kg (oral)Non-toxic, no morbidity or mortality observed.
Benzylthis compound 12i Rodents> 1000 mg/kgFound to be safe.

Data for Indanone 1 from a study on a gallic acid-based derivative.[4][8] Data for Benzylthis compound 12i from a study on 2-benzylthis compound.[7]

Table 5: Preclinical Pharmacokinetic Parameters of an Indanone Derivative (Indanone 1) in Rabbits (i.v. administration)

ParameterValue
Half-life (t1/2)-
Volume of distribution (Vd)High
Plasma clearanceHigh
Blood clearanceHigh

Specific values for half-life were not provided in the source material. Data from a study on a gallic acid-based derivative.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the reviewed literature.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds was commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay.[1][2][3]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 or IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.[1][4]

Experimental_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining & Analysis cluster_2 Data Interpretation Cell_Culture Cancer Cell Culture Treatment Treat with this compound or Analog Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Fixation Fix in Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (containing RNase) Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Histogram Generate DNA Content Histogram Flow_Cytometry->Histogram Quantification Quantify Cell Population in G0/G1, S, and G2/M phases Histogram->Quantification

References

Safety Operating Guide

Navigating the Disposal of Indanocine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like Indanocine are paramount for ensuring laboratory safety and environmental protection. In the absence of specific official disposal guidelines for this compound, a microtubule-binding indanone compound, this guide provides a comprehensive set of procedures based on best practices for handling similar chemical entities, such as 1-Indanone. Adherence to these protocols, in conjunction with institutional and local regulations, is crucial for minimizing risks.

Immediate Safety and Handling Protocols

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses compliant with NIOSH (US) or EN 166 (EU) standards are mandatory.[1][2][3][4]

  • Hand Protection: Chemically resistant gloves should be worn and inspected before each use. Dispose of contaminated gloves properly after handling.[1][5]

  • Body Protection: A laboratory coat and other protective clothing are necessary to prevent skin contact.[1]

  • Hygiene: Thoroughly wash hands after handling this compound. Eating, drinking, or smoking in areas where the chemical is used is strictly prohibited.[1]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] The primary and recommended method for disposal is to engage a licensed disposal company for all surplus and non-recyclable solutions.[1]

  • Waste Identification and Collection:

    • Identify all waste streams containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and experimental solutions.

    • Collect this waste in a designated, sturdy, and leak-proof container. The original container, if in good condition, is a suitable option.[1]

  • Segregation:

    • Segregate this compound waste from other incompatible chemical wastes.

    • It should be kept away from oxidizing agents.[2][3][4]

    • Store acids and bases in separate containers.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • The label must also include the approximate quantity of the waste and the date of accumulation.[1]

  • Temporary Storage in the Laboratory:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).

    • The SAA must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.[1]

    • Ensure the container remains closed at all times, except when adding waste.[1]

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data for the Related Compound 1-Indanone

The following table summarizes available quantitative data for 1-Indanone. This information should be used as a precautionary reference for handling this compound, as specific data for this compound is not available.

PropertyValue
Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
Melting Point/Range 38 - 42 °C / 100.4 - 107.6 °F[4]
Boiling Point/Range 243 - 245 °C / 469.4 - 473 °F @ 760 mmHg[4]
Flash Point > 110 °C / > 230 °F[4]
Autoignition Temperature 525 °C / 977 °F[6]

This compound Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

Indanocine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Labeling & Temporary Storage cluster_disposal Final Disposal A Handle this compound in Chemical Fume Hood B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify this compound Waste Streams (Pure compound, contaminated labware, solutions) B->C Generate Waste D Collect in Designated, Leak-Proof Container C->D E Segregate from Incompatible Chemicals D->E F Label Container: 'Hazardous Waste - this compound' E->F G Store in Secure Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Follow Institutional Protocol for Waste Pickup Request H->I J Licensed Disposal Company Handles Final Disposal I->J

This compound Disposal Workflow Diagram

Spill Management

In the event of a spill, immediately evacuate the area if necessary. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, closed container for disposal as hazardous waste.

By adhering to these comprehensive procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Navigating the Safe Handling of Indanocine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Indanocine, a potent synthetic indanone with antiproliferative properties, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic agent.[1] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans to ensure a safe laboratory environment.

Understanding the Hazard

This compound is a microtubule-binding agent that induces apoptosis, particularly in multidrug-resistant cancer cells.[1] Due to its cytotoxic nature, it should be handled with the same precautions as other hazardous drugs, such as chemotherapy agents.[2][3] Exposure can potentially occur through skin contact, inhalation of aerosols or dust, and ingestion.[4]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs. It is imperative to note that specific quantitative data on exposure limits and material breakthrough times for this compound are not currently available. Therefore, a conservative approach is highly recommended.

PPE ComponentSpecificationRationale
Gloves ASTM D6978 tested, powder-free nitrile gloves.[3] Double gloving is required.[5]To prevent skin contact with the hazardous drug. The outer glove should be removed and disposed of within the containment area.[4]
Gown Disposable, polyethylene-coated polypropylene or other laminate material, with long sleeves and tight-fitting cuffs.[2][6]Provides a barrier against splashes and contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately after a spill.[2]
Eye & Face Protection Chemical safety goggles and a full-face shield.[4][7]To protect against splashes and aerosols, especially when working outside of a containment primary engineering control (C-PEC).
Respiratory Protection NIOSH-certified N95 or higher respirator.[7] A chemical cartridge-type respirator may be required for large spills.[4]To prevent inhalation of airborne particles, particularly during powder handling or when aerosols may be generated.
Shoe Covers Disposable, slip-resistant shoe covers.To prevent the tracking of contamination outside of the work area.

Operational Workflow for Handling this compound

A structured workflow is crucial for minimizing exposure risk. The following diagram illustrates a typical operational sequence for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials 1. don_ppe Don PPE in Correct Sequence gather_materials->don_ppe 2. work_in_cpec Perform All Manipulations in a C-PEC don_ppe->work_in_cpec 3. use_cstd Utilize Closed System Drug-Transfer Devices (CSTDs) work_in_cpec->use_cstd 4. label_containers Clearly Label All Containers use_cstd->label_containers 5. decontaminate_surfaces Decontaminate Work Surfaces label_containers->decontaminate_surfaces 6. doff_ppe Doff PPE in Designated Area decontaminate_surfaces->doff_ppe 7. dispose_waste Dispose of All Waste as Hazardous doff_ppe->dispose_waste 8.

Figure 1. A stepwise workflow for the safe handling of this compound.

PPE Selection and Disposal Plan

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being performed. The following decision tree provides a logical framework for this process.

cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Task Involving this compound risk_aerosol Potential for Aerosol/Dust Generation? start->risk_aerosol risk_splash Potential for Splash? ppe_basic Minimum PPE: - Double Gloves - Gown - Shoe Covers risk_splash->ppe_basic No ppe_eye Add: - Goggles - Face Shield risk_splash->ppe_eye Yes risk_aerosol->risk_splash No ppe_resp Add: - N95 or Higher Respirator risk_aerosol->ppe_resp Yes disposal Dispose of all PPE as Hazardous Waste ppe_basic->disposal ppe_eye->ppe_basic ppe_resp->risk_splash

Figure 2. Decision tree for PPE selection and subsequent disposal.

Experimental Protocols: Glove Permeation and Efficacy

While specific permeation data for this compound is not available, a general protocol for assessing glove efficacy, adapted from ASTM D6978-05, should be followed when specific data becomes available or is generated internally.

Objective: To determine the resistance of a glove material to permeation by this compound.

Methodology:

  • A sample of the glove material is placed in a permeation cell, acting as a barrier between a challenge solution (this compound dissolved in a suitable solvent) and a collection medium.

  • The collection medium is continuously monitored for the presence of this compound using a sensitive analytical technique (e.g., HPLC-UV, LC-MS).

  • The time it takes for the chemical to be detected in the collection medium is the breakthrough time.

  • The rate of permeation is also calculated.

Disposal Plan

All materials contaminated with this compound, including gloves, gowns, shoe covers, and disposable labware, must be disposed of as hazardous chemical waste.[8]

Procedure:

  • Segregate all this compound-contaminated waste into clearly labeled, leak-proof containers.

  • Follow all institutional and local regulations for the disposal of cytotoxic waste.

  • Never dispose of this compound waste in general trash or down the drain.

By implementing these safety measures, researchers can effectively manage the risks associated with handling this compound and maintain a safe and compliant laboratory environment. It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all specific safety protocols and regulations.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.